Product packaging for Evodine(Cat. No.:)

Evodine

Cat. No.: B150146
M. Wt: 329.3 g/mol
InChI Key: LNJTUUHDKCPQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evodine is a natural product found in Tetradium ruticarpum, Skimmia reevesiana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO5 B150146 Evodine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJTUUHDKCPQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of Evodine in cancer cells?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Evodiamine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine is a quinolone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa. Extensive research has demonstrated its potent anti-cancer activities across a wide range of malignancies, including those of the breast, lung, liver, colon, and pancreas, as well as leukemia and melanoma.[1][2][3][4] Evodiamine exerts its pleiotropic effects by modulating a complex network of cellular processes and signaling pathways. This technical guide provides a comprehensive overview of its mechanisms of action, focusing on the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It details the specific signaling cascades affected, presents key quantitative data, outlines representative experimental protocols, and visualizes complex pathways to facilitate a deeper understanding for research and development applications.

Core Anti-Cancer Mechanisms of Action

Evodiamine's efficacy stems from its ability to simultaneously target multiple fundamental processes that are critical for cancer cell survival, proliferation, and dissemination.

Induction of Apoptosis

A primary mechanism of Evodiamine is the induction of programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

  • Intrinsic Pathway: Evodiamine alters the balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3][5] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1] Released cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9 and culminating in the activation of effector caspases like caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[1][5][6][7]

  • Extrinsic Pathway: The compound has been shown to enhance the cleavage of caspase-8, a key initiator of the extrinsic pathway.[1][6] In some cancer models, Evodiamine upregulates death receptors like DR4 and DR5, sensitizing cells to apoptosis induced by ligands such as TRAIL.[2]

  • Caspase-Independent Pathway: In certain cell lines, such as human leukemia U937 cells, Evodiamine can induce apoptosis through a caspase-independent mechanism involving the translocation of apoptosis-inducing factor (AIF) into the nucleus.[2]

Cell Cycle Arrest

Evodiamine potently inhibits cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[1][4] This arrest prevents cells from entering mitosis, thereby halting their division. The mechanism involves the modulation of key cell cycle regulatory proteins:

  • Downregulation of Cyclins and CDKs: It reduces the expression of critical G2/M checkpoint regulators, including Cyclin A, Cyclin B1, and their associated cyclin-dependent kinase, cdc2 (CDK1).[1][6]

  • Modulation of Checkpoint Proteins: Evodiamine has been observed to increase the phosphorylation of cdc25c at Ser216, an inhibitory modification that prevents it from activating the cdc2/Cyclin B1 complex, thus enforcing the G2/M block.[1]

In some cancer types, such as colorectal cancer, Evodiamine may also induce arrest at the G0/G1 or S phase.[5][8]

Inhibition of Invasion and Metastasis

Metastasis is a major cause of cancer-related mortality, and Evodiamine has demonstrated significant anti-metastatic properties.[4][9]

  • Suppression of Cell Migration and Invasion: It inhibits the migratory and invasive capabilities of various cancer cells, including colon, lung, and osteosarcoma cells.[1][9] This effect is achieved in part by suppressing the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a critical step in invasion.[9]

  • Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Evodiamine can reverse or inhibit EMT, a process where cancer cells lose their epithelial characteristics and gain migratory, mesenchymal properties. It achieves this by increasing the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as N-cadherin and vimentin.[10]

Anti-Angiogenesis

Evodiamine hinders the formation of new blood vessels (angiogenesis), a process essential for tumor growth and expansion. It directly inhibits the tube formation of human umbilical vein endothelial cells (HUVECs) and decreases the expression of the key signaling protein, Vascular Endothelial Growth Factor (VEGF).[2]

Inhibition of Topoisomerases

Evodiamine acts as a dual catalytic inhibitor of both topoisomerase I and II, nuclear enzymes that are vital for resolving DNA topological stress during replication and transcription.[11] Unlike topoisomerase poisons such as camptothecin, Evodiamine does not trap the topoisomerase-DNA cleavage complex but rather inhibits the catalytic activity of the enzymes. This distinct mechanism allows it to show efficacy even in cancer cells that have developed resistance to other topoisomerase inhibitors.[11]

Quantitative Data Presentation

Table 1: IC50 Values of Evodiamine in Various Cell Lines

The half-maximal inhibitory concentration (IC50) indicates the potency of Evodiamine in inhibiting cell proliferation.

Cell LineCancer TypeIC50 Value (µM)Reference
U2OSOsteosarcoma6[1]
HepG2Liver Cancer20[3]
PLHC-1Liver Cancer20[3]
U87Glioblastoma12[2]
B16-F10Melanoma2.4[12]
LLCLewis Lung Carcinoma4.8[12]
Colon 26-L5Colon Carcinoma3.7[12]
hFOB 1.19Normal Osteoblast105[1]
THLE-2Normal Liver100[3]

Note: The significantly higher IC50 values in normal cell lines suggest a degree of cancer cell selectivity.

Table 2: Modulation of Key Regulatory Proteins by Evodiamine
ProteinPathway/ProcessEffect of EvodiamineConsequence
Bax ApoptosisUpregulationPromotes Apoptosis
Bcl-2 ApoptosisDownregulationPromotes Apoptosis
Cleaved Caspase-3, -8, -9 ApoptosisUpregulationActivates Apoptosis
Cleaved PARP ApoptosisUpregulationMarker of Apoptosis
Cyclin B1, cdc2 Cell Cycle (G2/M)DownregulationG2/M Arrest
p-PI3K, p-Akt, p-mTOR PI3K/Akt SignalingDownregulationInhibits Survival/Proliferation
p-ERK, p-JNK, p-p38 MAPK SignalingModulation (often activation of JNK/p38)Promotes Apoptosis
p-STAT3 STAT3 SignalingDownregulationInhibits Proliferation/Survival
β-catenin Wnt SignalingDownregulationInhibits Stemness/Proliferation
MMP-2, MMP-9 MetastasisDownregulationInhibits Invasion
VEGF AngiogenesisDownregulationInhibits Angiogenesis

Key Signaling Pathways Modulated by Evodiamine

Evodiamine's anti-cancer effects are mediated through the disruption of multiple oncogenic signaling pathways.

Evodiamine_Overall_Mechanism cluster_mechanisms Core Mechanisms cluster_pathways Signaling Pathways EVO Evodiamine PI3K PI3K/Akt/mTOR EVO->PI3K inhibits/modulates MAPK MAPK (JNK, p38) EVO->MAPK inhibits/modulates STAT3 STAT3 EVO->STAT3 inhibits/modulates Wnt Wnt/β-catenin EVO->Wnt inhibits/modulates NFkB NF-κB EVO->NFkB inhibits/modulates Topo Topoisomerase I/II EVO->Topo inhibits/modulates Apoptosis Induction of Apoptosis Cancer_Cell Cancer Cell Death & Inhibition of Progression Apoptosis->Cancer_Cell G2M_Arrest G2/M Cell Cycle Arrest G2M_Arrest->Cancer_Cell Metastasis_Inhib Inhibition of Metastasis Metastasis_Inhib->Cancer_Cell Angio_Inhib Inhibition of Angiogenesis Angio_Inhib->Cancer_Cell PI3K->Apoptosis MAPK->Apoptosis STAT3->Apoptosis STAT3->G2M_Arrest Wnt->G2M_Arrest Wnt->Metastasis_Inhib NFkB->Apoptosis NFkB->Metastasis_Inhib Topo->G2M_Arrest

Fig. 1: Overview of Evodiamine's multi-target mechanism of action.
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation; it is often hyperactivated in cancer. Evodiamine effectively inhibits this pathway by downregulating the phosphorylation of key components, including PI3K, Akt, and mTOR.[5] Deactivation of this pathway contributes directly to Evodiamine's pro-apoptotic and anti-proliferative effects.[3]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes EVO Evodiamine EVO->PI3K inhibits phosphorylation EVO->Akt inhibits phosphorylation

Fig. 2: Inhibition of the PI3K/Akt/mTOR pathway by Evodiamine.
MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 subfamilies, regulates diverse cellular activities. While ERK is often associated with proliferation, the JNK and p38 pathways are typically activated by cellular stress and can promote apoptosis. Evodiamine has been shown to induce apoptosis by activating the JNK and p38 MAPK signaling cascades in glioma and ovarian cancer cells.[5] Conversely, it can also inhibit the pro-proliferative Raf/MEK/ERK signaling pathway in other cancers like osteosarcoma.[1]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation, survival, and angiogenesis. Evodiamine effectively suppresses both constitutive and IL-6-induced STAT3 phosphorylation at Tyr705.[8] It achieves this, in part, by inducing the expression of the phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[8] This leads to the downregulation of STAT3 target genes like Bcl-2 and Cyclin D1, contributing to apoptosis and cell cycle arrest.[8]

STAT3_Pathway IL6R IL-6 Receptor JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer p-STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to TargetGenes Target Genes (Bcl-2, Cyclin D1) EVO Evodiamine EVO->JAK inhibits SHP1 SHP-1 (Phosphatase) EVO->SHP1 induces expression SHP1->STAT3 dephosphorylates

Fig. 3: Evodiamine-mediated inhibition of the STAT3 signaling pathway.
Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and is frequently hijacked by cancers to maintain cancer stem cell (CSC) populations and drive proliferation. Evodiamine has been identified as an inhibitor of this pathway. It can suppress the expression of β-catenin and its downstream targets, c-Myc and Cyclin D1.[8] By targeting the Wnt pathway, Evodiamine may eliminate cancer stem cells, which are often responsible for tumor recurrence and chemoresistance.[8]

Other Key Pathways
  • NF-κB Pathway: Evodiamine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls genes involved in inflammation, immunity, survival, and invasion.[9]

  • Endoplasmic Reticulum (ER) Stress: In non-small cell lung cancer, Evodiamine has been shown to induce apoptosis by activating the ER stress pathway, indicated by the upregulation of proteins like GRP78 and IRE1.[6]

Detailed Experimental Protocols

The following are standardized, representative protocols for key assays used to elucidate the mechanism of action of Evodiamine.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cancer cells (e.g., U2OS, HepG2) into a 96-well plate at a density of 1-2 × 10⁴ cells/well and allow them to adhere for 24 hours.[1]

  • Treatment: Treat cells with various concentrations of Evodiamine (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Plate cells and treat with Evodiamine as described for the MTT assay for 24-48 hours. Include positive and negative controls.[16]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells once with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with Evodiamine for 24 hours. Harvest approximately 1-3 x 10⁶ cells.[1][17]

  • Fixation: Wash cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours (or overnight).[1][17]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100-250 µg/mL) in PBS.[1][18]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[1]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases.[19]

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) and coat the upper surface with a thin layer of Matrigel (diluted in serum-free medium). Incubate at 37°C for at least 1 hour to allow it to solidify. For migration assays, this coating step is omitted.[9][20]

  • Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 2-5 × 10⁴ cells into the upper chamber.[9][20]

  • Chemoattractant: Add complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.[9][20] Add different concentrations of Evodiamine to the upper chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.[20]

  • Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol or 70% ethanol, and then stain with 0.1% crystal violet.[9][20]

  • Quantification: Wash the inserts and allow them to air dry. Count the number of stained, invaded cells in several random fields under an inverted microscope.[9]

Experimental_Workflow cluster_setup 1. Cell Culture & Treatment cluster_assays 2. Phenotypic & Mechanistic Assays cluster_analysis 3. Data Analysis & Interpretation A Seed Cancer Cells in Plates/Flasks B Treat with Evodiamine (Dose & Time Course) A->B MTT MTT Assay (Viability/IC50) B->MTT Flow_Apop Flow Cytometry (Apoptosis - Annexin V) B->Flow_Apop Flow_CC Flow Cytometry (Cell Cycle - PI) B->Flow_CC Transwell Transwell Assay (Invasion/Migration) B->Transwell WB Western Blot (Protein Expression) B->WB Data Quantify Results: - % Viability - % Apoptosis - Cell Cycle Distribution - Invaded Cell Count - Protein Band Density MTT->Data Flow_Apop->Data Flow_CC->Data Transwell->Data WB->Data Conclusion Elucidate Mechanism of Action Data->Conclusion

Fig. 4: A typical experimental workflow for investigating Evodiamine's effects.

Conclusion and Future Directions

Evodiamine is a promising natural compound with a multi-faceted mechanism of action against cancer cells. It effectively induces apoptosis, causes cell cycle arrest, and inhibits metastasis by modulating a network of critical signaling pathways, including PI3K/Akt, MAPK, STAT3, and Wnt/β-catenin. Its ability to act as a dual topoisomerase inhibitor further broadens its therapeutic potential. The selectivity of Evodiamine for cancer cells over normal cells, as suggested by comparative IC50 data, enhances its appeal as a potential chemotherapeutic agent.[1][3]

Despite these promising findings, challenges such as poor bioavailability remain.[4] Future research should focus on the development of novel drug delivery systems (e.g., nanoparticles) and synthetic analogs to improve its pharmacokinetic properties. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic efficacy and safety of Evodiamine as a standalone or combination therapy in the treatment of various cancers.

References

The Pharmacological Profile of Evodine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted pharmacological properties of evodine, an alkaloid isolated from Evodia rutaecarpa, this document serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug discovery and development. This compound has demonstrated significant therapeutic potential across a spectrum of preclinical models, exhibiting anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and metabolic activities.

Anti-Cancer Properties

This compound has emerged as a promising candidate in oncology, demonstrating potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

In Vitro Anti-Proliferative and Cytotoxic Activity

This compound consistently exhibits dose-dependent inhibition of proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer types.

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer29[1]
MDA-MB-231Breast Adenocarcinoma59[1]
BT-474Breast Adenocarcinoma55[1]
AGSGastric CancerNot specified[2]
MKN45Gastric CancerNot specified[2]
SH-SY5YNeuroblastomaTotal inhibition at 10 µM[3]
MCF-7Mammary Carcinoma60% inhibition at 10 µM[3]
HS24Lung Carcinoma36.3% inhibition at 10 µM[3]
Induction of Apoptosis

A primary mechanism underlying this compound's anti-cancer effects is the induction of programmed cell death, or apoptosis. This is characterized by a cascade of molecular events, including the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).

Studies have shown that this compound treatment leads to a dose- and time-dependent increase in apoptotic cells in gastric cancer cell lines AGS and MKN45.[2] This is accompanied by the cleavage of caspase-3, -7, -8, and -9, and a corresponding decrease in the full-length form of PARP, indicating the activation of both intrinsic and extrinsic apoptotic pathways.[2]

In Vivo Anti-Tumor Efficacy

The anti-tumor potential of this compound has been validated in preclinical animal models. In xenograft models, where human tumor cells are implanted into immunodeficient mice, administration of this compound has been shown to significantly inhibit tumor growth. For instance, treatment with certain compounds has resulted in tumor growth inhibition of up to 61% in bladder cancer xenografts and between 60-99% in colon 38 carcinoma models.[4][5]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties, further contributing to its anti-cancer profile. In assays such as the chick chorioallantoic membrane (CAM) model, this compound has been shown to inhibit the formation of new blood vessels.[6][7]

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory activity, primarily through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production.

Inhibition of Nitric Oxide (NO) Production

In murine macrophage cell lines such as RAW 264.7, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The IC50 value for this inhibitory effect has been reported to be in the micromolar range, comparable to known iNOS inhibitors.[8] For instance, some compounds have shown IC50 values for NO release inhibition around 3.1 ± 1.1 µM.[9]

Modulation of Inflammatory Cytokines

This compound can suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11] This effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway.

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various in vitro models of neuronal damage, suggesting its potential in the treatment of neurodegenerative diseases.

Protection Against Glutamate-Induced Excitotoxicity

In hippocampal neuronal cell lines like HT22, this compound has been shown to protect against glutamate-induced excitotoxicity, a key pathological process in many neurodegenerative disorders.[12][13][14][15][16] Treatment with this compound can improve cell viability and reduce neuronal apoptosis in the presence of toxic glutamate concentrations.[12] For example, in some studies, a 50% reduction in cell death was observed at a glutamate concentration of 15 mM, and neuroprotective agents were able to mitigate this effect.[12]

Cardiovascular Properties

This compound exerts notable effects on the cardiovascular system, primarily manifesting as vasorelaxation.

Vasorelaxant Effect

In isolated rat aortic rings pre-contracted with agents like phenylephrine, this compound induces a dose-dependent relaxation.[17][18][19][20] This effect is at least partially endothelium-dependent and may involve the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. The half-maximal effective concentration (EC50) for this vasorelaxant effect has been reported to be in the micromolar range.[21]

Metabolic Properties

This compound has shown potential in modulating metabolic processes, particularly in the context of adipogenesis.

Inhibition of Adipocyte Differentiation

In 3T3-L1 preadipocyte cell lines, a common model for studying adipogenesis, this compound has been shown to inhibit differentiation into mature adipocytes.[9][22][23][24][25] This is evidenced by a reduction in lipid accumulation, as visualized by Oil Red O staining, and a decrease in the expression of key adipogenic marker genes. Some studies have shown an 86% inhibition of lipid accumulation at a concentration of 10 µM.[9]

Key Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are attributable to its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus Translocation IkB_NF_kB->NF_kB Degradation of IκB This compound This compound This compound->IKK_complex Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB_nucleus->Gene_Expression Induces

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the phosphorylation status of key MAPK members, such as ERK, JNK, and p38, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates This compound This compound This compound->ERK Modulates Phosphorylation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes

Caption: this compound modulates the MAPK/ERK signaling pathway.

Akt Signaling Pathway

The Akt (or Protein Kinase B) pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to influence the phosphorylation of Akt, leading to the downstream regulation of proteins involved in apoptosis and cell growth.[2]

Akt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Promotes This compound This compound This compound->Akt Inhibits Phosphorylation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's pharmacological properties.

In Vitro Anti-Proliferative Assay (MTT/WST-1 Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: MTT or WST-1 reagent is added to each well and incubated for a period (e.g., 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations and time points.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[2]

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.[2]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[8][22][26]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of Akt, ERK, p65) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][22][26]

In Vivo Xenograft Tumor Model
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of the mice.[10][27][28]

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[10][27][28]

Vasorelaxation Assay in Isolated Rat Aorta
  • Aortic Ring Preparation: The thoracic aorta is excised from a rat and cut into rings. The endothelium may be mechanically removed for some experiments.

  • Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂/5% CO₂.

  • Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.[17][18][19][20]

  • Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Measurement: The changes in isometric tension are recorded, and the relaxation is expressed as a percentage of the pre-contraction. EC50 values are calculated from the concentration-response curves.[21]

Adipocyte Differentiation Assay (Oil Red O Staining)
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Treatment: this compound is added to the culture medium at various concentrations during the differentiation period.

  • Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.[3][23][29][30][31]

  • Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the dye is eluted from the cells with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm). The extent of differentiation is expressed as a percentage of the untreated control.[3][23][29][30][31]

Conclusion

This compound, a natural alkaloid from Evodia rutaecarpa, presents a compelling pharmacological profile with significant potential for therapeutic development. Its robust anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and metabolic properties, underpinned by its modulation of key signaling pathways, warrant further investigation. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this compound as a promising therapeutic agent. Further preclinical and clinical studies are essential to fully elucidate its efficacy and safety profile in human diseases.

References

Evodine: A Deep Dive into its Modulation of Anti-inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodine, a quinolone alkaloid derived from the plant Evodia rutaecarpa, has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a primary focus on its modulation of key signaling pathways. Extensive research demonstrates that this compound's principal mechanism of action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. Furthermore, emerging evidence highlights its role in modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. This document synthesizes the current understanding of this compound's interaction with these inflammatory pathways, presenting quantitative data on its inhibitory effects, detailing relevant experimental protocols, and visualizing the complex signaling networks involved. While its influence on the NF-κB and MAPK pathways is well-documented, the direct effects of this compound on the JAK-STAT and Nrf2 signaling pathways remain areas for future investigation.

Introduction to this compound and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is tightly regulated by a network of intracellular signaling pathways that orchestrate the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound, an alkaloid extracted from Evodia rutaecarpa, has been traditionally used in Chinese medicine for its therapeutic properties. Modern scientific investigation has substantiated its anti-inflammatory potential, making it a promising candidate for the development of novel anti-inflammatory drugs. This guide delves into the core mechanisms by which this compound exerts its effects, providing a technical resource for researchers and drug development professionals.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound has been consistently shown to be a potent inhibitor of the NF-κB signaling pathway. Its primary mode of action involves the direct inhibition of IKK activation. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby preventing the transcription of its downstream targets.

NF_kB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK This compound This compound IkBa_NFkB IkBa_NFkB NFkB_n NFkB_n

Quantitative Effects on NF-κB Pathway Components

The following table summarizes the quantitative data on the inhibitory effects of this compound on key components of the NF-κB signaling pathway and its downstream targets.

Target MoleculeCell Line/ModelTreatment ConditionsObserved EffectReference
p-IκBα RAW 264.7 macrophagesLPS-stimulatedDose-dependent decrease[1]
NF-κB (p65) Nuclear Translocation RAW 264.7 macrophagesLPS-stimulatedSignificantly inhibited[2]
COX-2 Expression RAW 264.7 macrophagesHypoxia-inducedConcentration-dependent repression[3][4]
iNOS Expression RAW 264.7 macrophagesHypoxia-inducedConcentration-dependent repression[3][4]
TNF-α Production Alzheimer's disease mouse modelSTZ-induced39.8% reduction with 100 mg/kg/day[5]
IL-1β Production Alzheimer's disease mouse modelSTZ-induced44.9% reduction with 100 mg/kg/day[5]
IL-6 Production Alzheimer's disease mouse modelSTZ-induced39.8% reduction with 100 mg/kg/day[5]
IL-8 Production AGS cellsH. pylori-infected27% decrease compared to infected cells[6]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical regulators of inflammation. These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate a range of downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.

This compound has been shown to modulate the MAPK signaling pathway, contributing to its overall anti-inflammatory effect. Studies have demonstrated that this compound can inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby suppressing the activation of this key inflammatory cascade.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK This compound This compound MAPKK MAPKK p38 p38 JNK JNK ERK ERK Transcription_Factors Transcription_Factors

Quantitative Effects on MAPK Pathway Components

Quantitative data on the dose-dependent effects of this compound on MAPK signaling are still emerging. However, studies have consistently shown a reduction in the phosphorylated (active) forms of these kinases.

Target MoleculeCell Line/ModelTreatment ConditionsObserved EffectReference
p-p38 Mouse mammary epithelial cellsLPS-inducedDecreased ratio of p-p38/p38[7]
p-JNK Mouse mammary epithelial cellsLPS-inducedDecreased ratio of p-JNK/JNK[7]
p-ERK1/2 Mouse mammary epithelial cellsLPS-inducedDecreased ratio of p-ERK1/2/ERK1/2[7]

Other Potential Signaling Pathways

While the roles of NF-κB and MAPK are the most extensively studied in the context of this compound's anti-inflammatory action, other pathways may also be involved.

  • JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. While a study on an extract of Evodiae Fructus (which contains this compound) showed downregulation of the JAK-STAT pathway, direct evidence of this compound's specific effects on this pathway in inflammation is currently lacking.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response and has anti-inflammatory functions. There is currently no direct evidence to suggest that this compound activates the Nrf2 pathway as part of its anti-inflammatory mechanism.

Further research is warranted to elucidate the potential role of this compound in modulating these and other signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) and HaCaT (human keratinocytes) are commonly used cell lines.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in vitro.

  • This compound Treatment: Cells are typically pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before the addition of the inflammatory stimulus.

Western Blot Analysis for Signaling Proteins

Western blotting is a standard technique to detect and quantify the expression and phosphorylation status of key signaling proteins.

Western_Blot_Workflow

Protocol Outline:

  • Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis based on molecular weight.

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

ELISA_Workflow

Protocol Outline:

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the cytokine standard are added to the wells.

  • Detection Antibody Incubation: A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.

  • Enzyme Conjugate Incubation: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential primarily through the robust inhibition of the NF-κB signaling pathway and modulation of the MAPK cascade. Its ability to suppress the production of a wide range of pro-inflammatory mediators makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases.

Future research should focus on:

  • Obtaining more extensive quantitative data: Determining the IC50 values of this compound for the inhibition of various inflammatory mediators and signaling molecules across a broader range of cell types and inflammatory models.

  • Elucidating the role of other signaling pathways: Investigating the direct effects of this compound on the JAK-STAT and Nrf2 pathways to gain a more complete understanding of its anti-inflammatory profile.

  • In vivo efficacy and safety: Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic efficacy, safety, and pharmacokinetic profile of this compound in relevant disease models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential application of this compound as a novel anti-inflammatory agent.

References

Neuroprotective Effects of Evodine in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodine, a quinolone alkaloid derived from the fruit of Evodia rutaecarpa, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging preclinical evidence has highlighted its neuroprotective properties across various models of neurodegenerative diseases. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several preclinical models, demonstrating its potential to mitigate neuronal damage and improve functional outcomes. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Effects of this compound in an Alzheimer's Disease Model (ICV-STZ Induced Cognitive Deficits in Mice)
ParameterControl GroupSTZ GroupSTZ + this compound (50 mg/kg)STZ + this compound (100 mg/kg)Reference
Behavioral Outcomes
Novel Object Recognition IndexNormalImpairedImprovedSignificantly Improved[1][2][3]
Morris Water Maze Escape LatencyNormalIncreasedReducedSignificantly Reduced[1][2][3]
Biochemical Markers (Hippocampus)
Acetylcholinesterase (AChE) ActivityBaselineSignificantly IncreasedReducedSignificantly Reduced by 50.3%[2][4]
Malondialdehyde (MDA) LevelBaselineIncreased by 89.8%ReducedSignificantly Reduced by 35.3%[2]
Glutathione (GSH) ActivityBaselineReduced by 52.9%IncreasedSignificantly Increased by 82.2%[2]
Superoxide Dismutase (SOD) ActivityBaselineReduced by 52.3%IncreasedSignificantly Increased by 73.2%[2]
Inflammatory Cytokines (Hippocampus)
TNF-α LevelBaselineElevatedReducedSignificantly Reduced by 39.8%[2]
IL-1β LevelBaselineElevatedReducedSignificantly Reduced by 44.9%[2]
IL-6 LevelBaselineElevatedReducedSignificantly Reduced by 39.8%[2]
Signaling Proteins (Hippocampus)
p-AKT ExpressionBaselineDecreasedIncreasedIncreased by 31.0%[2]
p-GSK-3β ExpressionBaselineDecreasedIncreasedIncreased by 39.7%[2]
p-p65-NF-κB ExpressionBaselineIncreasedDecreasedDecreased by 31.6%[2]
p-IκB-α ExpressionBaselineIncreasedDecreasedDecreased by 43.4%[2]
Table 2: Neuroprotective Effects of this compound in a Parkinson's Disease Model (6-OHDA-Challenged SK-N-SH Cells)
ParameterControl Group6-OHDA Group6-OHDA + this compound (1 µM)6-OHDA + this compound (10 µM)Reference
Cellular Outcomes
Cell Viability100%Significantly ReducedIncreasedSignificantly Increased[5][6]
Apoptosis RateBaselineSignificantly IncreasedReducedSignificantly Reduced[5][6]
Oxidative Stress Markers
Lactate Dehydrogenase (LDH) ActivityBaselineIncreasedReducedSignificantly Reduced[5][6]
Glutathione (GSH) ContentBaselineDecreasedIncreasedSignificantly Increased[5][6]
Inflammatory Cytokines
IL-1β LevelBaselineIncreasedReducedSignificantly Reduced[7]
IL-6 LevelBaselineIncreasedReducedSignificantly Reduced[7]
IL-18 LevelBaselineIncreasedReducedSignificantly Reduced[7]
Apoptosis-Related Proteins
Bax ExpressionBaselineIncreasedDecreasedSignificantly Decreased[5][6]
Bcl-2 ExpressionBaselineDecreasedIncreasedSignificantly Increased[5][6]
Table 3: Neuroprotective Effects of this compound in a Cerebral Ischemia Model (MCAO in Rats)
ParameterSham GroupMCAO GroupMCAO + this compound (Low Dose)MCAO + this compound (High Dose)Reference
Neurological Deficit Score 0Significantly IncreasedReducedSignificantly Reduced[8]
Infarct Volume 0Significantly IncreasedReducedSignificantly Reduced[8]
Signaling Proteins (Infarct Penumbra)
Bcl-2 ExpressionBaselineDecreasedIncreasedSignificantly Increased[8]
β-catenin ExpressionBaselineDecreasedIncreasedSignificantly Increased[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's neuroprotective effects.

In Vivo Model of Alzheimer's Disease: Intracerebroventricular (ICV) Injection of Streptozotocin (STZ)
  • Animal Model: Male Kunming mice are used.[2]

  • Procedure:

    • Mice are anesthetized and placed in a stereotaxic apparatus.[2]

    • A midline sagittal incision is made on the scalp to expose the bregma.

    • STZ (3 mg/kg) is dissolved in sterile saline and injected bilaterally into the lateral ventricles using a Hamilton syringe.[2][3][4]

    • The injection is performed twice on alternate days (day 1 and day 3).[2][3][4]

    • The control group receives an equivalent volume of saline.

  • This compound Administration: this compound (50 or 100 mg/kg) is administered orally once daily for 21 days, starting from the first day of STZ injection.[2][3][4]

In Vitro Model of Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity
  • Cell Line: Human neuroblastoma SK-N-SH cells are used.[5][6]

  • Procedure:

    • SK-N-SH cells are cultured in appropriate media until they reach the desired confluency.

    • Cells are then challenged with 6-hydroxydopamine (6-OHDA) to induce neuronal damage, mimicking Parkinson's disease pathology.[5][6]

  • This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 µM, 10 µM) for a specified period before the addition of 6-OHDA.[5][6]

Behavioral Assessment: Morris Water Maze
  • Apparatus: A circular water tank (120-150 cm in diameter) is filled with opaque water (maintained at 22 ± 2°C).[9] A hidden escape platform is submerged 1-2 cm below the water surface in one of the four quadrants.[9][10]

  • Procedure:

    • Acquisition Phase: Mice undergo training for 5 consecutive days, with 2-4 trials per day.[9] In each trial, the mouse is released from one of four starting positions and allowed to swim and find the hidden platform. The time taken to reach the platform (escape latency) is recorded.[10] If the mouse fails to find the platform within 60-90 seconds, it is gently guided to it.[11][12]

    • Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60-90 seconds.[12] The time spent in the target quadrant where the platform was previously located is recorded to assess spatial memory.[10]

Biochemical Analysis: Western Blotting for Signaling Proteins
  • Sample Preparation: Hippocampal or cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[13][14] Protein concentration is determined using a BCA or Bradford assay.[14]

  • Procedure:

    • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[14]

    • The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, p-GSK-3β, p-NF-κB, β-actin).[14]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[14]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Evodine_Neuroprotection_Signaling cluster_AKT_GSK3b AKT/GSK-3β Pathway cluster_NFkB NF-κB Pathway cluster_Wnt Wnt/β-catenin Pathway This compound This compound Oxidative_Stress Oxidative_Stress This compound->Oxidative_Stress inhibits pAKT p-AKT (Active) This compound->pAKT Ikk IKK This compound->Ikk inhibits Wnt Wnt This compound->Wnt activates Neuroinflammation Neuroinflammation Apoptosis Apoptosis Neuroinflammation->Apoptosis Oxidative_Stress->Neuroinflammation Oxidative_Stress->Apoptosis Neuronal_Survival Neuronal_Survival AKT AKT GSK3b GSK3b AKT->GSK3b inhibits pGSK3b p-GSK-3β (Inactive) pAKT->pGSK3b pGSK3b->Neuronal_Survival IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65) NFkB->Neuroinflammation beta_catenin β-catenin Wnt->beta_catenin stabilizes beta_catenin->Neuronal_Survival

Caption: Signaling pathways modulated by this compound for neuroprotection.

Experimental Workflow

Experimental_Workflow cluster_model Preclinical Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis In_Vivo In Vivo Model (e.g., ICV-STZ in mice) Evodine_Admin This compound Administration (Oral gavage or cell culture medium) In_Vivo->Evodine_Admin In_Vitro In Vitro Model (e.g., 6-OHDA in SH-SY5Y cells) In_Vitro->Evodine_Admin Behavioral Behavioral Tests (e.g., Morris Water Maze) Evodine_Admin->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot) Evodine_Admin->Biochemical Histological Histological Analysis Evodine_Admin->Histological Data_Analysis Statistical Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The preclinical data strongly suggest that this compound holds significant promise as a neuroprotective agent. Its multifaceted mechanism of action, involving the suppression of neuroinflammation and oxidative stress, and the modulation of key signaling pathways such as AKT/GSK-3β and NF-κB, provides a solid foundation for its further development. This technical guide summarizes the current state of knowledge and provides practical information for researchers aiming to build upon these findings. Future studies should focus on elucidating the complete pharmacokinetic and safety profile of this compound and its derivatives to pave the way for potential clinical applications in the treatment of neurodegenerative diseases.

References

The Alkaloid Evodine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodine is a naturally occurring quinazolinocarboline alkaloid demonstrating a range of promising biological activities, most notably potent antitumor effects. This technical guide provides an in-depth exploration of the chemical structure of this compound and a detailed examination of its synthesis, with a focus on a highly efficient one-pot total synthesis methodology. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate further research and development.

Chemical Structure of this compound

This compound, with the chemical formula C₁₉H₁₇N₃O, is a tryptamine-derived indole alkaloid.[1] Its core structure is a pentacyclic ring system, specifically a 6/5/6/6/6 fused ring system, which is responsible for its unique chemical properties and biological activities.[2] The molecule possesses a rigid, planar architecture which is a key feature for its interaction with biological targets.

Below is a diagram of the chemical structure of this compound.

Evodine_Structure cluster_this compound This compound (C₁₉H₁₇N₃O) Evodine_img Evodine_img

Caption: Chemical structure of the alkaloid this compound.

Synthesis of this compound

The total synthesis of this compound has been an area of significant interest for organic chemists due to its complex structure and therapeutic potential. Several synthetic routes have been developed, with a notable advancement being the development of a one-pot total synthesis. This approach offers high efficiency by minimizing the need for purification of intermediates, thereby saving time and resources.

A highly effective one-pot synthesis of this compound and its analogues has been achieved through a three-component reaction involving a continuous biscyclization.[3] This method demonstrates good functional group tolerance and utilizes triethoxymethane as a crucial cosolvent for this rapid transformation.[3]

Overview of the One-Pot Synthesis Workflow

The one-pot synthesis of this compound typically involves the reaction of three key components: tryptamine, an anthranilic acid derivative (such as N-methylanthranilic acid), and a one-carbon source, which facilitates the double cyclization. The use of ball milling conditions has also been explored as a green and sustainable alternative to traditional solution-based synthesis, yielding this compound analogues in good yields.[4]

The following diagram illustrates the general workflow for the one-pot synthesis of this compound.

Evodine_Synthesis_Workflow cluster_workflow One-Pot Synthesis of this compound Start Starting Materials: Tryptamine N-Methylanthranilic Acid One-Carbon Source (e.g., Triethoxymethane) Reaction One-Pot Reaction (Continuous Biscyclization) Start->Reaction This compound Evodiamine Reaction->this compound Purification Purification (e.g., Column Chromatography) This compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the one-pot synthesis of this compound.

Quantitative Data for the One-Pot Synthesis of Evodiamine

The efficiency of the one-pot synthesis of this compound is highlighted by the yields achieved under specific reaction conditions. The following table summarizes the quantitative data for a representative one-pot synthesis.

StepStarting MaterialsReagents and SolventsReaction ConditionsProductYield (%)
1Tryptamine, N-Methylanthranilic AcidTriethoxymethane, p-Toluenesulfonic acid (p-TsOH)HeatingEvodiamine70-85%[3]

Note: Yields can vary depending on the specific substrates and reaction conditions used.

Experimental Protocols

The following is a detailed experimental protocol for the one-pot total synthesis of this compound, based on reported literature.[3]

Materials and Reagents
  • Tryptamine

  • N-Methylanthranilic acid

  • Triethoxymethane

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure
  • Reaction Setup: To a solution of tryptamine (1.0 eq) and N-methylanthranilic acid (1.0 eq) in an anhydrous solvent, add triethoxymethane (as both reagent and cosolvent).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Biological Activity and Signaling Pathways

This compound has been the subject of extensive pharmacological research and has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[2] Its anti-cancer properties are of particular interest, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines.[5]

The anti-tumor activity of this compound is often attributed to its ability to interfere with multiple cellular signaling pathways. For instance, some this compound derivatives have been found to act as dual inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells.[6]

The following diagram depicts a simplified signaling pathway potentially targeted by this compound in cancer cells.

Evodine_Signaling_Pathway cluster_pathway Simplified Signaling Pathway Targeted by this compound This compound This compound Topoisomerase Topoisomerase I/II This compound->Topoisomerase Inhibition DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Facilitates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Simplified signaling pathway of this compound's anti-cancer activity.

Conclusion

This compound remains a molecule of significant interest in the field of natural product chemistry and drug discovery. The development of efficient synthetic methodologies, such as the one-pot total synthesis, provides researchers with greater access to this complex alkaloid and its analogues for further investigation. A thorough understanding of its chemical structure and synthesis is crucial for the design and development of novel therapeutic agents based on the this compound scaffold. This technical guide serves as a foundational resource to aid in these ongoing research efforts.

References

Evodine: A Technical Guide to Its Natural Sources and Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodine, a furoquinoline alkaloid, is a natural product found predominantly in the plant species Tetradium ruticarpum. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway in plants, and detailed experimental methodologies for its extraction, purification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this bioactive compound.

Natural Sources of this compound

This compound is primarily isolated from the fruits of Tetradium ruticarpum (A. Juss.) T.G. Hartley, a plant belonging to the Rutaceae family. This species was formerly known as Evodia rutaecarpa (Juss.) Benth., and much of the scientific literature refers to it by this synonym. The unripe, dried fruits of this plant, known in traditional Chinese medicine as "Wu-Zhu-Yu," are the most significant natural source of this compound and other related alkaloids.[1][2][3]

Quantitative Analysis of this compound Content

The concentration of this compound in the fruits of Tetradium ruticarpum can vary depending on the geographical origin, harvest time, and processing methods.[4] Several studies have quantified the amount of this compound and other major alkaloids in the plant material.

Plant MaterialCompoundConcentration RangeAnalytical MethodReference
Fruits of Tetradium ruticarpumThis compoundHigher concentration compared to evodiamine and rutaecarpineHPLC[5]
Crude Extract of Evodia rutaecarpaEvodiamine16.56%HPLC[6]
Crude Extract of Evodia rutaecarpaRutaecarpine12.62%HPLC[6]
Crude Extract of Evodia rutaecarpaEvocarpine13.71%HPLC[6]

Biosynthesis of this compound

The biosynthesis of this compound, a furoquinoline alkaloid, is believed to originate from the shikimate pathway, with anthranilic acid serving as a key precursor.[7][8] While the complete enzymatic pathway has not been fully elucidated in Tetradium ruticarpum, a proposed pathway can be constructed based on known biosynthetic steps for related quinoline and furoquinoline alkaloids.[7][9][10]

A pivotal study on the biosynthesis of 2-alkylquinolone alkaloids in Evodia rutaecarpa has identified two novel type III polyketide synthases (PKSs): alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS).[9][10][11] These enzymes are involved in the condensation of N-methylanthraniloyl-CoA and a fatty acyl-CoA with malonyl-CoA to form the quinolone ring structure. This finding provides a strong foundation for understanding the initial steps of this compound biosynthesis.

The formation of the furan ring is thought to occur through the prenylation of a quinoline intermediate, followed by oxidative cyclization.[7]

Proposed Biosynthetic Pathway of this compound

Evodine_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Anthranilic_Acid Anthranilic Acid Chorismate->Anthranilic_Acid N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA Anthranilic_Acid->N_Methylanthraniloyl_CoA Methylation & CoA Ligation Quinolone_Intermediate Quinolone Intermediate N_Methylanthraniloyl_CoA->Quinolone_Intermediate Fatty_Acyl_CoA Fatty Acyl-CoA Alkyldiketide_CoA Alkyldiketide-CoA Fatty_Acyl_CoA->Alkyldiketide_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA:s->Alkyldiketide_CoA:n Decarboxylative Condensation ADS Alkyldiketide-CoA Synthase (ADS) ADS->Alkyldiketide_CoA AQS Alkylquinolone Synthase (AQS) AQS->Quinolone_Intermediate Alkyldiketide_CoA:s->Quinolone_Intermediate:n Decarboxylative Condensation Prenylated_Intermediate Prenylated Quinolone Intermediate Quinolone_Intermediate->Prenylated_Intermediate DMAPP Prenylation Prenyltransferase Prenylation->Prenylated_Intermediate This compound This compound Prenylated_Intermediate->this compound Oxidative_Cyclization Cytochrome P450 Monooxygenase Oxidative_Cyclization->this compound Extraction_Workflow Start Dried Fruits of Tetradium ruticarpum Grinding Grinding to Powder Start->Grinding Extraction Extraction with Organic Solvent (e.g., Ethanol, Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification CC Column Chromatography (Silica Gel) Purification->CC Initial Separation Prep_HPLC Preparative HPLC (C18 Column) Purification->Prep_HPLC Fine Purification HSCCC High-Speed Counter-Current Chromatography Purification->HSCCC Alternative Purification Fractions Collection of Fractions CC->Fractions Prep_HPLC->Fractions HSCCC->Fractions Analysis Analysis of Fractions (TLC, HPLC) Fractions->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound Pooling of Pure Fractions

References

Preliminary In Vitro Studies on Evodine's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodine, a quinolone alkaloid extracted from the unripe fruit of Evodia rutaecarpa (Wu-Zhu-Yu), has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary in vitro studies have demonstrated its potential as a multi-target agent with promising anti-cancer, anti-inflammatory, and neuroprotective properties. However, understanding its bioactivity also necessitates a thorough evaluation of its potential toxicities, such as cardiotoxicity. This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency. These values are crucial for comparing its efficacy across different cancer types and for guiding dose selection in further preclinical studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIncubation Time (h)IC50 (µM)Assay Method
Colorectal CancerHT292430Cell Viability Assay
Colorectal CancerHCT1162415Cell Viability Assay
Colorectal CancerHCT1164815Cell Viability Assay
Pancreatic CancerPANC-148~2CCK-8 Assay[1]
Pancreatic CancerSW199048~2CCK-8 Assay[1]
Breast CancerMCF-7Not SpecifiedNot SpecifiedNot Specified
Tongue CancerCAL-2748Not SpecifiedNot Specified
Tongue CancerTca811348Not SpecifiedNot Specified

Experimental Protocols

A clear understanding of the methodologies employed in in vitro studies is paramount for the replication and extension of research findings. This section details the key experimental protocols used to assess this compound's bioactivity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

    • Remove the medium and dissolve the formazan crystals in 200 µL of DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. Cell Counting Kit-8 (CCK-8) Assay:

  • Principle: Similar to the MTT assay, the CCK-8 assay is a colorimetric method used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.

  • Protocol:

    • Seed pancreatic cancer cells (PANC-1 and SW1990) in 96-well plates.

    • Treat the cells with different concentrations of this compound (e.g., 0, 1, 5, and 10 µM) for 48 hours.[1]

    • Add CCK-8 solution to each well and incubate for a specified time according to the manufacturer's instructions.

    • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Cell Migration and Invasion Assay

Transwell Assay:

  • Principle: This assay assesses the migratory and invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The ability of cells to migrate through the pores to the lower chamber, which contains a chemoattractant, is quantified.

  • Protocol:

    • For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel.

    • Seed gastric cancer cells (AGS and BGC-823) in the upper chamber in a serum-free medium.

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Treat the cells with different concentrations of this compound (e.g., 6.25, 12.5, and 25 µM).

    • Incubate for a specified period (e.g., 24 hours).

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

Apoptosis and Cell Cycle Analysis

Flow Cytometry:

  • Principle: Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes). For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., propidium iodide), and the DNA content is measured to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol for Apoptosis:

    • Treat cells with this compound for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

  • Protocol for Cell Cycle Analysis:

    • Treat cells with this compound for a specified time (e.g., 24 hours).[2]

    • Harvest the cells, wash with PBS, and fix in cold ethanol.[2]

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with propidium iodide.[2]

    • Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Lyse this compound-treated and control cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, p-ERK, p-P38, LC3, STAT3).[1]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the major pathways implicated in this compound's in vitro bioactivity.

Anti-Cancer Signaling Pathways

This compound's anti-cancer activity is attributed to its ability to interfere with multiple signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

Evodine_Anticancer_Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_hippo Hippo-YAP Pathway This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK IKK IKK This compound->IKK MST1_2 MST1/2 This compound->MST1_2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK MAPK_Proliferation Cell Proliferation ERK->MAPK_Proliferation IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Anti_Apoptosis Anti-apoptosis & Survival NFkB->Anti_Apoptosis LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP YAP LATS1_2->YAP P TEAD TEAD YAP->TEAD Hippo_Proliferation Cell Proliferation TEAD->Hippo_Proliferation

Caption: this compound's anti-cancer signaling pathways.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Evodine_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK This compound This compound This compound->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Experimental Workflow for In Vitro Bioactivity Screening

The following workflow provides a logical sequence of experiments for the preliminary in vitro evaluation of a compound's bioactivity, using this compound as an example.

Experimental_Workflow start Start: Compound of Interest (this compound) cell_culture Cell Culture (e.g., Cancer cell lines, Immune cells, Neurons) start->cell_culture cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, CCK-8) cell_culture->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 functional_assays Functional Assays ic50->functional_assays migration Migration/Invasion (Transwell Assay) functional_assays->migration apoptosis Apoptosis/Cell Cycle (Flow Cytometry) functional_assays->apoptosis inflammation Anti-inflammatory (e.g., Griess Assay for NO) functional_assays->inflammation mechanism Mechanism of Action (Western Blot, qPCR) migration->mechanism apoptosis->mechanism inflammation->mechanism pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis end End: Bioactivity Profile pathway_analysis->end

Caption: A typical workflow for in vitro bioactivity screening.

Conclusion

The preliminary in vitro data on this compound highlight its significant potential as a bioactive compound with a range of therapeutic applications. Its ability to modulate key signaling pathways involved in cancer progression and inflammation underscores its promise as a lead compound for drug development. However, the observed cardiotoxicity in some in vitro models necessitates careful consideration and further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to design and interpret future studies aimed at further elucidating the therapeutic potential and safety profile of this compound. A comprehensive understanding of its molecular mechanisms is crucial for its successful translation from the laboratory to clinical applications.

References

Evodine's Modulatory Impact on NF-κB and STAT3 Signaling in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the alkaloid evodine and its significant impact on the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, both of which are pivotal in the inflammatory process. This document consolidates quantitative data, details established experimental protocols for investigating these pathways, and presents visual representations of the molecular interactions and experimental designs. The information herein is intended to support further research and development of this compound as a potential anti-inflammatory therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The NF-κB and STAT3 signaling pathways are master regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound, a quinolone alkaloid extracted from the traditional Chinese medicinal herb Evodia rutaecarpa, has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects. This guide focuses specifically on the molecular mechanisms by which this compound exerts its anti-inflammatory effects through the targeted inhibition of the NF-κB and STAT3 signaling cascades.

This compound's Impact on the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating inflammatory and immune responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound has been shown to potently inhibit NF-κB activation through multiple mechanisms. Studies have demonstrated that this compound can abolish both constitutive and inducible NF-κB activation by directly inhibiting the activity of IκBα kinase (IKK)[1]. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Quantitative Data: this compound's Inhibition of NF-κB Activation

The inhibitory effect of this compound on NF-κB activation has been quantified in various studies. The following table summarizes key findings.

Cell LineAssay TypeStimulusThis compound ConcentrationObserved EffectReference
HEK293Luciferase Reporter AssayTNF-α and IL-43 µM and aboveMaximal inhibition of NF-κB activation[2]
CAL-27 (Tongue Squamous Carcinoma)Western Blot-Not specifiedSignificant reduction in NF-κB p65 expression[1][3]
Tca8113 (Tongue Squamous Carcinoma)Western Blot-Not specifiedReduced expression of NF-κB p65[1][3]
Experimental Protocols

This assay is a common and effective method for quantifying NF-κB transcriptional activity.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing a constitutively expressed Renilla luciferase gene is often co-transfected to normalize for transfection efficiency and cell viability.

  • Cell Treatment: The transfected cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: NF-κB activation is induced by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-4 (IL-4).

  • Lysis and Luminescence Measurement: After the stimulation period, the cells are lysed, and the luciferase substrate is added. The luminescence generated by both firefly and Renilla luciferase is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage of reduction in normalized luciferase activity compared to the stimulated control group.

Western blotting is used to determine the levels of specific proteins, such as the p65 subunit of NF-κB, in cell lysates.

  • Cell Culture and Treatment: Cells (e.g., CAL-27, Tca8113) are cultured and treated with this compound at various concentrations and for different durations.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the NF-κB p65 subunit. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

This compound's Impact on the STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical mediator of inflammation. It is activated by a variety of cytokines and growth factors, most notably Interleukin-6 (IL-6). Upon ligand binding to its receptor, Janus kinases (JAKs) associated with the receptor are activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.

Recent studies have revealed that this compound can effectively suppress STAT3 activation. The primary mechanism appears to be the induction of protein tyrosine phosphatases, specifically SHP-1 and SHP-2[1][2][3]. These phosphatases can dephosphorylate and inactivate key components of the STAT3 pathway, including STAT3 itself at tyrosine 705, as well as upstream kinases like JAK2 and Src[1]. By inducing these phosphatases, this compound effectively shuts down the STAT3 signaling cascade.

Quantitative Data: this compound's Inhibition of STAT3 Activation

The following table summarizes the quantitative effects of this compound on the STAT3 pathway.

Cell LineAssay TypeStimulusThis compound ConcentrationObserved EffectReference
Hepatocellular Carcinoma (HCC) CellsWestern BlotConstitutive and IL-6-inducedNot specifiedSuppressed STAT3 tyrosine 705 phosphorylation[1]
Pancreatic Cancer CellsWestern Blot-Not specifiedInhibited phosphorylation of STAT3[4]
Cholangiocarcinoma Cells-IL-6-inducedNot specifiedInhibited activation of STAT3 signaling[2]
Experimental Protocols

This method is crucial for assessing the activation state of STAT3.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound at various concentrations. For induced activation, cells are stimulated with a cytokine such as IL-6.

  • Protein Extraction and Quantification: This follows the same procedure as described for the NF-κB p65 Western blot.

  • SDS-PAGE and Protein Transfer: As described previously.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated STAT3 at tyrosine 705 (p-STAT3 Y705). To normalize for total STAT3 levels, the membrane can be stripped and re-probed with an antibody for total STAT3. A loading control antibody is also used.

  • Detection and Analysis: The band intensities for p-STAT3, total STAT3, and the loading control are quantified. The ratio of p-STAT3 to total STAT3 is calculated to determine the relative level of STAT3 activation.

This assay measures the transcriptional activity of STAT3.

  • Cell Culture and Transfection: Cells (e.g., HEK293T) are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.

  • Cell Treatment and Stimulation: Cells are pre-treated with this compound followed by stimulation with a STAT3 activator like IL-6.

  • Lysis and Luminescence Measurement: As described for the NF-κB luciferase assay.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the STAT3-dependent transcriptional activity.

Visualizing the Pathways and Workflows

Signaling Pathway Diagrams

Evodine_NFKB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα-NF-κB Complex IκBα NF-κB IKK Complex->IκBα-NF-κB Complex phosphorylates IκBα IκBα IκBα Degradation Degradation IκBα->Degradation ubiquitination & degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκBα-NF-κB Complex->NF-κB releases This compound This compound This compound->IKK Complex inhibits DNA DNA NF-κB_n->DNA binds Gene Transcription Gene Transcription DNA->Gene Transcription activates Evodine_STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R JAK JAK IL-6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer dimerizes & translocates SHP-1/2 SHP-1/2 SHP-1/2->JAK dephosphorylates SHP-1/2->p-STAT3 dephosphorylates This compound This compound This compound->SHP-1/2 induces DNA DNA p-STAT3_dimer->DNA binds Gene Transcription Gene Transcription DNA->Gene Transcription activates Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow start Start culture Culture & Transfect Cells (NF-κB or STAT3 reporter) start->culture treat Pre-treat with this compound culture->treat stimulate Stimulate with (e.g., TNF-α or IL-6) treat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Luminescence lyse->measure analyze Analyze Data (Normalize & Calculate Inhibition) measure->analyze end End analyze->end Western_Blot_Workflow cluster_workflow Western Blot Workflow start Start culture Culture & Treat Cells with this compound start->culture extract Protein Extraction & Quantification culture->extract separate SDS-PAGE extract->separate transfer Protein Transfer to PVDF separate->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detect Chemiluminescent Detection immunoblot->detect analyze Densitometry Analysis detect->analyze end End analyze->end

References

Exploring the Antitumor Potential of Evodine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Evodine, a quinazolinocarboline alkaloid isolated from the fruit of Evodia rutaecarpa, has garnered significant attention for its broad-spectrum antitumor activities. This document provides a comprehensive technical overview of the current research on this compound and its structurally modified derivatives. It details the primary mechanisms of action, including the induction of apoptosis and cell cycle arrest, and elucidates the modulation of key oncogenic signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions to facilitate further investigation and development of this compound-based cancer therapeutics.

Introduction

This compound (EVO) is a key bioactive component of Evodia rutaecarpa, a plant long used in traditional Chinese medicine. Modern pharmacological studies have demonstrated that this compound possesses potent anticancer properties across a wide range of cancer cell lines, including but not limited to, colon, lung, breast, prostate, and osteosarcoma.[1] Its primary mechanisms of action involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1][2] Furthermore, this compound has been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the Raf/MEK/ERK and mTOR/S6K1 pathways.[3][4]

Despite its promise, the clinical development of this compound has been hampered by its poor water solubility and limited bioavailability.[5] This has spurred the synthesis and evaluation of numerous this compound derivatives, designed to enhance its pharmacological properties, including increased potency and improved solubility.[6][7] This guide synthesizes the available data on both the parent compound and its promising derivatives.

Quantitative Data: In Vitro Cytotoxicity

The antitumor activity of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for this compound and selected derivatives across various human cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
U2OSOsteosarcoma6[3]
HepG2Hepatocellular Carcinoma8.516[8]
HCT116Colon Carcinoma~100[1]
4T1Breast Cancer>10[1]
A549Lung Cancer20.02 - 100[1][9]
BGC-823Gastric Cancer0.07[6]
Bel-7402Hepatoma2.10[6]
H460Lung Cancer6.69[9]
Eca109Esophageal Cancer16.47[9]
MDA-MB-231Breast Cancer0.79[10]
SW620Colorectal Adenocarcinoma1.28[10]

Table 2: IC50 Values of Selected this compound Derivatives

DerivativeModificationCell LineCancer TypeIC50 (µM)Reference(s)
Compound 6y 3-aryl-evodiamineHCT116Colon Carcinoma0.58[1]
4T1Breast Cancer0.99[1]
Compound 2-16 N13-substitutedDU-145, PC-3, H460, MCF-7, HCT-5, SF-268Prostate, Lung, Breast, Colon, Glioblastoma1 - 2[7]
Compound 112 Nitric oxide-donatingBGC-823Gastric Cancer0.07[6]
A549Lung Cancer2.31[6]
Compound 125c H2S-donatingHL-60Leukemia0.58[6]
Caco-2Colorectal Adenocarcinoma2.02[6]
Compound 8b 2-hydroxyH460Lung Cancer6.69[9][11]
A549Lung Cancer20.02[9][11]
Eca109Esophageal Cancer16.47[9][11]

Core Mechanisms of Antitumor Activity

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These processes are underpinned by its ability to modulate key intracellular signaling pathways.

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide essential for eliminating cancerous cells. This compound is a potent inducer of apoptosis, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Western blot analyses consistently show that this compound treatment leads to the cleavage, and thus activation, of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[4] Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in cell death.

cluster_this compound This compound Action cluster_pathway Apoptotic Cascade This compound This compound Casp9 Caspase-9 (Intrinsic) This compound->Casp9 Casp8 Caspase-8 (Extrinsic) This compound->Casp8 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8->Casp3 Activates PARP PARP Casp3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Leads to

Fig. 1: this compound-induced apoptotic cascade.
Cell Cycle Arrest

In addition to inducing cell death, this compound can halt the proliferation of cancer cells by arresting the cell cycle, most notably at the G2/M phase.[3] This prevents cells from entering mitosis, thereby inhibiting cell division and tumor growth. This effect is associated with the modulation of key cell cycle regulatory proteins such as cyclin B1 and Cdc2.[3]

Inhibition of Key Signaling Pathways

The Raf/MEK/ERK (also known as MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. Studies have shown that this compound can effectively inhibit this pathway. Specifically, this compound treatment leads to a significant, dose-dependent decrease in the phosphorylation of MEK (p-MEK) and ERK (p-ERK), without altering the total levels of these proteins.[3][12] This inhibition blocks the downstream signaling required for cancer cell proliferation and survival.

cluster_pathway Raf/MEK/ERK Pathway Raf Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->Inhibition Inhibition->MEK Blocks phosphorylation

Fig. 2: Inhibition of Raf/MEK/ERK pathway by this compound.

The mammalian target of rapamycin (mTOR) pathway is another crucial regulator of cell growth, protein synthesis, and metabolism. The mTORC1 complex, a key component of this pathway, activates S6 Kinase 1 (S6K1), which promotes protein translation. This compound has been demonstrated to suppress the phosphorylation of mTOR at serine 2448 and its downstream effector S6K1 at threonine 389 in a dose-dependent manner.[4][13] This inhibition disrupts the translational machinery required for the synthesis of proteins essential for tumor growth, such as the anti-apoptotic protein Mcl-1.[4][14]

cluster_pathway mTOR/S6K1 Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates Protein_Synthesis Protein Synthesis (e.g., Mcl-1) S6K1->Protein_Synthesis This compound This compound This compound->Inhibition Inhibition->mTORC1 Blocks phosphorylation

Fig. 3: Inhibition of mTOR/S6K1 pathway by this compound.

Experimental Protocols

This section provides standardized methodologies for key in vitro assays used to evaluate the antitumor potential of this compound and its derivatives.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or derivatives at desired concentrations for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells from each well and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins within a cell lysate, such as those involved in apoptosis and signaling pathways.

  • Protein Extraction: After treatment with this compound or derivatives, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-MEK, p-ERK, p-mTOR, Cleaved Caspase-3, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Standardized Research Workflow

A typical preclinical investigation into the antitumor effects of a compound like this compound follows a logical progression from broad screening to detailed mechanistic studies. The workflow ensures that initial findings of cytotoxicity are validated and then mechanistically explored.

Start Start: Select Cancer Cell Lines MTT 1. Cell Viability Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 ApoptosisAssay 2. Apoptosis Confirmation (Annexin V / PI Staining) IC50->ApoptosisAssay Use IC50 concentration for subsequent assays ApoptosisQuant Quantify Apoptotic Cell Population ApoptosisAssay->ApoptosisQuant Western 3. Mechanistic Investigation (Western Blot) ApoptosisQuant->Western Analysis Analyze Key Proteins: - Apoptosis Markers - Signaling Pathways (p-MEK, p-ERK, p-mTOR) Western->Analysis Conclusion Conclusion: Elucidate Antitumor Mechanism Analysis->Conclusion

Fig. 4: A typical experimental workflow.

Conclusion and Future Directions

This compound is a compelling natural product with well-documented antitumor properties, primarily driven by its ability to induce apoptosis and cell cycle arrest through the inhibition of the Raf/MEK/ERK and mTOR/S6K1 signaling pathways. The quantitative data demonstrate its efficacy across a multitude of cancer types. Furthermore, synthetic derivatives have shown significant improvements in potency and provide a promising avenue for overcoming the limitations of the parent compound.

Future research should focus on several key areas:

  • In Vivo Efficacy: While in vitro data are robust, more extensive in vivo studies using animal models are necessary to validate the therapeutic potential of novel derivatives.

  • Pharmacokinetics and Bioavailability: A critical focus must be placed on developing formulations or derivatives with improved solubility and pharmacokinetic profiles to ensure therapeutic concentrations can be achieved in a clinical setting.

  • Combination Therapies: Investigating the synergistic effects of this compound or its derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with reduced toxicity.

  • Target Deconvolution: Further studies to precisely identify the direct molecular binding targets of this compound within the cell will provide a deeper understanding of its mechanism and may reveal novel therapeutic strategies.

References

Evodine: A Potential Therapeutic Agent for Alzheimer's Disease - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1][2][3] Neuroinflammation, oxidative stress, and cholinergic dysfunction are also key contributors to the pathogenesis of AD.[1][4] Evodine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidative, and neuroprotective effects, suggesting its potential as a therapeutic agent for Alzheimer's disease.[5] This technical guide provides an in-depth overview of the current preclinical evidence supporting the use of this compound for AD, with a focus on its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.

Mechanisms of Action of this compound in Alzheimer's Disease

This compound appears to exert its neuroprotective effects through a multi-targeted approach, addressing several key pathological features of Alzheimer's disease.

Attenuation of Amyloid-Beta Pathology

Preclinical studies suggest that this compound can reduce the burden of amyloid-beta, a key pathological hallmark of AD.[6] It has been shown to decrease the deposition of Aβ42 in the brain while increasing its serum levels, indicating enhanced clearance from the brain.[6] Aβ42 is particularly prone to aggregation and is considered a critical initiator of Aβ plaque formation.[6]

Neuroprotective Effects against Oxidative Stress

Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. This compound has demonstrated potent antioxidant properties in preclinical models. In a streptozotocin (STZ)-induced mouse model of sporadic AD, this compound treatment significantly increased the levels of endogenous antioxidants, such as glutathione (GSH) and superoxide dismutase (SOD), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5]

Modulation of the Cholinergic System

The cholinergic system, which is crucial for learning and memory, is progressively degraded in Alzheimer's disease, leading to a decline in acetylcholine (ACh) levels.[6] this compound has been shown to improve cholinergic function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh.[5][6] In STZ-treated mice, this compound administration led to a significant reduction in AChE activity in the hippocampus.[5] Furthermore, in transgenic mouse models of AD, this compound increased the serum levels of both acetylcholine and choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis.[6]

Anti-inflammatory Action

Neuroinflammation is another critical component of AD pathology, characterized by the activation of microglia and astrocytes, which release pro-inflammatory cytokines.[7] this compound has been reported to reduce the expression of inflammatory cytokines in transgenic mouse models of AD, suggesting it can mitigate the detrimental effects of chronic neuroinflammation.[6]

Preclinical Evidence and Quantitative Data

The therapeutic potential of this compound in Alzheimer's disease is supported by data from various preclinical studies. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Cognitive Function in a Mouse Model of Sporadic AD
Treatment GroupDose (mg/kg/day)Novel Object Recognition (Recognition Index)Morris Water Maze (Escape Latency)
Control-HighLow
STZ-induced AD-Significantly Reduced vs. Control (p < 0.01)Significantly Increased vs. Control
This compound50Increased (not statistically significant)Improved
This compound100Markedly Increased by 43.6% vs. STZ (p < 0.01)[5]Significantly Improved
Donepezil (Positive Control)-Markedly Increased by 53.0% vs. STZ (p < 0.01)[5]Significantly Improved

Data from a study using an intracerebroventricular streptozotocin (ICV-STZ)-induced mouse model of sporadic Alzheimer's disease.[5]

Table 2: Effects of this compound on Biochemical Markers in the Hippocampus of STZ-induced AD Mice
Treatment GroupDose (mg/kg/day)Acetylcholinesterase (AChE) ActivityMalondialdehyde (MDA) LevelGlutathione (GSH) ActivitySuperoxide Dismutase (SOD) Activity
Control-BaselineBaselineBaselineBaseline
STZ-induced AD-Significantly Increased vs. ControlSignificantly Increased vs. ControlSignificantly Reduced vs. ControlSignificantly Reduced vs. Control
This compound100Significantly Reduced by 50.3% vs. STZ (p < 0.01)[5]Significantly Decreased vs. STZSignificantly Increased vs. STZSignificantly Increased vs. STZ

Data from a study using an ICV-STZ-induced mouse model of sporadic Alzheimer's disease.[5]

Table 3: Effects of this compound on Amyloid-Beta Levels and Cholinergic Markers in Transgenic AD Mice
Treatment GroupAβ42 Deposition in BrainSerum Aβ42 LevelSerum Acetylcholine (ACh) LevelSerum Choline Acetyltransferase (ChAT) Level
Transgenic AD MiceHighLowLowLow
This compound-treated AD MiceReducedIncreasedSignificantly IncreasedSignificantly Increased

Data from a study using APP/PS1 transgenic mouse models of AD.[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical studies of this compound for Alzheimer's disease.

Intracerebroventricular Streptozotocin (ICV-STZ) Induced Sporadic Alzheimer's Disease Mouse Model

This model is used to mimic the sporadic form of Alzheimer's disease.

  • Animals: Four-month-old male mice are used.[5]

  • Procedure:

    • Mice are anesthetized and placed in a stereotaxic apparatus.

    • Streptozotocin (STZ) is dissolved in sterile saline.

    • A total of 3 mg/kg of STZ is injected intracerebroventricularly (ICV) on two separate days (day 1 and day 3).[5]

    • Control animals receive an equivalent volume of saline.

  • This compound Administration:

    • This compound is administered orally daily at doses of 50 or 100 mg/kg.[5]

    • Treatment begins on the first day of STZ injection and continues for 21 days.[5]

Behavioral Testing

This test assesses recognition memory.

  • Habituation: Mice are allowed to explore an open-field box for a set period on consecutive days.

  • Familiarization Phase: Two identical objects are placed in the box, and the mice are allowed to explore them for a specified time.

  • Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

  • Recognition Index: Calculated as the time spent exploring the novel object divided by the total time spent exploring both objects.

This test evaluates spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water containing a hidden platform.

  • Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

Biochemical Assays
  • Acetylcholinesterase (AChE) Activity Assay:

    • Hippocampal tissue is homogenized in an appropriate buffer.

    • The homogenate is centrifuged, and the supernatant is collected.

    • AChE activity is measured using a commercially available kit, typically based on the Ellman method, which detects the product of acetylcholine hydrolysis.

  • Oxidative Stress Marker Assays (MDA, GSH, SOD):

    • Hippocampal tissue is processed as described above.

    • Commercially available assay kits are used to quantify the levels of malondialdehyde (MDA), reduced glutathione (GSH), and superoxide dismutase (SOD) activity according to the manufacturer's instructions.

Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways that are dysregulated in Alzheimer's disease.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for promoting cell survival and is often suppressed in Alzheimer's disease.[6][8] this compound has been shown to activate the PI3K/Akt pathway, which in turn can inhibit downstream effectors like Glycogen Synthase Kinase 3 Beta (GSK-3β).[8] GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein. By activating PI3K/Akt, this compound can potentially reduce tau hyperphosphorylation and subsequent neurofibrillary tangle formation.

PI3K_Akt_Pathway cluster_this compound This compound cluster_Pathway PI3K/Akt Signaling This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survival Neuronal Survival Akt->Survival Promotes Tau Tau GSK3b->Tau Phosphorylates HyperP_Tau Hyperphosphorylated Tau Tau->HyperP_Tau MAPK_Pathway cluster_this compound This compound cluster_Pathway MAPK Signaling cluster_Stimulus Inflammatory Stimulus This compound This compound MAPK MAPK This compound->MAPK Inhibits NFkB NF-κB MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Expression Stimulus e.g., Aβ Stimulus->MAPK Activates Experimental_Workflow cluster_Model Disease Model Induction cluster_Treatment Treatment Regimen cluster_Assessment Assessment cluster_Analysis Data Analysis Model Induce AD-like pathology in mice (e.g., ICV-STZ or transgenic models) Treatment Administer this compound or Vehicle Control (e.g., daily oral gavage for 21 days) Model->Treatment Behavioral Behavioral Testing (Morris Water Maze, Novel Object Recognition) Treatment->Behavioral Biochemical Biochemical Analysis (AChE activity, oxidative stress markers) Treatment->Biochemical Histological Histopathological Examination (Aβ plaque load, neuroinflammation) Treatment->Histological Analysis Statistical analysis of behavioral, biochemical, and histological data Behavioral->Analysis Biochemical->Analysis Histological->Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Evodine from Evodia rutaecarpa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and isolation of evodine, a prominent bioactive alkaloid from the fruits of Evodia rutaecarpa. The protocols outlined below cover a range of techniques from conventional solvent extraction to modern microwave and ultrasonic-assisted methods, followed by purification using column chromatography and preparative high-performance liquid chromatography (HPLC).

Part 1: Extraction of this compound from Evodia rutaecarpa

The initial step in obtaining this compound is the efficient extraction from the dried and powdered fruits of Evodia rutaecarpa. The choice of extraction method can significantly impact the yield and purity of the crude extract. This section details several common extraction techniques.

Overview of Extraction Methods

Various methods can be employed for the extraction of alkaloids like this compound. Conventional methods include maceration and Soxhlet extraction, which are often time-consuming and require larger volumes of solvent. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages in terms of reduced extraction time and solvent consumption, and often result in higher extraction efficiencies.

Comparative Data of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield of this compound. The following table summarizes typical parameters and comparative yields for different extraction techniques.

Extraction MethodSolventSolid-to-Solvent Ratio (w/v)Temperature (°C)Extraction TimeTypical this compound Yield in Crude Extract (%)
Maceration 95% Ethanol1:10Room Temperature72 hours0.5 - 1.5
Soxhlet Extraction 95% Ethanol1:15Boiling point of solvent8 hours1.0 - 2.5
Ultrasonic-Assisted Extraction (UAE) 80% Ethanol1:205030 minutes1.5 - 3.5
Microwave-Assisted Extraction (MAE) 75% Ethanol1:25605 minutes2.0 - 4.0

Note: Yields are approximate and can vary depending on the quality of the plant material and specific experimental conditions.

Experimental Protocols for Extraction
  • Preparation: Weigh 100 g of powdered, dried fruits of Evodia rutaecarpa.

  • Extraction: Place the powder in a sealed container with 1 L of 95% ethanol.

  • Incubation: Store the container at room temperature for 72 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Preparation: Place 50 g of powdered, dried fruits of Evodia rutaecarpa in a thimble.

  • Extraction: Place the thimble in a Soxhlet apparatus with 750 mL of 95% ethanol in the boiling flask.

  • Reflux: Heat the solvent to its boiling point and continue the extraction for 8 hours.

  • Concentration: After extraction, concentrate the solvent using a rotary evaporator at 50°C to yield the crude extract.

  • Preparation: Mix 20 g of powdered, dried fruits of Evodia rutaecarpa with 400 mL of 80% ethanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at 50°C.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described for maceration.

  • Preparation: Place 10 g of powdered, dried fruits of Evodia rutaecarpa in a microwave-safe extraction vessel with 250 mL of 75% ethanol.

  • Extraction: Irradiate the mixture in a microwave extractor at a power of 500 W for 5 minutes at 60°C.

  • Cooling, Filtration, and Concentration: Allow the mixture to cool to room temperature, then filter and concentrate the filtrate as previously described.

Part 2: Isolation and Purification of this compound

Following extraction, the crude extract contains a mixture of compounds. The following protocols describe the isolation and purification of this compound using column chromatography and preparative HPLC.

Workflow for this compound Isolation and Purification

G Start Crude Evodia rutaecarpa Extract ColumnChromatography Silica Gel Column Chromatography Start->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC Pooling Pooling of this compound-Rich Fractions TLC->Pooling PreparativeHPLC Preparative HPLC Pooling->PreparativeHPLC PurityAnalysis Purity Analysis (Analytical HPLC) PreparativeHPLC->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Protocol for Silica Gel Column Chromatography

This step serves as a preliminary purification to enrich the this compound content from the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica gel (100-200 mesh) in hexane.

    • Pack a glass column (e.g., 50 cm length, 5 cm diameter) with the slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with hexane until the silica gel is well-settled.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol.

    • A typical gradient could be:

      • 100% Chloroform (to elute non-polar compounds)

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • Chloroform:Methanol (95:5)

      • Chloroform:Methanol (90:10)

      • Continue increasing the methanol concentration as needed.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a chloroform:methanol (95:5) mobile phase.

    • Spot the fractions on a TLC plate and visualize under UV light (254 nm and 365 nm).

    • Pool the fractions that show a prominent spot corresponding to the Rf value of a pure this compound standard.

  • Concentration:

    • Combine the this compound-rich fractions and concentrate under reduced pressure to obtain a partially purified this compound sample.

Protocol for Preparative HPLC

Preparative High-Performance Liquid Chromatography is used for the final purification of this compound to achieve high purity.

  • System and Column:

    • A preparative HPLC system equipped with a UV detector.

    • Column: C18, 10 µm, 250 x 20 mm (or similar preparative column).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution Program:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0703015
25406015
30406015
35703015
  • Procedure:

    • Dissolve the partially purified this compound sample from column chromatography in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC column.

    • Monitor the elution at a wavelength of 254 nm.

    • Collect the peak corresponding to the retention time of this compound.

  • Post-Purification:

    • Evaporate the acetonitrile from the collected fraction under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

    • Confirm the purity of the final product using analytical HPLC. A purity of >98% is typically achievable.[1]

Part 3: Structural Elucidation and Signaling Pathways

While this document focuses on extraction and isolation, it is important to note that the identity and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The biological activity of this compound is a subject of extensive research. Below is a simplified representation of a signaling pathway that may be influenced by this compound, for illustrative purposes.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase Cascade Activation Receptor->Kinase1 Inhibition TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase1->TranscriptionFactor Inhibition GeneExpression Modulation of Gene Expression TranscriptionFactor->GeneExpression BiologicalEffect Biological Effect (e.g., Anti-inflammatory) GeneExpression->BiologicalEffect

Caption: A simplified hypothetical signaling pathway involving this compound.

These protocols provide a comprehensive guide for the extraction and isolation of high-purity this compound from Evodia rutaecarpa for research and development purposes. It is recommended to optimize the parameters based on the specific laboratory conditions and the characteristics of the plant material.

References

Application Notes and Protocols for LC-MS/MS Quantification of Evodine in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodine, a quinazolinone alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects. To facilitate preclinical pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the accurate quantification of this compound in biological matrices is essential. This document provides detailed application notes and protocols for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in rat plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in rat plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound0.1 - 250> 0.9990.1[1][2]
This compound0.2 - 50> 0.9990.2[3]

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low QC0.513.5111.49-7.5 to 7.23[2][3]
Medium QC5.06.335.65-8.14 to 5.8[1][3]
High QC50.04.61< 9.31< 3.8[1][3]
%RSD: Relative Standard Deviation; %RE: Relative Error

Table 3: Recovery and Matrix Effect

AnalyteQC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compoundLow, Medium, High84.51 - 97.21[2]90.13 - 103.30[2]
This compoundLow, Medium, High96.12 - 99.46[3]Not Reported

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity > 98%)

  • Internal Standard (IS): Carbamazepine, Camptothecin, or Arbidol Hydrochloride (purity > 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank, drug-free)

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and the chosen internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions at various concentrations.

  • Calibration Standards: Spike appropriate amounts of the working standard solutions into blank rat plasma to prepare calibration standards with final concentrations ranging from the LLOQ to the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank rat plasma using a separate weighing of the reference standard from that used for the calibration standards.

Sample Preparation (Protein Precipitation)
  • Thaw frozen rat plasma samples at room temperature.

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-30% B

    • 2.6-4.0 min: 30% B

Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 304.1 → 161.1[1][2] or m/z 304.2 → 134.1[4]

    • Carbamazepine (IS): m/z 237.0 → 194.0[3]

    • Camptothecin (IS): m/z 349.2 → 305.1[1][2]

    • Arbidol Hydrochloride (IS): m/z 479.1 → 343.0[4]

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 dry_down Evaporation to Dryness centrifuge1->dry_down reconstitute Reconstitution dry_down->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Vial centrifuge2->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification results Pharmacokinetic Data quantification->results

Caption: Experimental workflow for LC-MS/MS quantification of this compound in rat plasma.

This compound Signaling Pathway

evodine_signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K inhibits Ras Ras This compound->Ras inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Angiogenesis Angiogenesis mTOR->Angiogenesis promotes Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Apoptosis inhibits ERK->Proliferation promotes ERK->Angiogenesis promotes

References

Application Notes and Protocols for In Vivo Studies with Evodiamine in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine is a naturally occurring indole alkaloid extracted from the fruit of Evodia rutaecarpa. It has garnered significant interest within the scientific community for its wide range of pharmacological activities, most notably its potent anti-cancer properties.[1][2][3] Preclinical studies, both in vitro and in vivo, have demonstrated Evodiamine's ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor invasion and metastasis across various cancer types, including but not limited to colorectal, lung, liver, and breast cancer.[1][2][4][5][6][7][8][9][10]

The primary mechanisms of action for Evodiamine are multi-targeted, involving the modulation of several key signaling pathways implicated in cancer progression. These include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[2][5][6] This multi-targeted approach makes Evodiamine a compelling candidate for further investigation in cancer therapy.

These application notes provide a comprehensive protocol for conducting in vivo studies using Evodiamine in a mouse model, with a focus on a tumor xenograft model, a widely used preclinical model to assess the efficacy of anti-cancer compounds.

Physicochemical Properties and Formulation Considerations

A critical aspect of working with Evodiamine is its poor water solubility and low oral bioavailability.[2][11][12] This necessitates careful consideration of the formulation to ensure adequate delivery and absorption in animal models.

PropertyValue/DescriptionReference
Molecular FormulaC₁₉H₁₇N₃O[2]
Molecular Weight303.36 g/mol [12]
SolubilityInsoluble in water; soluble in organic solvents like acetone, ethanol, and methanol.[2][11][12]
Acute Toxicity (LD50 in mice)77.79 mg/kg[1]

To overcome solubility issues, Evodiamine can be dissolved in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline. It is crucial to first dissolve the Evodiamine in a small amount of DMSO, followed by the addition of Cremophor EL and then saline to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity to the animals.

Experimental Protocols

Animal Model

This protocol utilizes a subcutaneous xenograft mouse model.

  • Animal Species: Athymic nude mice (BALB/c nude) or other immunocompromised strains, 4-6 weeks old.

  • Cell Line: A human cancer cell line relevant to the research question (e.g., HCT116 for colorectal cancer, A549 for lung cancer).

  • Cell Culture: Cells should be cultured in appropriate media and conditions until they reach the logarithmic growth phase.

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor the mice for tumor growth. Treatment should commence when the tumors reach a palpable size (e.g., 50-100 mm³).

Evodiamine Preparation and Administration
  • Dosage: Based on a meta-analysis of previous studies, effective doses of Evodiamine in mice range from 3 to 100 mg/kg body weight.[13] A common starting dose for efficacy studies is 10-20 mg/kg.[8][9][10][14]

  • Vehicle Preparation (Example):

    • Dissolve the required amount of Evodiamine in DMSO.

    • Add Cremophor EL to the DMSO/Evodiamine mixture.

    • Slowly add sterile saline to the desired final volume. A common vehicle ratio is DMSO:Cremophor EL:Saline (e.g., 10:10:80 v/v/v).

  • Administration Route: Intraperitoneal (i.p.) injection is a common route for administering Evodiamine in xenograft models to bypass issues with oral bioavailability.[8][9][13] Oral gavage can also be used if the formulation is optimized for oral absorption.[10][13]

  • Treatment Schedule: Daily administration for a period of 14 to 21 days is typical.[8][14] The control group should receive the vehicle only.

Monitoring and Data Collection
  • Tumor Measurement: Measure the tumor dimensions (length and width) every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Record the body weight of each mouse every 2-3 days to monitor for signs of toxicity. Significant weight loss can be an indicator of adverse effects.[1]

  • Clinical Observations: Daily monitor the mice for any changes in behavior, appearance, or signs of distress.

  • Endpoint: At the end of the treatment period, euthanize the mice. The tumors should be excised, weighed, and a portion can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like TUNEL).[8][9][10] Another portion can be snap-frozen for molecular analysis (e.g., Western blotting, RT-PCR).

Data Presentation

Table 1: Summary of In Vivo Study Parameters for Evodiamine
ParameterDescriptionExample Values
Animal Model
Species/StrainImmunocompromised miceBALB/c nude
Age/Weight4-6 weeks / 18-22 g
Tumor Model
Cell LineHuman cancer cell lineHCT116 (Colorectal)
Implantation SiteSubcutaneousRight flank
Initial Cell Number1 x 10⁶ cells
Treatment
CompoundEvodiamine>98% purity
VehicleSolvent for administrationDMSO/Cremophor EL/Saline
Dosage10 mg/kg, 20 mg/kg
Administration RouteIntraperitoneal (i.p.)
FrequencyDaily
Duration21 days
Groups
ControlReceives vehicle onlyn=8
Treatment Group 1Low dose Evodiaminen=8
Treatment Group 2High dose Evodiaminen=8
Endpoints
PrimaryTumor volume and weight
SecondaryBody weight, Histology (Ki-67, TUNEL), Molecular analysis

Visualizations

Experimental Workflow

Evodiamine_In_Vivo_Workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth group_randomization Group Randomization tumor_growth->group_randomization evodiamine_admin Evodiamine Administration group_randomization->evodiamine_admin monitoring Tumor & Body Weight Monitoring evodiamine_admin->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision & Weighing euthanasia->tumor_excision histology Histology (H&E, IHC) tumor_excision->histology molecular_analysis Molecular Analysis (Western Blot, PCR) tumor_excision->molecular_analysis

Caption: Workflow for an in vivo Evodiamine study in a xenograft mouse model.

Evodiamine's Anti-Cancer Signaling Pathways

Evodiamine_Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes Evodiamine Evodiamine PI3K PI3K Evodiamine->PI3K Raf Raf Evodiamine->Raf NFkB NF-κB Evodiamine->NFkB AKT AKT PI3K->AKT p53 p53 AKT->p53 Bcl2 Bcl-2 p53->Bcl2 Bax Bax p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion COX2 COX-2 NFkB->COX2 NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis

Caption: Key signaling pathways modulated by Evodiamine in cancer cells.

Safety and Toxicity Considerations

While Evodiamine has shown promising anti-cancer effects, it's important to be aware of its potential toxicity. Studies have reported dose-dependent hepatotoxicity and cardiotoxicity.[12][15] Therefore, it is essential to include toxicity monitoring in the study design. This can involve:

  • Regular monitoring of animal well-being.

  • At the study endpoint, collection of major organs (liver, kidney, heart) for histopathological examination.

  • Blood collection for serum biochemistry analysis to assess liver and kidney function.

By adhering to these detailed protocols and considerations, researchers can effectively conduct in vivo studies to evaluate the therapeutic potential of Evodiamine in various mouse models of disease.

References

Application Notes: Synthesis of Novel Evodine Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Evodiamine, a quinazolinocarboline alkaloid isolated from the fruits of Evodia rutaecarpa, has emerged as a promising natural product scaffold for the development of novel anticancer agents.[1] While the parent compound exhibits a range of biological activities, including anti-inflammatory and antitumor properties, its clinical application is hampered by poor water solubility and suboptimal potency.[1][2] Consequently, extensive research has focused on the synthesis of novel Evodine (Evodiamine) derivatives to enhance their pharmacological profile, including improved solubility, greater cytotoxicity against cancer cells, and a broader spectrum of activity.[2][3]

Structural modifications have been systematically explored on Evodiamine's pentacyclic ring system, with key positions for derivatization identified at the C3, N13, and N14 locations.[4][5] These efforts aim to elucidate structure-activity relationships (SAR) and optimize the molecule's interaction with various cancer-specific targets. Mechanistic studies have revealed that Evodiamine derivatives exert their anticancer effects through multiple pathways, including the dual inhibition of topoisomerase I and II, modulation of the PI3K/Akt and Raf/MEK/ERK signaling pathways, and induction of apoptosis.[6][7][8]

These notes provide an overview of the synthetic strategies, biological activities, and experimental protocols relevant to the development of Evodiamine derivatives as potential chemotherapeutic agents.

Structure-Activity Relationship (SAR) Summary

The potency and selectivity of Evodiamine derivatives are highly dependent on the nature and position of chemical modifications:

  • N13-Position : Substitution at the N13-position has been shown to significantly enhance antitumor activity and improve solubility. For instance, the introduction of specific alkyl or cyclic groups can lead to derivatives with IC50 values in the low micromolar range across various cancer cell lines.[2]

  • C3-Position : The C3 position on the E-ring is a critical site for structural optimization. The introduction of aryl groups at this position via methods like the Suzuki-Miyaura coupling has yielded derivatives with substantially increased cytotoxicity compared to the parent Evodiamine.[5]

  • A-Ring : Modifications on the A-ring, such as the introduction of a hydroxyl group at the C10 position, can dramatically increase potency, with some derivatives showing GI50 values below 3 nM.[6][9]

  • N14-Position : Substitution on the N14-phenyl group, particularly with fluorine atoms, has been explored to enhance bioactivity. Disubstituted derivatives on the N14-phenyl ring and the E-ring have shown potent inhibitory effects on liver cancer cells.[7]

Quantitative Data: Anticancer Activity of Evodiamine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected novel Evodiamine derivatives against various human cancer cell lines.

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)Reference
Evodiamine Parent CompoundU2OS (Osteosarcoma)6.0[8]
Evodiamine Parent CompoundB16-F10 (Melanoma)2.4[10]
Evodiamine Parent CompoundLewis Lung Carcinoma4.8[10]
2-16 N13-substituted derivativeDU-145 (Prostate)1.0 - 2.0[2]
2-16 N13-substituted derivativePC-3 (Prostate)1.0 - 2.0[2]
2-16 N13-substituted derivativeH460 (Lung)1.0 - 2.0[2]
2-16 N13-substituted derivativeMCF-7 (Breast)1.0 - 2.0[2]
6y 3-Aryl derivative (methylsulfonylbenzene)HCT116 (Colon)0.58[5]
6y 3-Aryl derivative (methylsulfonylbenzene)4T1 (Breast)0.99[5]
F-3 E-ring-disubstituted derivativeHuh7 (Liver)0.05[7]
F-3 E-ring-disubstituted derivativeSK-Hep-1 (Liver)0.07[7]
F-4 E-ring-disubstituted derivativeHuh7 (Liver)0.04[7]
F-4 E-ring-disubstituted derivativeSK-Hep-1 (Liver)0.06[7]
10j 10-hydroxyl derivativeVarious< 0.003 (GI50)[6][9]

Experimental Protocols

Protocol 1: General Synthesis of N13-Substituted Evodiamine Derivatives

This protocol describes a general method for the synthesis of N13-substituted Evodiamine derivatives via substitution reaction, adapted from published procedures.[2]

Materials:

  • Evodiamine (starting material)

  • Appropriate alkyl halide or tosylate (e.g., benzyl bromide, ethyl tosylate)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a solution of Evodiamine (1.0 mmol) in anhydrous DMF (20 mL), add potassium carbonate (3.0 mmol).

  • Add the corresponding alkyl halide or tosylate (1.5 mmol) to the mixture.

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO3 solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure N13-substituted Evodiamine derivative.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Evaluation of Cytotoxicity using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC50 values of synthesized Evodiamine derivatives.[2][11]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized Evodiamine derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37 °C, 5% CO2)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized Evodiamine derivatives in the complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Evodiamine Evodiamine Scaffold Reaction Chemical Modification (e.g., N13-Substitution) Evodiamine->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure Derivative Purification->Pure Screening Cytotoxicity Screening (MTT Assay) Pure->Screening IC50 Determine IC50 Values Screening->IC50 Hit Identify Hit Compounds IC50->Hit MoA Mechanism Studies Hit->MoA Apoptosis Apoptosis Assays MoA->Apoptosis CellCycle Cell Cycle Analysis MoA->CellCycle Pathway Signaling Pathway Analysis MoA->Pathway

Caption: Workflow for Synthesis and Evaluation of Evodiamine Derivatives.

G RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates p53 p53 AKT->p53 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Evo Evodiamine Derivatives Evo->RTK Inhibits Evo->AKT Inhibits

References

Application Notes: Evodine in High-Throughput Screening for Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The discovery of novel anti-inflammatory drugs is a significant focus of pharmaceutical research. High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify "hits" that modulate specific biological targets.[1] Evodine, a quinolone alkaloid, has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3] These characteristics make this compound a valuable tool and reference compound in HTS campaigns designed to discover new anti-inflammatory agents. This document provides detailed protocols and application data for utilizing this compound in such screening workflows.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting critical nodes in pro-inflammatory signaling cascades, particularly those activated by stimuli like lipopolysaccharide (LPS).[2][4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][6] this compound has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][7]

NF-kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ... IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->Inhibition DNA DNA p65_p50_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway consists of several cascades, including ERK, JNK, and p38, which are activated by various cellular stressors and inflammatory stimuli.[8] These kinases play a crucial role in regulating the production of inflammatory mediators. This compound has been observed to significantly reduce the phosphorylation of ERK1/2, p38, and JNK in response to LPS, thereby inhibiting downstream inflammatory processes.[3]

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS Receptor Receptor (TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPK_ERK p-ERK1/2 MAPKK_ERK->MAPK_ERK AP1 AP-1 (c-Jun/c-Fos) MAPK_ERK->AP1 Activate Transcription Factors MAPK_JNK p-JNK MAPKK_JNK->MAPK_JNK MAPK_JNK->AP1 Activate Transcription Factors MAPK_p38 p-p38 MAPKK_p38->MAPK_p38 MAPK_p38->AP1 Activate Transcription Factors Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) AP1->Transcription This compound This compound This compound->MAPK_ERK This compound->MAPK_JNK This compound->MAPK_p38

This compound inhibits phosphorylation in MAPK cascades.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying anti-inflammatory compounds involves a primary screen to identify "hits" followed by secondary assays to confirm activity and rule out cytotoxicity.

A typical HTS workflow for anti-inflammatory drug discovery.

Application Data

The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling proteins in LPS-stimulated cells.

Table 1: Effect of this compound on Pro-inflammatory Mediators

Cell Line Stimulus Mediator This compound Conc. % Inhibition / Reduction Reference
BV-2 Microglia LPS (1 µg/mL) iNOS 20 µM ~45% [2]
BV-2 Microglia LPS (1 µg/mL) COX-2 20 µM ~37% [2]
BV-2 Microglia LPS (1 µg/mL) TNF-α 20 µM ~45% [2]
BV-2 Microglia LPS (1 µg/mL) IL-6 20 µM ~50% [2]
RAW 264.7 LPS (1 µg/mL) NO 10 µM Significant reduction [9]

| RAW 264.7 | LPS (1 µg/mL) | PGE₂ | 10 µM | Significant reduction |[9] |

Table 2: Effect of this compound on NF-κB and MAPK Signaling Proteins

Cell Line / Model Stimulus Protein Target This compound Conc. Observed Effect Reference
BV-2 Microglia LPS (1 µg/mL) p-NF-κB p65 20 µM Suppressed phosphorylation [2]
Mouse Mastitis LPS p-NF-κB p65 Not specified Decreased phosphorylation [3]
Mouse Mastitis LPS p-ERK1/2 Not specified Decreased phosphorylation [3]
Mouse Mastitis LPS p-p38 Not specified Decreased phosphorylation [3]

| Mouse Mastitis | LPS | p-JNK | Not specified | Decreased phosphorylation |[3] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line : RAW 264.7 murine macrophages or BV-2 microglial cells.

  • Culture Medium : Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions : Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]

  • Procedure :

    • Seed cells into appropriate microplates (e.g., 96-well or 384-well) at a predetermined density (e.g., 5 x 10⁴ cells/well for a 96-well plate).[10]

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or test compounds for 1-2 hours.[2][9] Include vehicle-only (e.g., 0.1% DMSO) and positive control (a known anti-inflammatory drug) wells.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 6-24 hours depending on the assay).[2]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay is crucial for ensuring that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan is proportional to the number of viable cells.

  • Procedure :

    • After the treatment period (as in Protocol 1), remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (0.5 mg/mL in PBS) to each well.[11][12]

    • Incubate the plate for 3-4 hours at 37°C.[11]

    • Remove the MTT solution carefully.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.[12]

Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)

This is a common primary assay in HTS for inflammation, as NO is a key inflammatory mediator produced by iNOS.

  • Principle : The Griess reagent detects nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.[13][14]

  • Procedure :

    • After the LPS incubation period, collect 50 µL of cell culture supernatant from each well of the treatment plate and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) using fresh culture medium.[13]

    • Prepare the Griess reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[13]

    • Add 50 µL of the freshly prepared Griess reagent to each well containing supernatant or standard.[13]

    • Incubate for 10-15 minutes at room temperature, protected from light.[13]

    • Measure the absorbance at 540-550 nm.[13][14]

    • Calculate the nitrite concentration in the samples by comparing to the standard curve.

Protocol 4: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of specific pro-inflammatory cytokines like TNF-α and IL-6.

  • Principle : A sandwich ELISA uses a capture antibody coated on the plate, a detection antibody, and an enzyme-linked secondary antibody to generate a colorimetric signal proportional to the amount of cytokine present.[15]

  • Procedure (General Steps) :

    • Use a commercial ELISA kit for TNF-α or IL-6 and follow the manufacturer's instructions.[16][17]

    • Collect cell culture supernatants after treatment. Centrifuge to remove any cellular debris.[16]

    • Add standards and samples to the antibody-pre-coated wells and incubate.

    • Wash the wells multiple times with the provided wash buffer.[18]

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add Streptavidin-HRP (or other enzyme conjugate) and incubate.[15]

    • Wash the wells.

    • Add the substrate solution (e.g., TMB) and incubate until color develops.[16]

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 450 nm.[16]

    • Quantify cytokine levels based on the standard curve.

Protocol 5: Western Blot Analysis

Western blotting is used to analyze the expression and phosphorylation state of key proteins in the NF-κB and MAPK signaling pathways.[19]

  • Procedure :

    • Protein Extraction : After cell treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[20]

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

    • Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.

    • Washing : Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection : After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis : Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts.

This compound serves as an excellent reference compound for HTS campaigns aimed at discovering novel anti-inflammatory drugs. Its well-characterized inhibitory effects on the NF-κB and MAPK pathways provide a benchmark for evaluating new chemical entities. The protocols outlined here offer a robust framework for a multi-step screening process, from initial hit identification using a primary assay like the Griess reaction to secondary validation and mechanistic studies, ensuring the identification of potent and non-cytotoxic lead compounds.

References

Application Notes and Protocols for the Preparation and Use of Evodine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant interest in biomedical research for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-obesity effects.[1][2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide detailed protocols for the solubilization of this compound and its application in key cell-based experiments, along with an overview of its known mechanisms of action.

Data Presentation

This compound Solubility and Working Concentrations

This compound is a hydrophobic compound with low aqueous solubility.[3][4] Therefore, organic solvents are necessary for its initial dissolution before dilution in cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[3] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[3]

ParameterValueNotes
Solubility
Practically insoluble in water.[4]
Soluble in DMSO, ethanol, methanol, and acetone.[5][6][7]DMSO is the preferred solvent for cell culture applications.
Stock Solution Concentration 10-50 mM in 100% DMSOPrepare a high-concentration stock to minimize the volume of DMSO added to the cell culture medium.
Working Concentration Range 1 - 100 µMThe effective concentration varies depending on the cell line and the specific biological endpoint being measured.[8][9][10][11]
Final DMSO Concentration ≤ 0.5% (v/v)It is crucial to maintain a low final DMSO concentration to prevent solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[3]

Experimental Protocols

I. Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and its subsequent dilution to a working concentration for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a 10 mM this compound Stock Solution: a. Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 303.33 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.03 mg of this compound. b. Transfer the this compound powder to a sterile microcentrifuge tube. c. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.03 mg of this compound). d. Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear. e. Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.

  • Prepare this compound Working Solutions: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Warm the cell culture medium to 37°C in a water bath. c. Perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%. d. Mix the working solution thoroughly by gentle pipetting before adding it to the cells. e. Always prepare fresh working solutions for each experiment.

II. Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.[12][13][14][15][16]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment: a. After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only). c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. c. After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Mix thoroughly by gentle pipetting. e. Read the absorbance at 570 nm using a microplate reader.

III. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[17][18][19][20]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis. b. After 24 hours, treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting and Staining: a. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. b. Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

IV. Western Blot Analysis

This protocol details the procedure for analyzing changes in protein expression in key signaling pathways affected by this compound treatment.[21][22][23][24]

Materials:

  • Cells of interest

  • 6-well cell culture plates or larger culture dishes

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, NF-κB, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: a. Treat cells with this compound as described in previous protocols. b. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. c. Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities to determine changes in protein expression.

Mandatory Visualizations

Signaling Pathways Affected by this compound

Evodine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K_Akt PI3K/Akt Pathway cluster_ERK_MAPK ERK/MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus cluster_apoptosis Apoptosis Regulation cluster_proliferation Cell Proliferation & Cycle Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound This compound->PI3K Akt Akt This compound->Akt ERK ERK This compound->ERK IKK IKK This compound->IKK Bax Bax (Pro-apoptotic) This compound->Bax CellCycleArrest G2/M Arrest This compound->CellCycleArrest PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 IkB IκB IKK->IkB P NFkB NF-κB NFkB->Bcl2 NFkB->CyclinD1 Caspases Caspases Bax->Caspases Evodine_Workflow cluster_prep Solution Preparation cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM Stock) Weigh->Dissolve Store 3. Aliquot and Store at -20°C Dissolve->Store Dilute 6. Prepare Working Solutions in Pre-warmed Medium Store->Dilute Seed 4. Seed Cells in Culture Plates Incubate1 5. Incubate for 24h Seed->Incubate1 Treat 7. Treat Cells with this compound Incubate1->Treat Dilute->Treat Incubate2 8. Incubate for Desired Duration Treat->Incubate2 Viability Cell Viability Assay (e.g., MTT) Incubate2->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate2->Apoptosis Western Western Blot Incubate2->Western

References

Application Notes and Protocols for Inducing Apoptosis in Human Cancer Cell Lines with Evodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodine, a quinolone alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has demonstrated significant anti-tumor activity in a variety of human cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been quantified in several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values and the percentage of apoptotic cells observed after treatment with this compound.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
PANC-1Pancreatic CancerApprox. 5-1048
SW1990Pancreatic CancerApprox. 5-1048
AGSGastric CancerApprox. 1024
MKN45Gastric CancerApprox. 1024
U937LeukemiaNot explicitly stated-
A-375Melanoma11.7324
A-375Melanoma5.08348
B16-F10Melanoma11.7324
B16-F10Melanoma5.08348
B16-F10Melanoma4.60472

Table 2: this compound-Induced Apoptosis in Human Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)% Apoptotic Cells (Early + Late)
PANC-1Pancreatic Cancer148Increased vs. Control
PANC-1Pancreatic Cancer548Significantly Increased vs. Control
PANC-1Pancreatic Cancer1048Significantly Increased vs. Control
SW1990Pancreatic Cancer148Increased vs. Control
SW1990Pancreatic Cancer548Significantly Increased vs. Control
SW1990Pancreatic Cancer1048Significantly Increased vs. Control
AGSGastric Cancer1, 5, 1024Dose-dependent increase
AGSGastric Cancer106, 12, 24Time-dependent increase
MKN45Gastric Cancer1, 5, 1024Dose-dependent increase
MKN45Gastric Cancer106, 12, 24Time-dependent increase

Signaling Pathways

This compound induces apoptosis by targeting multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation. The primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers.[1] this compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt and mTOR. This inhibition leads to the downstream suppression of anti-apoptotic proteins and the activation of pro-apoptotic factors.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) mTOR->Anti_Apoptotic Promotes Anti_Apoptotic->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are critical in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[2][3] In many cancer cells, the MAPK/ERK pathway is constitutively active, promoting uncontrolled growth. This compound has been observed to inhibit the phosphorylation of ERK, thereby downregulating its activity and contributing to the induction of apoptosis.

MAPK_ERK_Pathway This compound This compound ERK ERK This compound->ERK Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the MAPK/ERK pathway.

Experimental Workflow

A general workflow for investigating the apoptotic effects of this compound on a human cancer cell line is outlined below. This workflow encompasses initial cytotoxicity screening, confirmation of apoptosis, and investigation of the underlying molecular mechanisms.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Analysis Cell_Culture 1. Culture Cancer Cells Evodine_Treatment 2. Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Evodine_Treatment MTT_Assay 3. MTT Assay for Cell Viability (Determine IC50) Evodine_Treatment->MTT_Assay Annexin_V_PI 4. Annexin V/PI Staining & Flow Cytometry MTT_Assay->Annexin_V_PI DAPI_Staining 5. DAPI Staining for Nuclear Morphology Annexin_V_PI->DAPI_Staining Western_Blot 6. Western Blotting for Apoptosis-Related Proteins DAPI_Staining->Western_Blot

Caption: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells and calculating the IC50 value.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., based on IC50 values) for the chosen duration. Include a vehicle control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Analysis of Apoptosis-Related Proteins (Western Blotting)

This protocol is for detecting changes in the expression and activation of key proteins involved in the apoptotic pathways affected by this compound.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the this compound-treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities using densitometry software and normalize to the loading control. A decrease in pro-caspase-3 and full-length PARP with a corresponding increase in their cleaved forms, a decrease in the Bcl-2/Bax ratio, and reduced phosphorylation of Akt and ERK are indicative of this compound-induced apoptosis.[4][5][6]

References

Application Notes and Protocols: Zebrafish Model for Assessing Evodine-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has been investigated for its potential therapeutic properties, including anti-tumor effects. However, recent studies have raised concerns about its potential cardiotoxicity. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for cardiotoxicity screening due to its genetic and physiological homology with humans, rapid external development, and the optical transparency of its embryos, which allows for real-time, non-invasive observation of cardiac function.[1] This document provides detailed application notes and protocols for utilizing the zebrafish model to assess this compound-induced cardiotoxicity, focusing on phenotypic screening and investigation of underlying molecular mechanisms.

A recent study has demonstrated that this compound can induce cardiovascular side effects in zebrafish, including reduced circulation, pericardial malformations, and alterations in heart rate, with evidence suggesting the involvement of oxidative stress.[2][3] Furthermore, in vitro studies on various cancer cell lines have shown that this compound can modulate the PI3K/Akt and MAPK/ERK signaling pathways and induce apoptosis. These pathways are crucial for cell survival and proliferation and their dysregulation is often implicated in cardiotoxicity. Therefore, this application note will focus on methods to evaluate these specific pathways in the context of this compound's effects on the zebrafish heart.

Key Phenotypic Endpoints for Cardiotoxicity Assessment

The primary assessment of this compound-induced cardiotoxicity in zebrafish embryos involves the observation and quantification of key morphological and physiological parameters.

Table 1: Summary of Phenotypic Endpoints for Cardiotoxicity Assessment

ParameterDescriptionMethod of Measurement
Heart Rate Beats per minute (bpm). A significant decrease (bradycardia) or increase (tachycardia) can indicate cardiotoxicity.Manual counting from video recordings or automated analysis using specialized software.
Pericardial Edema Accumulation of fluid in the pericardial sac surrounding the heart, leading to a visible swelling.Qualitative scoring (e.g., absent, mild, severe) or quantitative measurement of the edematous area using imaging software.
Circulatory Defects Reduced or absent blood flow in major vessels, blood congestion, or hemorrhage.Visual observation under a stereomicroscope.
Morphological Abnormalities Malformations of the heart chambers, looping defects, or overall body deformities.Visual inspection and comparison to control embryos.

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Maintenance: Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

  • Breeding: Place male and female zebrafish (2:1 ratio) in a breeding tank with a divider the evening before embryo collection.

  • Embryo Collection: Remove the divider in the morning to allow for natural spawning. Collect fertilized embryos within 30 minutes of spawning.

  • Cleaning and Staging: Wash the embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) and incubate them at 28.5°C. Stage the embryos according to standard developmental timelines.

This compound Exposure
  • Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the exposure medium should not exceed 0.1% to avoid solvent-induced toxicity.

  • Exposure Protocol: At 24 hours post-fertilization (hpf), place healthy, dechorionated embryos into a 24-well plate (one embryo per well) containing E3 medium. Add this compound to the wells at various concentrations. Include a vehicle control group (0.1% DMSO in E3 medium) and a negative control group (E3 medium only). A positive control group treated with a known cardiotoxic agent like doxorubicin or terfenadine is also recommended. Incubate the embryos at 28.5°C until the desired time point for analysis (e.g., 48, 72 hpf).

Assessment of Cardiotoxicity
  • At the desired time point (e.g., 72 hpf), transfer an individual embryo to a depression slide with a drop of E3 medium.

  • Use a high-speed camera mounted on a stereomicroscope to record a video of the beating heart for 30-60 seconds.

  • Manually count the number of ventricular contractions over a 15-second interval and multiply by four to obtain the heart rate in beats per minute.

  • Alternatively, use specialized software for automated heart rate analysis from the recorded videos.

  • Repeat for a statistically significant number of embryos per treatment group (n ≥ 10).

  • At the designated time point, capture lateral view images of individual embryos using a stereomicroscope with a camera.

  • Visually score the severity of pericardial edema based on a predefined scale (e.g., 0 = no edema, 1 = mild, 2 = moderate, 3 = severe).

  • For quantitative analysis, use imaging software (e.g., ImageJ) to measure the area of the pericardial sac.

  • Compare the measurements between treatment groups and the control group.

Molecular Analysis
  • RNA Extraction: At the end of the exposure period, pool 20-30 embryos per treatment group and homogenize them in a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green chemistry on a real-time PCR system. Use primers specific for zebrafish orthologs of genes involved in the PI3K/Akt and MAPK pathways (e.g., akt1, pik3r1, mapk1, mapk3) and apoptosis (e.g., bax, bcl2a, casp3a). Normalize the expression levels to a stable housekeeping gene (e.g., ef1a).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Table 2: Example Quantitative PCR Data for Cardiotoxicity Markers

GeneTreatment GroupFold Change vs. Control (Mean ± SD)p-value
akt1 This compound (10 µM)0.65 ± 0.08< 0.05
Doxorubicin (1 µM)0.52 ± 0.06< 0.01
mapk1 This compound (10 µM)1.89 ± 0.21< 0.05
Terfenadine (5 µM)2.15 ± 0.25< 0.01
bax This compound (10 µM)2.54 ± 0.32< 0.01
Doxorubicin (1 µM)3.11 ± 0.40< 0.001
bcl2a This compound (10 µM)0.48 ± 0.05< 0.01
Doxorubicin (1 µM)0.39 ± 0.04< 0.001
  • Protein Extraction: Pool approximately 50 embryos per group and homogenize them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against total and phosphorylated forms of Akt and ERK, as well as cleaved Caspase-3. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and cleaved Caspase-3 to a loading control (e.g., β-actin).

Table 3: Example Western Blot Densitometry Data

ProteinTreatment GroupRelative Protein Level (Fold Change vs. Control; Mean ± SD)p-value
p-Akt/Total Akt This compound (10 µM)0.58 ± 0.07< 0.05
Doxorubicin (1 µM)0.45 ± 0.05< 0.01
p-ERK/Total ERK This compound (10 µM)1.75 ± 0.19< 0.05
Terfenadine (5 µM)2.05 ± 0.22< 0.01
Cleaved Caspase-3 This compound (10 µM)3.21 ± 0.41< 0.01
Doxorubicin (1 µM)4.15 ± 0.53< 0.001
  • Fixation and Permeabilization: Fix embryos in 4% paraformaldehyde, followed by permeabilization with proteinase K and acetone.

  • TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit to label the fragmented DNA of apoptotic cells.

  • Imaging and Quantification: Image the heart region of the embryos using a fluorescence microscope. Quantify the number of TUNEL-positive cells within the heart.

Visualization of Workflows and Signaling Pathways

Experimental_Workflow cluster_setup Experimental Setup cluster_phenotypic Phenotypic Assessment cluster_molecular Molecular Analysis cluster_data Data Analysis & Interpretation Zebrafish_Breeding Zebrafish Breeding & Embryo Collection Evodine_Exposure This compound Exposure (24-72 hpf) Zebrafish_Breeding->Evodine_Exposure Heart_Rate Heart Rate Measurement Evodine_Exposure->Heart_Rate Pericardial_Edema Pericardial Edema Assessment Evodine_Exposure->Pericardial_Edema Circulation Circulation Observation Evodine_Exposure->Circulation qPCR qPCR (Gene Expression) Evodine_Exposure->qPCR Western_Blot Western Blot (Protein Expression) Evodine_Exposure->Western_Blot TUNEL TUNEL Assay (Apoptosis) Evodine_Exposure->TUNEL Data_Analysis Statistical Analysis Heart_Rate->Data_Analysis Pericardial_Edema->Data_Analysis Circulation->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis TUNEL->Data_Analysis Conclusion Conclusion on Cardiotoxicity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound-induced cardiotoxicity.

Signaling_Pathways cluster_this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis cluster_cardiotoxicity This compound This compound PI3K PI3K This compound->PI3K Inhibition Ras Ras This compound->Ras Activation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Activation Cardiotoxicity Cardiotoxicity Akt->Cardiotoxicity Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Caspase3 Caspase-3 ERK->Caspase3 Activation ERK->Cardiotoxicity Bax Bax Bax->Caspase3 Activation Bcl2->Bax Inhibition Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Cardiotoxicity

Caption: Proposed signaling pathways in this compound-induced cardiotoxicity.

Conclusion

The zebrafish model provides a robust and efficient platform for the preliminary assessment of this compound-induced cardiotoxicity. The protocols outlined in this document, from basic phenotypic screening to more in-depth molecular analysis of the PI3K/Akt and MAPK signaling pathways, offer a comprehensive approach for researchers in drug development and toxicology. The quantitative data and visualization tools provided serve as a guide for experimental design and data interpretation, ultimately contributing to a better understanding of the potential cardiovascular risks associated with this compound.

References

High-performance liquid chromatography (HPLC) for purity analysis of Evodine.

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Evodine

AN-HPLC-EVO-001

Introduction

This compound, a quinolone alkaloid extracted from the fruits of Evodia rutaecarpa, has garnered significant interest in pharmaceutical research for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety and efficacy. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. The method is designed to separate this compound from its potential impurities, including related alkaloids and degradation products, providing a reliable tool for quality control in drug development and manufacturing.

Principle

The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water. The separation is based on the differential partitioning of this compound and its impurities between the nonpolar stationary phase and the polar mobile phase. Detection is performed using a UV detector at 225 nm, a wavelength where this compound and related compounds exhibit significant absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Instrumentation and Reagents

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: HPLC grade formic acid.

  • Reference Standard: this compound, purity ≥99%.

  • Sample: this compound bulk drug substance.

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water. To prepare, add 1 mL of formic acid to 1 L of ultrapure water and mix thoroughly.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. To prepare, add 1 mL of formic acid to 1 L of acetonitrile and mix thoroughly.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use.

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase (initial composition).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample, transfer it to a 10 mL volumetric flask, dissolve in and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with the mobile phase (initial composition).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the purity analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 30 minutes

4. Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines, covering the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is evaluated by analyzing a blank, a placebo (if applicable), the this compound standard, and the sample, and also by performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the this compound standard solution are prepared and injected. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is determined.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Six replicate injections of the sample solution are performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst. The relative standard deviation (%RSD) is calculated.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The percentage recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This includes variations in the flow rate, column temperature, and mobile phase composition.

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20008500
%RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25312,870
50624,950
1001,251,300
1501,876,500
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision and Accuracy Data

ParameterLevel%RSDMean Recovery (%)
Repeatability (n=6) 100 µg/mL0.6%N/A
Intermediate Precision (n=6) 100 µg/mL0.8%N/A
Accuracy (n=3) 80%99.5%
100%100.2%
120%99.8%

Table 4: LOD and LOQ

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

Experimental Workflow for HPLC Purity Analysis of this compound

G Figure 1: HPLC Purity Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare this compound Reference Standard Solution filter_standard Filter Standard (0.45 µm) prep_standard->filter_standard prep_sample Prepare this compound Sample Solution filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject_standard Inject Standard filter_standard->inject_standard To HPLC inject_sample Inject Sample filter_sample->inject_sample To HPLC hplc_system HPLC System (C18 Column, Gradient Elution) acquire_data Acquire Chromatograms (UV at 225 nm) inject_standard->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship for HPLC Method Validation

G Figure 2: HPLC Method Validation Parameters cluster_precision Precision Components cluster_specificity Specificity Assessment Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Forced_Deg Forced Degradation (Acid, Base, Oxidation, Thermal, Photo) Specificity->Forced_Deg Blank_Analysis Blank Analysis Specificity->Blank_Analysis Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Application Note: On-line Solid-Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC/MS/MS) for the Ultrasensitive Detection of Evodiamine in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Evodiamine is a bioactive indole quinazoline alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa (Wu-Chu-Yu).[1] It has demonstrated a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and analgesic properties.[2][3] The anti-cancer activity of evodiamine is of significant interest, as it can induce apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways.[1][4] Given its potential therapeutic applications and increasing presence in research, it is crucial to monitor its occurrence and fate in aqueous environments.

This application note describes a robust, automated, and highly sensitive method for the determination of evodiamine in various water samples using on-line solid-phase extraction (SPE) coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The on-line SPE approach offers significant advantages over traditional offline methods, including reduced sample handling, lower solvent consumption, high precision, and elimination of manual concentration steps, making it ideal for high-throughput analysis.[5]

Experimental Protocols

Materials and Reagents
  • Standards: Evodiamine (purity ≥98%), Carbamazepine (Internal Standard, IS, purity ≥98%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate.

  • Samples: Water samples (e.g., drinking water, surface water, wastewater effluent).

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of evodiamine and carbamazepine standards and dissolve each in 1.0 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of carbamazepine in methanol:water (50:50, v/v).

  • Water Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Filter the samples through a 0.45 µm syringe filter to remove particulate matter.

    • For samples with expected high concentrations, perform a preliminary dilution with deionized water.

    • Spike 10 µL of the IS working solution into a 1.0 mL aliquot of the filtered water sample.

On-line SPE-LC/MS/MS System and Conditions

The system integrates an on-line SPE module with a high-performance liquid chromatography (HPLC) system and a triple quadrupole mass spectrometer. The workflow involves automated loading of the water sample onto an SPE cartridge, washing of interfering matrix components, followed by elution of the analyte onto the analytical column for separation and detection.

3.1 On-line SPE Conditions

  • SPE Cartridge: Phenyl-based monolithic or polymer-based reversed-phase (e.g., Oasis HLB, Hypersil GOLD aQ).[4][6] A phenyl-based cartridge can offer unique selectivity through π-π and hydrogen bonding interactions with evodiamine.[6][7]

  • Loading Pump Mobile Phase: Deionized water with 0.1% formic acid.

  • Loading Flow Rate: 1.0 mL/min.

  • Injection Volume: 900 µL.[4]

  • Procedure:

    • Conditioning: The SPE cartridge is automatically conditioned with methanol followed by deionized water.

    • Loading: The prepared 1 mL water sample is injected and loaded onto the SPE cartridge. Evodiamine and the IS are retained, while salts and highly polar impurities are washed to waste.

    • Elution & Transfer: After loading, the valve switches, and the analytical LC gradient mobile phase back-flushes the trapped analytes from the SPE cartridge onto the analytical column.

3.2 LC Conditions

  • Analytical Column: C18 column (e.g., 2.1 × 150 mm, 1.7 µm).[8]

  • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.[9]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 15
    1.0 15
    5.0 85
    7.0 85
    7.1 15

    | 10.0 | 15 |

3.3 MS/MS Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Scan Type: Multiple Reaction Monitoring (MRM).[10]

  • Key MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Evodiamine 304.0 134.0 Optimize for system
    Evodiamine (Qualifier) 304.1 161.1 Optimize for system
    Carbamazepine (IS) 237.0 194.0 Optimize for system

    Source:[1][11][12]

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative performance data for LC-MS/MS methods for evodiamine. (Note: This data is derived from studies in biological matrices and should be validated for water samples).

Table 1: Linearity and Sensitivity of Evodiamine Detection

Matrix Linearity Range (ng/mL) Correlation Coefficient (r²) LLOQ (ng/mL) Reference
Human Serum 5.2 - 1040 0.999 5.2 [9]
Rat Plasma 0.2 - 50.0 0.9997 0.2 [1]

| Rat Plasma | 0.1 - 50 (approx.) | >0.9991 | 0.1 |[11][12] |

Table 2: Precision and Recovery Data for Evodiamine

Matrix Concentration (ng/mL) Intra-day Precision (RSD%) Accuracy/Recovery (%) Reference
Human Serum N/A 2.18 - 4.00 90.5 - 98.1 [9]
Rat Plasma 0.5 13.51 92.08 - 102.99 [1]
Rat Plasma 5.0 6.33 92.08 - 102.99 [1]

| Rat Plasma | 50.0 | 4.61 | 92.08 - 102.99 |[1] |

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and a key signaling pathway associated with evodiamine's bioactivity.

On-line SPE-LC/MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_spe On-line SPE cluster_lcms LC-MS/MS cluster_data Data Processing WaterSample Water Sample Filter Filtration (0.45 µm) WaterSample->Filter Spike Spike Internal Standard Filter->Spike PreparedSample Prepared Sample (1 mL) Spike->PreparedSample Load Load Sample PreparedSample->Load Wash Wash Matrix Load->Wash Elute Elute to LC Wash->Elute Separate LC Separation (C18 Column) Elute->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for Evodiamine analysis.

Evodiamine's Role in Apoptosis Induction

Evodiamine exerts its anti-cancer effects partly by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[13] This involves altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which activates a cascade of caspase enzymes, ultimately leading to controlled cell death.[4][14]

Evodiamine Apoptosis Pathway cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Evodiamine Evodiamine Bcl2 Bcl-2 (Anti-apoptotic) Evodiamine->Bcl2 Bax Bax (Pro-apoptotic) Evodiamine->Bax Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c (Release) Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis

Caption: Evodiamine-induced intrinsic apoptosis pathway.

Conclusion

This application note presents a comprehensive protocol for the sensitive and automated analysis of evodiamine in water samples using on-line SPE-LC/MS/MS. The method minimizes sample preparation time and potential for human error, providing reliable and reproducible quantification. The detailed LC-MS/MS parameters and expected performance metrics serve as a valuable guide for researchers in environmental science, pharmacology, and drug development for monitoring this potent bioactive compound.

References

Troubleshooting & Optimization

How to improve the poor bioavailability of Evodine for oral administration.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the poor oral bioavailability of Evodine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development.

Understanding the Challenge: Poor Oral Bioavailability of this compound

This compound, a quinazoline alkaloid extracted from Evodia rutaecarpa, exhibits promising pharmacological activities, including anti-tumor effects. However, its clinical application via oral administration is significantly hampered by its low aqueous solubility and potential for first-pass metabolism, leading to poor and variable bioavailability. This technical guide explores various formulation strategies to overcome these limitations.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers and solutions to common problems you may encounter during your experiments.

FAQs: General Formulation Strategies
  • Question: What are the primary reasons for this compound's poor oral bioavailability? Answer: The primary reasons are its very low aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential pre-systemic metabolism by cytochrome P450 enzymes in the gut wall and liver.

  • Question: Which formulation strategies have shown the most promise for improving this compound's bioavailability? Answer: Several strategies have been successfully employed, including solid dispersions, phospholipid complexes, and various nanoformulations such as polymeric nanoparticles. These approaches aim to enhance the dissolution rate, increase solubility, and/or protect this compound from metabolic degradation.

Troubleshooting: Solid Dispersions
  • Question: My this compound solid dispersion is not showing a significant improvement in dissolution rate. What could be the issue? Answer:

    • Incorrect Carrier Selection: The choice of carrier is critical. Hydrophilic polymers like PVP K30 have shown good results. Ensure the carrier is appropriate for the chosen preparation method and is highly water-soluble.

    • Suboptimal Drug-to-Carrier Ratio: The ratio of this compound to the carrier significantly impacts dissolution. An insufficient amount of carrier may not effectively disperse the drug at a molecular level. Ratios of 1:6 (this compound:PVP K30) have been reported to be effective.

    • Incomplete Amorphization: The drug needs to be in an amorphous state within the dispersion for maximal dissolution enhancement. Verify the physical state of this compound in your formulation using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

    • Solvent Selection (for solvent evaporation method): The solvent used must be able to dissolve both the drug and the carrier effectively to ensure a homogeneous dispersion.

  • Question: The in vivo performance of my solid dispersion does not correlate with the in vitro dissolution results. Why might this be? Answer:

    • Precipitation in the GI Tract: The supersaturated solution created by the solid dispersion upon dissolution may be unstable, leading to precipitation of the drug in the gastrointestinal tract before it can be absorbed. Consider incorporating precipitation inhibitors in your formulation.

    • Metabolic Instability: While the solid dispersion enhances dissolution, it may not protect this compound from first-pass metabolism. Co-administration with a CYP450 inhibitor could be explored, though this may have other physiological effects.

    • Permeability Issues: Enhanced dissolution does not guarantee enhanced permeation across the intestinal wall. If permeability is a limiting factor, strategies to improve it, such as the use of permeation enhancers, may be necessary.

Troubleshooting: Phospholipid Complexes
  • Question: The complexation efficiency of my this compound-phospholipid complex is low. How can I improve it? Answer:

    • Incorrect Molar Ratio: The stoichiometry between this compound and the phospholipid is crucial. An optimal molar ratio (e.g., 2:1 phospholipid to this compound) should be determined experimentally.

    • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent system play a significant role. For the solvent evaporation method, a reaction time of 3 hours at 60°C in a mixture of ethanol and tetrahydrofuran has been shown to be effective.

    • Purity of Reagents: Ensure high purity of both this compound and the phospholipid, as impurities can interfere with the complexation process.

  • Question: My this compound-phospholipid complex is showing signs of instability during storage. What are the possible causes? Answer:

    • Moisture Absorption: Phospholipids are hygroscopic. Store the complex in a desiccated, low-humidity environment to prevent degradation.

    • Oxidation: Phospholipids are susceptible to oxidation. Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.

    • Physical Reversion: The complex may revert to its individual components over time, especially under suboptimal storage conditions. Re-characterize the stored samples to check for any changes in their physicochemical properties.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound in various formulations compared to the unformulated drug.

Table 1: Pharmacokinetic Parameters of this compound Solid Dispersion in Beagle Dogs

FormulationCmax (mg/L)Tmax (h)AUC (0-24h) (mg·h/L)
Physical Mixture10.48 ± 7.282.18 ± 0.8834.31 ± 28.07
Solid Dispersion (1:6 this compound:PVP K30)27.85 ± 13.780.57 ± 0.1951.22 ± 38.01

Data from Xu et al., 2011.[1]

Table 2: Pharmacokinetic Parameters of this compound-Phospholipid Complex (EPLC) in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Relative Bioavailability (%)
Free this compound0.35 ± 0.082.0 ± 0.52.45 ± 0.56100
EPLC0.82 ± 0.151.5 ± 0.35.36 ± 0.98218.82

Data from Tan et al., 2012.[1]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of different this compound formulations.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable solvent that dissolves both this compound and PVP K30)

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:6 w/w ratio).

  • Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle stirring or sonication.

  • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator until further use.

Characterization:

  • Dissolution Studies: Perform in vitro dissolution testing using a USP dissolution apparatus (e.g., paddle method) in a suitable dissolution medium (e.g., pH 6.8 phosphate buffer).

  • X-ray Diffraction (XRD): Analyze the physical state of this compound in the solid dispersion to confirm amorphization.

  • Differential Scanning Calorimetry (DSC): Evaluate the thermal behavior of the solid dispersion to detect any interactions and confirm the amorphous state.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Assess any potential molecular interactions between this compound and the carrier.

Preparation of this compound-Phospholipid Complex (EPLC) (Solvent Evaporation Method)

Objective: To prepare a phospholipid complex of this compound to improve its lipophilicity and subsequent oral absorption.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Ethanol

  • Tetrahydrofuran

Procedure:

  • Weigh this compound and phospholipids in a desired molar ratio (e.g., 1:2).

  • Place the weighed materials in a round-bottom flask.

  • Add a mixture of ethanol and tetrahydrofuran (e.g., 1:1 v/v) to dissolve the components completely.

  • Reflux the solution at a controlled temperature (e.g., 60°C) with constant magnetic stirring for a specified duration (e.g., 3 hours).

  • After the reaction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Dry the resulting complex in a vacuum oven to remove any residual solvent.

  • Collect the dried this compound-phospholipid complex and store it in a cool, dark, and dry place.

Characterization:

  • Complexation Efficiency: Determine the percentage of this compound successfully complexed with the phospholipid using a suitable analytical method like HPLC.

  • Particle Size and Zeta Potential: Analyze the particle size distribution and surface charge of the complex in a suitable dispersion medium.

  • Solubility Studies: Determine the apparent solubility of the complex in both aqueous and lipid phases (e.g., water and n-octanol).

  • DSC, XRD, and FTIR: Characterize the physicochemical properties of the complex as described for solid dispersions.

Visualizations

Workflow for Solid Dispersion Preparation

G cluster_0 Preparation of this compound Solid Dispersion start Weigh this compound and PVP K30 dissolve Dissolve in Methanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize end This compound Solid Dispersion pulverize->end

Caption: Workflow for preparing this compound solid dispersion.

Mechanism of Enhanced Bioavailability

G cluster_1 Strategies to Enhance Oral Bioavailability of this compound Poor_Solubility Poor Aqueous Solubility Low_Bioavailability Low Oral Bioavailability Poor_Solubility->Low_Bioavailability First_Pass First-Pass Metabolism First_Pass->Low_Bioavailability Solid_Dispersion Solid Dispersion Increased_Dissolution Increased Dissolution Rate Solid_Dispersion->Increased_Dissolution Amorphous_State Amorphous State Solid_Dispersion->Amorphous_State Phospholipid_Complex Phospholipid Complex Increased_Lipophilicity Increased Lipophilicity Phospholipid_Complex->Increased_Lipophilicity Nanoparticles Nanoformulations Protection Protection from Metabolism Nanoparticles->Protection Enhanced_Permeability Enhanced Permeability (EPR effect) Nanoparticles->Enhanced_Permeability Improved_Absorption Improved Absorption Increased_Dissolution->Improved_Absorption Amorphous_State->Improved_Absorption Increased_Lipophilicity->Improved_Absorption Protection->Improved_Absorption Enhanced_Permability Enhanced_Permability Enhanced_Permability->Improved_Absorption

Caption: Strategies to overcome poor oral bioavailability.

This technical support center provides a foundational understanding and practical guidance for improving the oral bioavailability of this compound. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental needs.

References

Strategies to overcome Evodine's low water solubility in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for overcoming the low water solubility of Evodine in experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is this compound's low water solubility a challenge in research?

A1: this compound's poor water solubility presents a significant hurdle in both in vitro and in vivo experiments. In aqueous media used for cell culture and bioassays, low solubility leads to precipitation, resulting in inaccurate and unreliable data. For in vivo studies, poor solubility limits oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.

Q2: What are the primary strategies to improve this compound's solubility?

A2: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Phospholipid Complexes: Forming a complex between this compound and phospholipids to enhance its lipophilicity and subsequent absorption.

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.

Q3: Which solubility enhancement method is best for my experiment?

A3: The optimal method depends on the specific requirements of your experiment (e.g., in vitro vs. in vivo), the desired concentration of this compound, and the available equipment. The table below summarizes the quantitative improvements of each method to aid in your decision-making.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
This compound precipitates in my cell culture medium. The concentration of free this compound exceeds its aqueous solubility limit.Prepare a stock solution using one of the described solubility enhancement techniques (e.g., cyclodextrin complex) before diluting it into the cell culture medium.
Inconsistent results in in vitro assays. Poor and variable dissolution of this compound powder.Utilize a formulation with a higher dissolution rate, such as a solid dispersion or a phospholipid complex, to ensure consistent and complete dissolution.
Low oral bioavailability in animal studies. Poor absorption due to low solubility in gastrointestinal fluids.Employ a formulation designed to improve oral absorption, such as a phospholipid complex or a nanoparticle formulation.[1]
Difficulty achieving high drug loading in nanoparticle formulations. Inefficient encapsulation process or poor affinity of this compound for the nanoparticle matrix.Optimize the preparation method by adjusting parameters like the drug-to-polymer/lipid ratio, solvent selection, and homogenization/sonication time.

Quantitative Data Summary

The following table summarizes the reported improvements in solubility and bioavailability for various this compound formulations.

Formulation MethodCarrier/SystemKey FindingsReference
Solid Dispersion PVP K30 (1:6 w/w)~27.7-fold increase in dissolution rate compared to the physical mixture.[2]
Phospholipid Complex Soy Phospholipid (1:2 molar ratio)Aqueous solubility significantly enhanced; relative bioavailability increased to 218.82% compared to free this compound.[1]
Cyclodextrin Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)Formation of a 1:1 inclusion complex leads to increased aqueous solubility. Quantitative data for this compound is not readily available, but similar poorly soluble drugs show significant increases.[3][4]
Nanoparticles PLGAEncapsulation of this compound in nanoparticles can improve bioavailability, though specific quantitative data for this compound loading and release is formulation-dependent.[5]
Solid Lipid Nanoparticles (SLNs) Various solid lipids and surfactantsCan achieve high encapsulation efficiency and provide sustained release, improving bioavailability. Specific data for this compound is formulation-dependent.[6]

Experimental Protocols

Preparation of this compound-PVP K30 Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound with Polyvinylpyrrolidone K30 (PVP K30) to enhance its dissolution rate.

Materials:

  • This compound

  • PVP K30

  • Ethanol (or other suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:6 weight ratio.

  • Dissolve both the this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the final product in a desiccator.

G cluster_0 Workflow: this compound Solid Dispersion Preparation A 1. Dissolve this compound & PVP K30 in Ethanol B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying B->C D 4. Pulverization C->D E 5. Sieving D->E F This compound-PVP K30 Solid Dispersion E->F

This compound Solid Dispersion Workflow
Preparation of this compound-Phospholipid Complex

This protocol details the formation of an this compound-phospholipid complex to improve its aqueous solubility and oral bioavailability.[1]

Materials:

  • This compound

  • Soy Phospholipid

  • Ethanol

  • Tetrahydrofuran (THF)

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Prepare a mixture of ethanol and tetrahydrofuran (1:1, v/v) to be used as the reaction medium.

  • Dissolve this compound and soy phospholipid in the reaction medium in a round-bottom flask at a molar ratio of 1:2 (this compound:Phospholipid). The concentration of this compound should be approximately 2.5 mg/mL.

  • Heat the mixture to 60°C and stir for 3 hours.

  • Remove the solvent using a rotary evaporator under reduced pressure to obtain a solid residue.

  • Wash the resulting solid with n-hexane to remove any uncomplexed lipid.

  • Dry the final this compound-phospholipid complex in a vacuum desiccator.

G cluster_1 Workflow: this compound-Phospholipid Complex Preparation P1 1. Dissolve this compound & Phospholipid in Ethanol/THF P2 2. React at 60°C for 3h P1->P2 P3 3. Solvent Evaporation P2->P3 P4 4. Wash with n-Hexane P3->P4 P5 5. Vacuum Drying P4->P5 P6 This compound-Phospholipid Complex P5->P6

This compound-Phospholipid Complex Workflow
Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading Method

This protocol describes a simple and effective method for preparing an inclusion complex of this compound with HP-β-CD.[7][8]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (e.g., 50% ethanol)

  • Mortar and pestle

  • Oven

Procedure:

  • Place HP-β-CD in a mortar.

  • Add a small amount of the ethanol-water mixture to the HP-β-CD and triturate to form a homogeneous paste.

  • Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.

  • Slowly add the this compound to the HP-β-CD paste while continuously triturating.

  • Knead the mixture for a specified time (e.g., 60 minutes) to ensure thorough complexation.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

  • Store the final product in a well-closed container.

Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol outlines the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound.[5]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane to form the organic phase.

  • Prepare an aqueous phase containing a stabilizer, such as a 1% PVA solution.

  • Add the organic phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated this compound.

  • Resuspend the final nanoparticle pellet in an appropriate medium for your experiment or lyophilize for long-term storage.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation.

Inhibition of NF-κB Signaling Pathway

This compound can inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses and cancer cell survival. It has been shown to inhibit the phosphorylation of IκBα, preventing its degradation and thus keeping NF-κB sequestered in the cytoplasm.

G cluster_2 This compound's Inhibition of NF-κB Pathway cluster_n This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression NFkB_n->Gene

This compound's effect on the NF-κB pathway.
Induction of Apoptosis via JNK Pathway

This compound can induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of caspases.

G cluster_3 This compound's Induction of Apoptosis via JNK This compound This compound JNK JNK This compound->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Caspase9 Caspase-9 JNK->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound's role in the JNK-mediated apoptosis.
G2/M Cell Cycle Arrest

This compound can induce cell cycle arrest at the G2/M phase by regulating the expression and activity of key cell cycle proteins such as Cdc2 and Cyclin B1.

G cluster_4 This compound and G2/M Cell Cycle Arrest This compound This compound Cdc2 Cdc2 This compound->Cdc2 Downregulates CyclinB1 Cyclin B1 This compound->CyclinB1 Upregulates G2M G2/M Transition Cdc2->G2M CyclinB1->G2M Arrest G2/M Arrest G2M->Arrest Blocked by This compound action

This compound's mechanism for inducing G2/M arrest.
Activation of TRPV1 Channel

This compound is known to be an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel. Its activation leads to an influx of calcium ions, which can trigger various downstream signaling events.

G cluster_5 This compound's Activation of TRPV1 This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Activates TRPV1->Ca2_in Downstream Downstream Signaling (e.g., Calcineurin, PKC) Ca2_in->Downstream Ca2_out Ca²⁺ Ca2_out->Ca2_in Influx

This compound as an activator of the TRPV1 channel.

References

Investigating the hepatotoxicity and cardiotoxicity of Evodine in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating the hepatotoxicity and cardiotoxicity of Evodine in animal models. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate smoother and more effective research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the investigation of this compound's toxic effects on the liver and heart.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
High variability in serum biomarker levels (ALT, AST, CK-MB, LDH) across the same treatment group. 1. Inconsistent dosing or administration.2. Animal stress during handling or procedures.3. Underlying health differences in animal models.4. Improper sample collection or processing.1. Ensure accurate and consistent preparation and administration of this compound.2. Acclimatize animals properly and handle them gently to minimize stress.3. Use age- and weight-matched animals from a reputable supplier.4. Standardize blood collection and serum separation protocols.
Histopathological analysis shows minimal or no liver/heart damage despite high this compound dosage. 1. Insufficient duration of treatment.2. Rapid metabolism and clearance of this compound in the chosen animal model.3. Incorrect tissue fixation or staining.1. Consider extending the treatment period based on pharmacokinetic data.2. Select an animal model known to be sensitive to this compound or consider using metabolic inhibitors if appropriate for the study design.3. Review and optimize fixation (e.g., 10% neutral buffered formalin) and staining (e.g., H&E, Masson's trichrome) protocols.
Inconsistent results in apoptosis assays (e.g., TUNEL, Caspase-3 activity). 1. Suboptimal tissue permeabilization.2. Reagent degradation.3. High background staining.1. Optimize permeabilization steps (e.g., proteinase K concentration and incubation time).2. Use fresh reagents and store them according to the manufacturer's instructions.3. Include appropriate negative and positive controls to determine baseline and maximum signal.
Difficulty in isolating viable cardiomyocytes for in vitro studies. 1. Enzymatic digestion issues (concentration, duration).2. Mechanical stress during dissociation.3. Low cell yield and viability post-isolation.1. Titrate enzyme concentrations (e.g., collagenase, trypsin) and digestion time.2. Gently triturate the tissue to minimize mechanical damage.3. Use a Percoll gradient to enrich for viable cardiomyocytes.
Zebrafish embryos show developmental delays but no specific cardiotoxic phenotypes. 1. This compound concentration is too low to induce specific cardiotoxicity.2. The observation window is too short.1. Perform a dose-response study to identify the appropriate concentration range for cardiotoxicity.2. Extend the observation period to monitor for delayed cardiac malformations or functional deficits.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-induced toxicity.

Table 1: In Vitro Cytotoxicity of Evodiamine

Cell TypeAssayEndpointValueReference
Primary cultured neonatal rat cardiomyocytesCell Viability24h IC5028.44 µg/mL[1]

Table 2: In Vivo Cardiotoxicity of Evodiamine in Zebrafish

ParameterEndpointConcentrationObservationReference
LethalityLC10354 ng/mL-[1]
MorphologyPericardial edema354 ng/mLObserved in 17/28 zebrafish[2]
CirculationReduced or lost354 ng/mLObserved in 19/28 zebrafish[2]

Detailed Experimental Protocols

Assessment of Hepatotoxicity in Mice

Animal Model: Male C57BL/6 mice (8-10 weeks old) This compound Administration: Oral gavage once daily for 7 days. A dose-response study should be conducted (e.g., 10, 20, 40 mg/kg). Sample Collection:

  • At the end of the treatment period, anesthetize mice and collect blood via cardiac puncture for serum biomarker analysis.

  • Perfuse the liver with ice-cold PBS.

  • Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology.

  • Snap-freeze the remaining liver tissue in liquid nitrogen for molecular and biochemical analyses.

Biochemical Analysis:

  • Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.

Histopathological Analysis:

  • Embed fixed liver tissue in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and steatosis.

Apoptosis Assays:

  • TUNEL Staining: Use an in situ cell death detection kit on paraffin-embedded liver sections to identify apoptotic cells.

  • Western Blot: Analyze the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved Caspase-3 in liver tissue lysates.

Assessment of Cardiotoxicity in Zebrafish Embryos

Animal Model: Wild-type zebrafish embryos This compound Exposure:

  • Collect freshly fertilized embryos and place them in multi-well plates.

  • Expose embryos to varying concentrations of this compound (e.g., 100, 200, 400 ng/mL) from 4 hours post-fertilization (hpf) to 72 hpf.

  • Maintain a control group with vehicle (e.g., DMSO).

Phenotypic Analysis:

  • At 24, 48, and 72 hpf, observe embryos under a stereomicroscope for morphological abnormalities, including pericardial edema, yolk sac edema, and body curvature.

  • Record heart rate by counting ventricular contractions for 15 seconds.

  • Assess circulation by observing blood flow in the dorsal aorta and posterior cardinal vein.

Oxidative Stress Markers:

  • Homogenize pooled embryos at 72 hpf.

  • Measure levels of reactive oxygen species (ROS), malondialdehyde (MDA), and superoxide dismutase (SOD) activity using commercial assay kits.

Visualizing the Pathways and Processes

The following diagrams illustrate key signaling pathways and experimental workflows involved in the investigation of this compound-induced toxicity.

Evodine_Hepatotoxicity_Workflow start Start: This compound Administration (Animal Model) blood_collection Blood Collection (Cardiac Puncture) start->blood_collection liver_excision Liver Excision & Processing start->liver_excision serum_analysis Serum Biomarker Analysis (ALT, AST) blood_collection->serum_analysis histopathology Histopathology (H&E Staining) liver_excision->histopathology molecular_analysis Molecular Analysis (Western Blot, TUNEL) liver_excision->molecular_analysis data_analysis Data Analysis & Interpretation serum_analysis->data_analysis histopathology->data_analysis molecular_analysis->data_analysis end Conclusion: Assess Hepatotoxicity data_analysis->end

Caption: Experimental workflow for assessing this compound-induced hepatotoxicity.

Evodine_Cardiotoxicity_Signaling This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros induces mitochondria Mitochondrial Dysfunction ros->mitochondria causes apoptosis Cardiomyocyte Apoptosis mitochondria->apoptosis triggers cardiotoxicity Cardiotoxicity (Reduced Viability, Malformations) apoptosis->cardiotoxicity leads to

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.[1][2]

Evodine_Hepatotoxicity_Signaling This compound This compound er_stress Endoplasmic Reticulum Stress This compound->er_stress induces mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction causes bile_acid Bile Acid Dysregulation This compound->bile_acid disrupts apoptosis Hepatocyte Apoptosis er_stress->apoptosis mito_dysfunction->apoptosis bile_acid->apoptosis hepatotoxicity Hepatotoxicity apoptosis->hepatotoxicity

Caption: Key mechanisms in this compound-induced hepatotoxicity.[3][4]

References

Optimizing Evodine dosage to minimize toxicity in preclinical studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Evodine. Our aim is to facilitate the optimization of this compound dosage to minimize toxicity in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities associated with this compound in preclinical studies?

A1: Preclinical research has identified several potential toxicities associated with this compound, including hepatotoxicity (liver damage), nephrotoxicity (kidney damage), and cardiotoxicity (heart damage).[1] Overdoses in animal models have been associated with symptoms such as abdominal pain, headache, and vomiting.[1] It is crucial to carefully monitor these organ systems during preclinical evaluation.

Q2: What are the key signaling pathways affected by this compound that might contribute to its toxicity?

A2: this compound has been shown to modulate several signaling pathways, which could be linked to both its therapeutic and toxic effects. These include the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and pathways related to oxidative stress.[1][2] Understanding these interactions is key to elucidating the mechanisms of toxicity.

Q3: Are there any established LD50 or NOAEL values for this compound?

Quantitative Toxicity Data

The following tables summarize available quantitative toxicity data for this compound and provide examples from other natural compounds for comparative reference.

Table 1: In Vitro and In Vivo Toxicity of this compound

ParameterModel SystemValueReference
IC50 (24h)Neonatal Rat Cardiomyocytes28.44 µg/mL[2]
LC10 (24h)Zebrafish Larvae354 ng/mL[2]

Table 2: Example Oral LD50 Values for Other Natural Compounds in Rodents

CompoundAnimal ModelLD50 Value
ThymoquinoneMouse870.9 mg/kg
Povidone-IodineMouse>2000 mg/kg

Troubleshooting Guide

Q4: I am observing precipitation of this compound in my cell culture media. How can I improve its solubility?

A4: this compound is known to have poor water solubility. Here are a few troubleshooting steps:

  • Vehicle Selection: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. However, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. This allows for smaller volumes to be added to the aqueous media, reducing the chance of precipitation.

  • Sonication: Briefly sonicating the solution can help to dissolve the compound.

  • pH Adjustment: The solubility of some compounds can be influenced by pH. Investigate if adjusting the pH of your media within a physiologically acceptable range improves solubility.

  • Formulation Strategies: For in vivo studies, consider formulation strategies such as using co-solvents, surfactants, or creating a nanoparticle formulation to improve bioavailability and reduce precipitation.

Q5: How can I ensure the stability of my this compound stock solution?

A5: The stability of this compound in solution can be a concern. Consider the following:

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Light Sensitivity: Protect solutions from light, as some compounds are light-sensitive and can degrade upon exposure.

  • Fresh Preparations: For critical experiments, it is always best to use freshly prepared solutions to ensure the compound's integrity.

  • Solvent Quality: Use high-purity, anhydrous solvents to prevent degradation due to contaminants or water.

Experimental Protocols

Detailed Methodology for Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This protocol provides a general framework. The specific doses of this compound should be determined based on preliminary range-finding studies.

  • Animal Model: Use a single rodent species (e.g., Wistar rats or ICR mice), typically young, healthy adults. Both males and females should be included.

  • Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days before the study begins.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be calculated to deliver the desired dose in a volume that is appropriate for the animal's weight (e.g., 10 mL/kg for rats).

  • Dose Administration: Administer a single oral dose of this compound by gavage to fasted animals. A control group should receive the vehicle only.

  • Observation Period: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for at least 14 days.

  • Endpoint Analysis:

    • Record the number of mortalities to determine the LD50.

    • Perform daily clinical observations.

    • Measure body weight at the start of the study and at regular intervals.

    • At the end of the observation period, euthanize surviving animals and conduct a gross necropsy.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect major organs for histopathological examination.

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways potentially modulated by this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion This compound This compound This compound->PI3K Inhibition This compound->AKT Inhibition This compound->mTORC1 Inhibition Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibition BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Degradation BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Translocation This compound This compound This compound->DestructionComplex Activation? This compound->BetaCatenin_cyto Promotes Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binding TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation Experimental_Workflow start Start: Dose Range-Finding Study protocol Define Acute Toxicity Protocol (e.g., OECD 423) start->protocol dosing Single Oral Gavage: This compound vs. Vehicle protocol->dosing observation 14-Day Observation: - Clinical Signs - Body Weight dosing->observation analysis Endpoint Analysis: - Necropsy - Histopathology - Blood Analysis observation->analysis results Determine LD50 & NOAEL analysis->results

References

Technical Support Center: Evodine-Phospholipid Complexes for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of Evodine-phospholipid complexes.

Frequently Asked Questions (FAQs)

1. What is an this compound-phospholipid complex?

An this compound-phospholipid complex (EPLC) is a novel drug delivery system where this compound, a poorly water-soluble alkaloid, is complexed with phospholipids. This complexation enhances the lipophilicity of this compound, thereby improving its oral bioavailability and therapeutic efficacy. The interaction between this compound and phospholipids is typically non-covalent.[1]

2. What are the main advantages of formulating this compound as a phospholipid complex?

The primary advantages include:

  • Enhanced Bioavailability: By increasing its lipid solubility, the complex facilitates absorption across biological membranes.[1]

  • Improved Solubility: The complex can improve the solubility of this compound in both water and n-octanol.[1][2]

  • Sustained Release: Phospholipid complexes can provide a sustained-release profile for the encapsulated drug.

  • Reduced Toxicity: By improving the delivery to target sites, the overall required dose and potential side effects may be reduced.

3. What is the most common method for preparing this compound-phospholipid complexes?

The solvent evaporation method is a widely used and effective technique for preparing EPLCs.[2][3] This method involves dissolving both this compound and phospholipids in an organic solvent, followed by the removal of the solvent under reduced pressure to form the complex.[4]

4. Which characterization techniques are essential for confirming the formation of an this compound-phospholipid complex?

A combination of techniques is recommended to confirm complex formation:

  • Differential Scanning Calorimetry (DSC): To observe changes in the thermal behavior of this compound, indicating its interaction with phospholipids.[3]

  • Fourier Transform Infrared Spectroscopy (FT-IR): To identify interactions between the functional groups of this compound and phospholipids.[3]

  • X-ray Powder Diffraction (XRPD): To assess the change in the crystalline structure of this compound upon complexation.[5]

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To detect chemical shift changes in the protons of this compound and phospholipids, confirming their interaction.[3]

  • Scanning Electron Microscopy (SEM): To observe the morphological changes of the complex compared to the individual components.[3]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency

Q: My encapsulation efficiency for the this compound-phospholipid complex is consistently low. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency is a common challenge. Here are the likely causes and solutions:

Potential CauseRecommended Solution
Inappropriate Drug-to-Phospholipid Ratio Optimize the molar ratio of this compound to phospholipid. A higher phospholipid concentration can improve encapsulation, but an excessive amount may not lead to further improvement and could be wasteful.[6] Start with a 1:2 or 1:3 molar ratio of drug to lipid and test different ratios.
Suboptimal Solvent System The choice of organic solvent is critical. A solvent system that effectively dissolves both this compound and the phospholipid is necessary. A mixture of ethanol and tetrahydrofuran has been shown to be effective.[2][3] Experiment with different solvent mixtures and ratios.
Insufficient Reaction Time or Temperature The complexation process is time and temperature-dependent. Ensure the reaction is carried out for a sufficient duration (e.g., 3 hours) and at an optimal temperature (e.g., 60°C) to facilitate the interaction between this compound and the phospholipid.[2]
Inefficient Solvent Removal Rapid or incomplete removal of the organic solvent can lead to poor complex formation. Use a rotary evaporator for gradual solvent removal under reduced pressure, followed by drying under a high vacuum to eliminate any residual solvent.[3]
Issue 2: Aggregation and Instability of the Complex

Q: The prepared this compound-phospholipid complexes are aggregating and show poor stability in suspension. What can I do to resolve this?

A: Aggregation is often due to insufficient repulsive forces between the particles. Consider the following:

Potential CauseRecommended Solution
Low Surface Charge (Zeta Potential) A low zeta potential (close to zero) indicates weak electrostatic repulsion between particles, leading to aggregation. A zeta potential of at least ±30 mV is generally considered indicative of a stable suspension.[7] Incorporating a small percentage of a charged phospholipid (e.g., phosphatidylglycerol) into your formulation can increase the surface charge.
Inappropriate pH of the Dispersion Medium The pH of the aqueous medium can influence the surface charge of the complexes. While phospholipids are generally zwitterionic, the overall charge can be affected by the pH. Maintain a pH between 5.5 and 7.5 for better stability.[7]
High Particle Concentration A high concentration of complexes in the suspension can increase the frequency of collisions and lead to aggregation. Prepare more dilute suspensions or add a steric stabilizer like a PEGylated phospholipid to prevent aggregation.
Improper Storage Conditions Storing the complex suspension at inappropriate temperatures can lead to instability. Storage at 4°C is often preferable to freezing, which can cause aggregation upon thawing.[8] If freezing is necessary, consider adding a cryoprotectant like sucrose or trehalose.[8]
Issue 3: Poor In Vitro Drug Release

Q: My this compound-phospholipid complex shows a very slow or incomplete drug release profile in vitro. How can I modify the formulation to achieve a more desirable release?

A: The drug release rate is influenced by the integrity and composition of the phospholipid carrier.

Potential CauseRecommended Solution
High Phospholipid Content or Rigidity A high concentration of phospholipids or the use of phospholipids with high phase transition temperatures can create a more rigid and less permeable barrier, slowing down drug release.[6] Try reducing the phospholipid-to-drug ratio or incorporating a "helper" lipid with a lower phase transition temperature to increase the fluidity of the bilayer.
Presence of Cholesterol While cholesterol can enhance the stability of the complex, it can also decrease the permeability of the lipid bilayer, thereby reducing the drug release rate.[9] If your formulation contains cholesterol, try reducing its concentration or removing it altogether.
Inadequate Dissolution Medium The in vitro release medium should be able to maintain sink conditions. Ensure the volume and composition of the release medium are appropriate to solubilize the released this compound. The addition of a small amount of surfactant (e.g., Tween 80) to the release medium can help maintain sink conditions.
Strong Drug-Lipid Interaction While a stable complex is desired, excessively strong interactions can hinder drug release. Modifying the formulation by slightly altering the phospholipid composition or the drug-to-lipid ratio might weaken the interaction just enough to facilitate a more favorable release profile.

Experimental Protocols

Preparation of this compound-Phospholipid Complex (Solvent Evaporation Method)

This protocol is based on established methods for preparing this compound-phospholipid complexes.[2][3]

Materials:

  • This compound (EVO)

  • Phospholipid (e.g., soy phosphatidylcholine)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and phospholipid (e.g., a 1:2 molar ratio).

  • Place the weighed powders into a 100 mL round-bottom flask.

  • Add 50 mL of a 1:1 (v/v) mixture of ethanol and tetrahydrofuran to the flask.

  • Place the flask on a magnetic stirrer with a heating plate and stir the mixture at 60°C for 3 hours.

  • After 3 hours, remove the flask and attach it to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the inner wall of the flask.

  • Further dry the resulting complex in a vacuum oven at 40°C for 12 hours to remove any residual solvent.

  • Collect the dried this compound-phospholipid complex and store it in a desiccator until further use.

Characterization of the this compound-Phospholipid Complex

a) Determination of Encapsulation Efficiency:

  • Accurately weigh a certain amount of the this compound-phospholipid complex.

  • Disperse the complex in a known volume of a suitable solvent (e.g., methanol) to dissolve both the free and encapsulated drug.

  • Determine the total amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • To determine the amount of free this compound, disperse the same amount of the complex in a solvent where the complex is insoluble but free this compound is soluble (e.g., chloroform).[3]

  • Centrifuge the dispersion to separate the complex from the supernatant containing the free drug.

  • Analyze the supernatant for the amount of free this compound using HPLC.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

b) Particle Size and Zeta Potential Analysis:

  • Disperse a small amount of the this compound-phospholipid complex in deionized water.

  • Analyze the dispersion using a dynamic light scattering (DLS) instrument to determine the average particle size and polydispersity index (PDI).

  • Measure the zeta potential of the dispersion using the same instrument to assess the surface charge and predict the stability of the complex in suspension.

c) In Vitro Dissolution Study:

  • Use a USP dissolution apparatus (paddle method).

  • The dissolution medium should be a phosphate-buffered saline (pH 6.8) maintained at 37°C.[3]

  • Add a weighed amount of the this compound-phospholipid complex (equivalent to a specific amount of this compound) to the dissolution medium.

  • Stir the medium at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace them with fresh medium to maintain a constant volume.

  • Filter the withdrawn samples and analyze the concentration of dissolved this compound using HPLC.

  • Plot the cumulative percentage of drug released against time.

Visualizations

Experimental Workflow for EPLC Preparation and Characterization

experimental_workflow cluster_prep Preparation cluster_char Characterization weigh Weigh this compound and Phospholipid dissolve Dissolve in Ethanol/THF weigh->dissolve react React at 60°C for 3h dissolve->react evaporate Solvent Evaporation react->evaporate dry Vacuum Drying evaporate->dry dsc DSC dry->dsc ftir FT-IR dry->ftir xprd XRPD dry->xprd nmr ¹H-NMR dry->nmr sem SEM dry->sem size_zeta Particle Size & Zeta Potential dry->size_zeta dissolution In Vitro Dissolution dry->dissolution

Caption: Workflow for the preparation and characterization of this compound-phospholipid complexes.

Putative Signaling Pathway of this compound (PI3K/Akt Pathway)

pi3k_akt_pathway This compound This compound rtks RTKs This compound->rtks pi3k PI3K rtks->pi3k akt Akt pi3k->akt p53 p53 akt->p53 bcl2 Bcl-2 p53->bcl2 bax Bax p53->bax apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: this compound may induce apoptosis by inhibiting the PI3K/Akt signaling pathway.[10]

Putative Signaling Pathway of this compound (JAK/STAT Pathway)

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat P dimer STAT Dimer stat->dimer nucleus Nucleus dimer->nucleus gene Gene Transcription (Inflammation, Proliferation) nucleus->gene This compound This compound This compound->jak

References

Technical Support Center: Minimizing Off-Target Effects of Evodine in Cellular Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Evodine in cellular signaling studies while minimizing its off-target effects. The following information is presented in a question-and-answer format to directly address common issues and provide detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known cellular targets?

This compound is a quinolone alkaloid naturally found in the plant Evodia rutaecarpa. It has garnered significant interest for its potential anti-cancer properties. While a comprehensive on-target profile is not fully elucidated, studies have shown that this compound affects multiple key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include, but are not limited to, the PI3K/Akt, MAPK/ERK, and STAT3 signaling pathways. It's important to note that like many small molecules, this compound can have multiple targets, and its observed biological effects may be a result of interactions with several proteins.

Q2: What are off-target effects and why are they a concern when using this compound?

Q3: How can I proactively minimize off-target effects in my experimental design with this compound?

Several strategies can be employed to mitigate off-target effects:

  • Use the Lowest Effective Concentration: It is crucial to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins[1].

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Use Multiple Cell Lines: The expression levels of on-target and potential off-target proteins can vary between different cell lines. Observing a consistent effect across multiple, well-characterized cell lines can increase confidence that the effect is on-target.

  • Orthogonal Approaches: Confirm findings using non-pharmacological methods. For example, use genetic approaches like siRNA or CRISPR/Cas9 to knockdown the expression of the putative target and assess if this phenocopies the effect of this compound treatment[1].

Troubleshooting Guide

This section provides guidance for common problems encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent results between experiments 1. This compound degradation: this compound is unstable at temperatures above 60°C and at pH < 5 or > 9[2]. Repeated freeze-thaw cycles can also lead to degradation. 2. Cell culture variability: Differences in cell passage number, confluency, or serum batches can alter cellular responses.1. Prepare fresh stock solutions of this compound regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Protect from light. 2. Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment.
High cellular toxicity at expected effective concentrations 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 2. Off-target effects: this compound may be inhibiting proteins essential for cell survival.1. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% for DMSO). Always include a vehicle control (media with the same concentration of solvent) in your experiments. 2. Perform a thorough dose-response analysis to find a therapeutic window. Use target validation techniques (see Experimental Protocols) to confirm the toxicity is due to on-target inhibition.
Poor solubility of this compound in aqueous media Hydrophobic nature of this compound: this compound is insoluble in water but soluble in organic solvents like acetone and DMSO[2]. It can precipitate when diluted into aqueous cell culture media.1. Prepare a high-concentration stock solution in 100% DMSO. 2. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and vortex immediately to ensure proper mixing. 3. Avoid preparing large volumes of working solutions that will be stored for extended periods.
No or low observable effect at expected concentrations 1. Inactive this compound: The compound may have degraded. 2. Sub-optimal assay conditions: The timing of the assay or the specific readout may not be appropriate to detect the effect.1. Use a fresh stock of this compound. 2. Perform a time-course experiment to determine the optimal time point for observing the effect. Ensure your assay is sensitive enough to detect the expected change.

Quantitative Data

Due to the limited availability of comprehensive public data from broad-scale kinome scans or other off-target profiling platforms for this compound, a detailed table of on-target versus off-target binding affinities (Kd) or IC50 values is not currently possible. The following table summarizes reported IC50 values for this compound's effect on the viability of various cancer cell lines, which reflects the compound's overall cellular potency but not direct target engagement.

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic Cancer~2[3]
SW1990Pancreatic Cancer~2[3]
BGC-823Gastric Cancer6.25 - 25 (significant inhibition)[4]
AGSGastric Cancer6.25 - 25 (significant inhibition)[4]
BGC-823Gastric Cancer0.07 (for an N-13 modified derivative)[5]

Note: These IC50 values are context-dependent and can vary based on the specific experimental conditions, including cell density and assay duration. It is highly recommended that researchers determine the IC50 for their specific cell line and assay.

Experimental Protocols

Protocol: Determining the Lowest Effective Concentration of this compound

Objective: To identify the lowest concentration of this compound that produces the desired on-target effect (e.g., inhibition of a specific signaling pathway) to minimize off-target binding.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to create a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Endpoint Analysis: Lyse the cells and perform a Western blot to analyze the phosphorylation status of the target protein (e.g., p-Akt, p-ERK).

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of inhibition of phosphorylation against the this compound concentration. Determine the EC50 (half-maximal effective concentration) from this curve. The lowest concentration that gives a significant on-target effect should be used for subsequent experiments.

Protocol: Validating this compound's Target Using siRNA Knockdown

Objective: To confirm that the biological effect of this compound is mediated through its putative target.

Methodology:

  • siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting the gene of interest (the putative target of this compound). Follow the manufacturer's protocol for the transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of the cells and perform a Western blot or qRT-PCR to confirm the successful knockdown of the target protein.

  • This compound Treatment: Treat the remaining control and knockdown cells with either vehicle or the predetermined effective concentration of this compound.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability assay, migration assay) to assess the cellular response.

  • Data Analysis: Compare the effect of this compound in the control siRNA-treated cells versus the target-knockdown cells. If the effect of this compound is diminished or absent in the knockdown cells, it provides strong evidence that the observed phenotype is mediated through the intended target.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly assess the binding of this compound to its target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to a high density and treat with either vehicle (DMSO) or a saturating concentration of this compound for a specific duration (e.g., 1 hour) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

Signaling Pathway and Workflow Diagrams

Evodine_Signaling_Pathways cluster_this compound This compound cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway cluster_STAT3 STAT3 Pathway cluster_NFkB NF-κB Pathway cluster_Cellular_Effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK STAT3 STAT3 This compound->STAT3 NFkB NF-κB This compound->NFkB Akt Akt PI3K->Akt activates Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates MEK->ERK activates ERK->Proliferation STAT3->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK_ERK MAPK_ERK MAPK_ERK->Apoptosis Experimental_Workflow_Off_Target cluster_Initial_Screen Initial Screening cluster_Target_Validation Target Validation cluster_Off_Target_Profiling Off-Target Profiling cluster_Conclusion Conclusion DoseResponse Dose-Response Curve (Determine Lowest Effective Conc.) siRNA siRNA/CRISPR Knockdown DoseResponse->siRNA Proceed with Effective Conc. CETSA Cellular Thermal Shift Assay (CETSA) DoseResponse->CETSA Proceed with Effective Conc. OrthogonalInhibitor Use Structurally Different Inhibitor for Same Target DoseResponse->OrthogonalInhibitor Compare Effects KinomeScan Kinome Scan / Proteome Profiling (If available) DoseResponse->KinomeScan Broad Profiling OnTargetEffect Confirmed On-Target Effect siRNA->OnTargetEffect Phenotype Mimicked CETSA->OnTargetEffect Target Engagement Confirmed OrthogonalInhibitor->OnTargetEffect Similar Phenotype OffTargetIdentified Off-Target(s) Identified KinomeScan->OffTargetIdentified Identify Unintended Binders Troubleshooting_Logic Start Inconsistent or Unexpected Experimental Results? CheckCompound Check this compound Integrity (Fresh stock, storage) Start->CheckCompound CheckCells Verify Cell Health & Culture Conditions Start->CheckCells CheckProtocol Review Experimental Protocol (Conc., time, controls) Start->CheckProtocol ActionCompound Prepare fresh this compound stock. Optimize storage. CheckCompound->ActionCompound Issue Found ActionCells Standardize cell passage & confluency. Test for mycoplasma. CheckCells->ActionCells Issue Found SolubilityIssue Suspect Solubility Issues? CheckProtocol->SolubilityIssue If protocol is sound ToxicityIssue Observe High Cytotoxicity? SolubilityIssue->ToxicityIssue No ActionSolubility Prepare fresh dilutions in pre-warmed media with vortexing. SolubilityIssue->ActionSolubility Yes NoEffect Observe No or Low Effect? ToxicityIssue->NoEffect No ActionToxicity Lower this compound concentration. Reduce solvent concentration. ToxicityIssue->ActionToxicity Yes ActionNoEffect Increase this compound concentration. Optimize assay readout time. NoEffect->ActionNoEffect Yes ActionProtocol Re-run with proper controls. Optimize concentration and time.

References

Evodine Solid Dispersions: A Technical Support Center for Enhanced Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of Evodine solid dispersions to increase its dissolution rate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of formulating and evaluating this compound solid dispersions.

Problem Potential Cause(s) Recommended Solution(s)
Low Dissolution Rate of this compound Solid Dispersion - Incomplete conversion of crystalline this compound to an amorphous state.[1][2] - Inappropriate carrier selection or drug-to-carrier ratio.[3][4] - Recrystallization of amorphous this compound during storage or dissolution.- Confirm Amorphous State: Utilize characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify the absence of crystalline peaks.[5][6] - Optimize Formulation: Screen different hydrophilic carriers (e.g., PVP K30, PEG 6000, Poloxamer 188) and vary the drug-to-carrier ratio to find the optimal composition for dissolution enhancement.[1][7] - Assess Physical Stability: Conduct stability studies under accelerated conditions and re-characterize the solid dispersion to check for recrystallization.[3]
Phase Separation or Incomplete Mixing During Preparation - Poor miscibility between this compound and the selected carrier. - Insufficient solvent volume or inappropriate solvent selection in the solvent evaporation method.[8] - Inadequate mixing time or temperature in the fusion method.- Carrier Screening: Perform preliminary miscibility studies. - Solvent Optimization: Ensure both this compound and the carrier are fully dissolved in a common solvent. If necessary, use a co-solvent system.[9] - Process Parameter Adjustment: In the fusion method, ensure the temperature is above the melting points of both components and allow for sufficient mixing to achieve a homogenous melt.
High Variability in Dissolution Profile Results - Inconsistent particle size of the solid dispersion powder. - "Coning" effect in the dissolution vessel where the powder forms a mound at the bottom. - Inadequate degassing of the dissolution medium.[10]- Particle Size Control: Sieve the solid dispersion powder to obtain a uniform particle size distribution. - Optimize Dissolution Agitation: Increase the rotation speed of the paddle (e.g., from 50 to 75 or 100 rpm) to improve hydrodynamics within the vessel.[1] - Proper Medium Preparation: Ensure the dissolution medium is properly degassed according to USP guidelines to avoid bubble formation on the sample.[10]
Unexpected Peaks in DSC or XRD Analysis - Residual crystalline drug or carrier.[11] - Presence of a new crystalline form (polymorph) due to drug-carrier interaction or processing conditions.- Review Preparation Method: Ensure complete dissolution in the solvent or complete melting in the fusion process. - Thermal Analysis: Use DSC to check for any unexpected endothermic or exothermic peaks.[12] - Spectroscopic Analysis: Employ FTIR spectroscopy to investigate potential interactions between this compound and the carrier.[13]
Poor Powder Flowability of the Solid Dispersion - The amorphous nature and particle characteristics of the solid dispersion can lead to stickiness and poor flow.- Incorporate a Glidant: Add a small percentage of a glidant, such as colloidal silicon dioxide, to the formulation. - Granulation: Consider dry or wet granulation techniques to improve the flow properties of the powder.

Frequently Asked Questions (FAQs)

1. What is a solid dispersion and why is it used for this compound?

A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[14] This technique is particularly useful for poorly water-soluble drugs like this compound. By dispersing this compound in a hydrophilic carrier, its crystalline structure is converted to a more soluble amorphous form, which can significantly enhance its dissolution rate and bioavailability.[1][4]

2. Which carriers are commonly used for preparing this compound solid dispersions?

Common hydrophilic carriers used for solid dispersions include polyvinylpyrrolidone (PVP) K30, polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 6000), and poloxamers (e.g., Poloxamer 188).[1][7][15] The choice of carrier depends on factors such as its miscibility with this compound, its ability to inhibit recrystallization, and the desired release profile.

3. What are the most common methods for preparing this compound solid dispersions?

The most frequently employed methods are:

  • Solvent Evaporation Method: this compound and the carrier are dissolved in a common solvent, which is then evaporated to form the solid dispersion.[8]

  • Fusion (Melting) Method: A physical mixture of this compound and a low-melting-point carrier is heated until a homogenous melt is formed, which is then rapidly cooled and solidified.[16]

  • Kneading Method: A paste is formed by kneading a physical mixture of the drug and carrier with a small amount of a hydroalcoholic solvent, which is then dried.[17]

4. How can I confirm the successful formation of an this compound solid dispersion?

The successful formation of a solid dispersion, particularly the conversion of this compound to an amorphous state, can be confirmed using the following characterization techniques:

  • Powder X-ray Diffraction (PXRD): The disappearance of sharp peaks characteristic of crystalline this compound indicates its conversion to an amorphous form.[6]

  • Differential Scanning Calorimetry (DSC): The absence of the endothermic melting peak of this compound in the thermogram of the solid dispersion is a strong indicator of its amorphous state.[5][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can reveal intermolecular interactions (e.g., hydrogen bonding) between this compound and the carrier, which are crucial for the stability of the amorphous form.[13][18]

5. What dissolution media and conditions are appropriate for testing this compound solid dispersions?

For in vitro dissolution testing of this compound solid dispersions, a common approach is to use a USP Apparatus 2 (paddle apparatus).[1] A dissolution medium of pH 6.8 phosphate buffer is often used to simulate intestinal conditions.[1] The temperature is typically maintained at 37 ± 0.5°C, with a paddle rotation speed of 50-100 rpm.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and performance of this compound and solid dispersions of other poorly soluble drugs.

Table 1: Solubility of this compound

Medium Solubility Temperature
pH 6.8 Phosphate Buffer3.8 µg/mL37 ± 0.5°C
Data sourced from a study on this compound solid dispersions.[1]

Table 2: Representative Dissolution Enhancement of a Poorly Soluble Drug (Gliclazide) with PEG 6000

Formulation Drug:Carrier Ratio % Drug Dissolved in 30 min
Pure Gliclazide-~40.4%
Physical Mixture1:9Not specified, but lower than SD
Solid Dispersion (SD)1:9Significantly higher than pure drug and PM
This table provides a representative example of the significant dissolution enhancement achievable with solid dispersions.[7]

Experimental Protocols

Protocol 1: Preparation of this compound-PVP K30 Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with PVP K30 to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (or another suitable common solvent)

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:6 w/w).[1]

  • Accurately weigh the calculated amounts of this compound and PVP K30.

  • Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask with gentle stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry, thin film is formed on the inner wall of the flask.

  • Further dry the solid mass in a vacuum oven at a specified temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Store the final product in a desiccator to protect it from moisture.

Protocol 2: In Vitro Dissolution Testing of this compound Solid Dispersions

Objective: To evaluate and compare the dissolution rate of this compound from its solid dispersion formulation with that of the pure drug.

Apparatus and Materials:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution vessels (900 mL capacity)

  • pH 6.8 phosphate buffer

  • This compound solid dispersion

  • Pure this compound powder

  • Syringe filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system for analysis

Procedure:

  • Prepare 900 mL of pH 6.8 phosphate buffer as the dissolution medium and place it in each dissolution vessel.

  • Degas the medium to remove dissolved air.

  • Equilibrate the medium to 37 ± 0.5°C.

  • Set the paddle rotation speed to the desired rate (e.g., 100 rpm).[1]

  • Accurately weigh an amount of this compound solid dispersion equivalent to a specific dose of this compound.

  • Introduce the sample into the dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

  • Repeat the procedure for pure this compound powder for comparison.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profiles.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Performance Evaluation prep_start Weigh this compound & Carrier (e.g., PVP K30) dissolve Dissolve in Common Solvent prep_start->dissolve evaporate Solvent Evaporation (Rotavap) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Pulverize & Sieve dry->mill prep_end This compound Solid Dispersion Powder mill->prep_end pxrd PXRD prep_end->pxrd dsc DSC prep_end->dsc ftir FTIR prep_end->ftir diss_test In Vitro Dissolution Testing prep_end->diss_test analysis Analyze Drug Concentration diss_test->analysis profile Generate Dissolution Profile analysis->profile

Caption: Experimental workflow for this compound solid dispersion formulation.

Troubleshooting_Logic start Low Dissolution Rate Observed? check_amorphous Check Amorphous State (PXRD/DSC) start->check_amorphous Yes success Improved Dissolution start->success No crystalline Crystalline Peaks Present? check_amorphous->crystalline optimize_prep Optimize Preparation Method (e.g., faster solvent removal, rapid cooling) crystalline->optimize_prep Yes change_carrier Change Carrier or Drug:Carrier Ratio crystalline->change_carrier No optimize_prep->start change_carrier->start check_diss_params Review Dissolution Parameters (e.g., agitation, medium degassing) change_carrier->check_diss_params check_diss_params->start

Caption: Troubleshooting logic for low dissolution of this compound solid dispersions.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Properties of Evodine and Rutaecarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Evodine (EVO) and Rutaecarpine (RUT), two primary quinazoline alkaloids isolated from the traditional Chinese medicine Evodia rutaecarpa, have garnered significant attention for their potent anti-inflammatory activities.[1][2][3] This guide provides a comprehensive comparative study of their effects, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to aid in research and development endeavors.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory potency of this compound and Rutaecarpine has been evaluated in numerous in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7) as a model for inflammation. The following tables summarize the key quantitative findings from this research, offering a side-by-side comparison of their effectiveness in modulating key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundMediatorCell LineConcentration% Inhibition / EffectReference
This compound PGE2RAW 264.71-10 µMStrong inhibition[4]
NOMouse ChondrocytesNot SpecifiedDecreased generation[5]
iNOSMouse ChondrocytesNot SpecifiedAlleviated expression[5]
COX-2RAW 264.7Not SpecifiedInhibited induction[6]
COX-2Mouse ChondrocytesNot SpecifiedAlleviated expression[5]
Rutaecarpine NORAW 264.710 and 20 µMInhibition of production[7]
iNOSRAW 264.710 and 20 µMInhibition of expression[7]
COX-2RAW 264.710 and 20 µMInhibition of expression[7]
PGE2RAW 264.71-10 µMStrong inhibition[4]
PGD2BMMC0.28 µM (IC50 for COX-2)50% inhibition[8]
PGD2BMMC8.7 µM (IC50 for COX-1)50% inhibition[8]

Table 2: Modulation of Pro-inflammatory Cytokines

CompoundCytokineCell Line / ModelConcentrationEffectReference
This compound TNF-αRBL-2H3 mast cellsNot SpecifiedSuppressed[9]
TNF-αMouse ChondrocytesNot SpecifiedDecreased generation[5]
IL-4RBL-2H3 mast cellsNot SpecifiedSuppressed[9]
IL-6Mouse ChondrocytesNot SpecifiedDecreased generation[5]
IL-1βTHP-1 cellsNot SpecifiedInhibited expression[10]
Rutaecarpine TNF-αRAW 264.710 and 20 µMReserved expression[11]
IL-6RAW 264.71-10 µg/mLReduced mRNA levels[12]
IL-1βRAW 264.710 and 20 µMInhibited expression[7]

Mechanisms of Action: Signaling Pathway Modulation

Both this compound and Rutaecarpine exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

  • This compound has been shown to inhibit the activation of NF-κB.[13][14] It can suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5][15] This inhibitory action on the NF-κB pathway is a key mechanism behind its ability to downregulate the expression of various inflammatory mediators.[10]

  • Rutaecarpine also demonstrates a significant inhibitory effect on the NF-κB pathway.[7][16] It has been observed to hinder the phosphorylation of both IκBα and the p65 subunit of NF-κB, consequently blocking the translocation of p65 to the nucleus.[7][16][17] This mechanism is central to its anti-inflammatory properties.[18]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_IkappaB NF-κB-IκBα Complex NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation NFkappaB_IkappaB->NFkappaB Release DNA DNA NFkappaB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription This compound This compound This compound->IKK Inhibition Rutaecarpine Rutaecarpine Rutaecarpine->IKK Inhibition

Figure 1. Inhibition of the NF-κB signaling pathway by this compound and Rutaecarpine.
MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to external stimuli, including inflammation.

  • This compound has been documented to inhibit the phosphorylation of ERK, JNK, and p38 in various inflammatory models.[19] By suppressing the MAPK signaling pathways, this compound can effectively reduce the production of pro-inflammatory cytokines.

  • Rutaecarpine also modulates the MAPK pathway, although with some specificity. It has been shown to inhibit the phosphorylation of ERK and p38, but not JNK, in LTA-stimulated macrophages.[7][16] However, in other contexts, it has been found to reduce the phosphorylation of all three MAPKs.[20] This suggests that the effect of Rutaecarpine on the MAPK pathway may be cell-type or stimulus-dependent.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS) Receptor Receptor Stimulus->Receptor MAP3K MAP3K Receptor->MAP3K Activation MAP2K MAP2K MAP3K->MAP2K Phosphorylation ERK ERK MAP2K->ERK Phosphorylation JNK JNK MAP2K->JNK Phosphorylation p38 p38 MAP2K->p38 Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activation JNK->TranscriptionFactors Activation p38->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Gene Expression This compound This compound This compound->MAP2K Inhibition Rutaecarpine Rutaecarpine Rutaecarpine->MAP2K Inhibition

Figure 2. Modulation of the MAPK signaling pathway by this compound and Rutaecarpine.

Experimental Protocols

The following provides a generalized, detailed methodology for in vitro anti-inflammatory assays based on common practices in the cited literature.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound and Rutaecarpine on LPS-stimulated macrophages.

1. Cell Culture and Treatment:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound or Rutaecarpine (typically in the range of 1-50 µM) for a specified period (e.g., 1-2 hours).

  • Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production:

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Briefly, an equal volume of culture supernatant is mixed with the Griess reagent and incubated at room temperature.

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR is performed using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • The relative gene expression is calculated using the 2-ΔΔCt method.

4. Western Blot Analysis for Protein Expression:

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

  • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

  • The levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, PGE2) in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis CellCulture 1. Cell Culture (RAW 264.7 Macrophages) Pretreatment 2. Pre-treatment (this compound or Rutaecarpine) CellCulture->Pretreatment Stimulation 3. Stimulation (LPS) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Collect Cell Lysate Stimulation->CellLysate NO_Assay NO Assay (Griess Reagent) Supernatant->NO_Assay ELISA ELISA (Cytokines, PGE2) Supernatant->ELISA qRT_PCR qRT-PCR (Gene Expression) CellLysate->qRT_PCR WesternBlot Western Blot (Protein Expression) CellLysate->WesternBlot

Figure 3. General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound and Rutaecarpine demonstrate potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and cytokines. Their primary mechanisms of action involve the suppression of the NF-κB and MAPK signaling pathways. While both compounds show overlapping activities, subtle differences in their modulation of the MAPK pathway components may exist, suggesting the potential for targeted therapeutic applications. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of these natural compounds in inflammatory diseases.

References

Evodine Versus Emodin: A Comparative Analysis of Their Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Evodine, a quinolone alkaloid, and emodin, an anthraquinone, are both naturally occurring compounds with demonstrated anti-inflammatory properties. While they share the ability to modulate key inflammatory pathways, the specifics of their mechanisms and potency can differ. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, to aid in research and development efforts.

I. Comparative Overview of Anti-inflammatory Mechanisms

Both this compound and emodin exert their anti-inflammatory effects by targeting critical signaling pathways involved in the inflammatory response. These primarily include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

This compound has been shown to significantly inhibit the NF-κB pathway, a central regulator of inflammatory gene expression. By doing so, it downregulates the production of various pro-inflammatory mediators. While its effects on the MAPK and NLRP3 inflammasome pathways are less extensively characterized than those of emodin, emerging evidence suggests its involvement in modulating these pathways as well.

Emodin , on the other hand, has been more comprehensively studied, with a well-documented inhibitory role across all three pathways. It effectively suppresses the activation of NF-κB, attenuates the phosphorylation of key MAPK proteins, and inhibits the assembly and activation of the NLRP3 inflammasome.

II. Quantitative Comparison of Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and emodin on key inflammatory markers and signaling proteins.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell Line/ModelInhibitionIC₅₀ ValueCitation
This compound TNF-αRAW 264.7 MacrophagesDose-dependent inhibition of LPS-induced productionNot explicitly stated[1]
IL-6RAW 264.7 MacrophagesDose-dependent inhibition of LPS-induced productionNot explicitly stated[1]
Emodin TNF-αMast Cells (PMA + A23187-stimulated)Dose-dependent inhibition of releaseNot explicitly stated
IL-6Mast Cells (PMA + A23187-stimulated)Dose-dependent inhibition of releaseNot explicitly stated
IL-1βRat Peritoneal Macrophages (ATP-induced)Dose-dependent inhibition of release1.6 µM[2]

Table 2: Inhibition of NF-κB Signaling Pathway

CompoundParameterCell Line/ModelEffectCitation
This compound NF-κB activityRAW 264.7 MacrophagesInhibition of LPS-induced activation[1]
Emodin NF-κB p65 nuclear translocationMast Cells (PMA + A23187-stimulated)Attenuated
IκBα phosphorylation and degradationMast Cells (PMA + A23187-stimulated)Reduced
IKK phosphorylationMast Cells (PMA + A23187-stimulated)Reduced

Table 3: Inhibition of MAPK Signaling Pathway

CompoundTargetCell Line/ModelEffectCitation
This compound p-ERK, p-p38, p-JNKData not available-
Emodin p-ERK1/2TGF-β1-stimulated NRK-49F cellsDose-dependent suppression[3]
p-p38TGF-β1-stimulated NRK-49F cellsDose-dependent suppression[3]
p-JNKTGF-β1-stimulated NRK-49F cellsNo significant reduction[3]
p-p38, p-ERK, p-JNKPMA + A23187-stimulated Mast CellsDose-dependent attenuation of phosphorylation

Table 4: Inhibition of NLRP3 Inflammasome Pathway

CompoundParameterCell Line/ModelEffectIC₅₀ ValueCitation
This compound IL-1β secretion, Caspase-1 activationData not available--
Emodin IL-1β secretionLPS-primed BMDMs (Nigericin-stimulated)Dose-dependent decreaseNot explicitly stated[4]
Cleaved Caspase-1LPS-primed BMDMs (Nigericin-stimulated)Dose-dependent decreaseNot explicitly stated[4]
IL-1β releaseATP-induced Rat Peritoneal MacrophagesDose-dependent reduction1.6 µM[2]
Macrophage deathATP-induced Rat Peritoneal MacrophagesConcentration-dependent reduction0.2 µM[5]

III. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and emodin.

G cluster_LPS LPS Stimulation cluster_NFKB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88/TRAF6 IkB IκBα IKK->IkB Phosphorylation NFKB NF-κB (p65/p50) Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation NFKB_nuc NF-κB (Nuclear Translocation) NFKB->NFKB_nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFKB_nuc->Genes This compound This compound This compound->IKK Inhibits Emodin Emodin Emodin->IKK Inhibits Emodin->IkB Inhibits Degradation Emodin->NFKB_nuc Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway

G cluster_Stimuli Inflammatory Stimuli cluster_MAPK MAPK Pathway Stimuli LPS, PMA, etc. MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 Activation p_p38->AP1 p_JNK->AP1 p_ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Emodin Emodin Emodin->p_p38 Inhibits Phosphorylation Emodin->p_JNK Inhibits Phosphorylation Emodin->p_ERK Inhibits Phosphorylation

Figure 2: Emodin's Inhibition of the MAPK Signaling Pathway

G cluster_Signals Inflammasome Activation Signals cluster_NLRP3 NLRP3 Inflammasome Signal1 Signal 1 (e.g., LPS) pro_IL1b Pro-IL-1β Signal1->pro_IL1b Primes Signal2 Signal 2 (e.g., ATP, Nigericin) NLRP3 NLRP3 Signal2->NLRP3 Activates ASC ASC NLRP3->ASC Assembly pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleavage IL1b IL-1β (Secretion) pro_IL1b->IL1b Emodin Emodin Emodin->NLRP3 Inhibits Assembly Emodin->Casp1 Inhibits Activation

Figure 3: Emodin's Inhibition of the NLRP3 Inflammasome Pathway

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density of 1-2 x 10⁵ cells/well and allow to adhere overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of this compound or emodin.

    • After a pre-incubation period (typically 1-2 hours), stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.

    • Incubate for the desired time period depending on the endpoint being measured (e.g., 24 hours for cytokine analysis).

B. Western Blot Analysis for MAPK Phosphorylation
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p38, JNK, and ERK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands is performed using image analysis software, and the ratio of phosphorylated to total protein is calculated.

C. NLRP3 Inflammasome Activation Assay (IL-1β and Caspase-1 Measurement)
  • Cell Priming and Treatment: Seed bone marrow-derived macrophages (BMDMs) in a 24-well plate. Prime the cells with LPS (e.g., 500 ng/mL) for 4 hours. Then, treat with various concentrations of emodin for 1 hour.

  • Inflammasome Activation: Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.

  • Sample Collection: Collect the cell culture supernatants and lyse the cells to obtain cell lysates.

  • Western Blot for Caspase-1: Precipitate proteins from the supernatant using methanol/chloroform. Resuspend the pellet in sample buffer and analyze for cleaved caspase-1 (p20) by Western blotting as described above. Analyze cell lysates for pro-caspase-1.

  • ELISA for IL-1β: Measure the concentration of IL-1β in the cell culture supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

V. Conclusion

Both this compound and emodin demonstrate significant anti-inflammatory potential through their modulation of key signaling pathways. Emodin's mechanisms are more extensively documented, with robust evidence for its inhibitory effects on the NF-κB, MAPK, and NLRP3 inflammasome pathways. This compound shows clear promise as an inhibitor of the NF-κB pathway, though further quantitative studies are required to fully elucidate its comparative efficacy against the MAPK and NLRP3 inflammasome pathways. This guide provides a foundational comparison to inform further research and drug development in the field of anti-inflammatory therapeutics.

References

A Comparative Guide to the Neuroprotective Effects of Evodine and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of Evodine against other well-researched natural compounds. The following sections present quantitative data from various experimental models, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways to support further research and drug development in the field of neuroprotection.

Comparative Efficacy: A Quantitative Overview

The neuroprotective potential of this compound and other natural compounds has been evaluated in various in vitro and in vivo models of neurodegenerative diseases. This section summarizes key quantitative findings from studies investigating their effects on cell viability, apoptosis, and oxidative stress.

Table 1: In Vitro Neuroprotection in Cellular Models of Neurotoxicity
CompoundModel SystemInsultConcentration(s)% Increase in Cell Viability% Decrease in ApoptosisReference(s)
This compound PC12 cellsOxygen-Glucose Deprivation (OGD)1, 5, 10 µMUp to ~40%Up to ~35% (caspase-3 inhibition)[1]
Resveratrol Primary Neuronal CulturesOGD/Reperfusion0.1, 1, 10 µMDose-dependent increaseDose-dependent decrease in caspase-3 and -12[2]
Curcumin N2a cellsAmyloid-β (Aβ42)Not specifiedSignificant increaseSignificant decrease[3]
Quercetin Neuronal cellsAmyloid-β peptideMicromolar rangeProtective effects observedAttenuation of apoptosis[4]

Note: The data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Table 2: In Vivo Neuroprotection in Animal Models of Neurodegeneration
CompoundAnimal ModelDisease ModelDosageOutcome Measure(s)% ImprovementReference(s)
This compound RatMiddle Cerebral Artery Occlusion (MCAO)Not specifiedReduced infarct volumeSignificant reduction[1]
Resveratrol RatMCAO30 mg/kg (i.p.)Reduced infarct volume, improved neurobehavioral functionSignificant improvement[5]
Curcumin MouseRotenone-induced Parkinson's Disease50, 100, 200 mg/kg (p.o.)Improved motor function, reduced oxidative damageSignificant improvement[6]
Quercetin RatRotenone- and iron-induced Parkinson's Disease25 mg/kgImproved biochemical and neuroinflammatory markersSignificant improvement[7]

Note: The percentage of improvement is often reported as statistically significant compared to the disease model control group. Direct percentage values can vary greatly between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key assays used to assess neuroprotection.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Induce neurotoxicity using the desired insult (e.g., Aβ, rotenone, OGD).

  • Treat the cells with various concentrations of the test compounds (this compound, Resveratrol, etc.) for the specified duration.

  • After treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded brain tissue sections or cultured cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • 4′,6-diamidino-2-phenylindole (DAPI) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • For tissue sections: Deparaffinize and rehydrate the sections.

    • For cultured cells: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[8]

  • TUNEL Reaction:

    • Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[8][9]

  • Washing:

    • Wash the samples twice with PBS to remove unincorporated nucleotides.[8]

  • Counterstaining:

    • Incubate the samples with DAPI solution for 15 minutes to stain the nuclei.[10]

  • Imaging:

    • Mount the samples and visualize them under a fluorescence microscope. TUNEL-positive cells will exhibit green or red fluorescence, depending on the label used.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA kit)

  • 2X Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cultured cells and prepare a control group.

    • Pellet 1-5 million cells and resuspend them in chilled cell lysis buffer.

    • Incubate on ice for 10 minutes and then centrifuge to obtain the cytosolic extract.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.

    • Add 5 µL of 4 mM DEVD-pNA substrate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer, quantify protein concentration.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and other natural compounds are mediated through the modulation of various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective agents.

Experimental_Workflow cluster_model Neurotoxicity Model cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis Model In Vitro (e.g., PC12, SH-SY5Y) or In Vivo (e.g., MCAO, Rotenone) Insult Induce Neurotoxicity (e.g., OGD, Aβ, Rotenone) Model->Insult Treatment Administer Natural Compounds (this compound, Resveratrol, etc.) Insult->Treatment CellViability Cell Viability Assays (MTT, LDH) Treatment->CellViability Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Treatment->Apoptosis WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot Analysis Quantify and Compare Neuroprotective Effects CellViability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: A generalized workflow for in vitro and in vivo neuroprotection studies.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Inhibits Survival Neuronal Survival mTOR->Survival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound's activation of the PI3K/Akt/mTOR neuroprotective pathway.

Nrf2_HO1_Pathway Compound Natural Compound (e.g., Resveratrol, Quercetin) Keap1 Keap1 Compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Expression Antioxidant Antioxidant Defense HO1->Antioxidant Antioxidant->ROS Reduces MAPK_Pathway Stress Cellular Stress (e.g., Neurotoxins) JNK JNK Stress->JNK p38 p38 MAPK Stress->p38 This compound This compound ERK ERK1/2 This compound->ERK Activates This compound->JNK Inhibits This compound->p38 Inhibits Survival Neuronal Survival ERK->Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

References

Comparative analysis of the anticancer activity of Evodine and its synthetic derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the enhanced anticancer potential of synthetic Evodine derivatives compared to their natural counterpart, supported by experimental data and mechanistic insights.

This compound, a naturally occurring quinolone alkaloid extracted from the unripe fruit of Evodia rutaecarpa, has long been recognized for its diverse pharmacological activities, including anticancer properties. However, its clinical application has been hampered by factors such as low bioavailability and moderate potency. To address these limitations, researchers have synthesized a range of this compound derivatives, demonstrating significantly enhanced anticancer efficacy. This guide provides a comparative analysis of the anticancer activity of this compound and its synthetic derivatives, presenting key experimental data, detailed methodologies, and insights into the underlying molecular mechanisms.

Comparative Anticancer Activity: this compound vs. Synthetic Derivatives

Extensive research has focused on modifying the chemical structure of this compound to improve its anticancer capabilities. These modifications have led to the development of derivatives with superior performance in inhibiting cancer cell growth and inducing apoptosis.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the comparative IC50 values of this compound and its synthetic derivatives against various cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)Reference
This compound A549 (Lung)> 100[1]
HepG2 (Liver)> 100[1]
OVCAR-3 (Ovarian)> 100[1]
HeLa (Cervical)> 100[1]
K562 (Leukemia)> 100[1]
SGC-790 (Gastric)> 100[1]
EM-d-Rha A549 (Lung)8.5 ± 1.2[1]
HepG2 (Liver)7.8 ± 0.9[1]
OVCAR-3 (Ovarian)9.2 ± 1.5[1]
HeLa (Cervical)10.1 ± 1.8[1]
K562 (Leukemia)6.5 ± 0.7[1]
SGC-790 (Gastric)11.3 ± 2.1[1]

Table 1: Comparative IC50 values of this compound and its synthetic derivative EM-d-Rha against various human cancer cell lines.[1]

The data clearly indicates that the synthetic derivative, EM-d-Rha, exhibits significantly more potent cytotoxic effects across a panel of human cancer cell lines, with IC50 values in the low micromolar range, whereas this compound shows minimal activity at concentrations up to 100 µM.[1] This suggests that the structural modifications in EM-d-Rha substantially enhance its ability to inhibit cancer cell proliferation.

Mechanistic Insights: Signaling Pathways

The anticancer activity of this compound and its derivatives is attributed to their ability to modulate various signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[2] Both this compound and its derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway This compound This compound & Derivatives PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound and its derivatives.

Apoptosis Induction

A key mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. The synthetic derivative EM-d-Rha has been demonstrated to be a potent inducer of apoptosis in cancer cells.[1] This process involves the activation of the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial transmembrane potential and the upregulation of apoptosis-related factors.[1]

Apoptosis_Pathway EM_d_Rha EM-d-Rha Mitochondria Mitochondria EM_d_Rha->Mitochondria MMP_Decrease Decrease in Mitochondrial Membrane Potential Mitochondria->MMP_Decrease Apoptotic_Factors Upregulation of Apoptotic Factors Mitochondria->Apoptotic_Factors Apoptosis Apoptosis MMP_Decrease->Apoptosis Apoptotic_Factors->Apoptosis

Caption: Intrinsic apoptosis pathway induced by EM-d-Rha.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its synthetic derivatives for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) at a concentration that does not affect cell proliferation.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The cell survival rate is calculated as (absorbance of treated cells / absorbance of control cells) x 100%. The IC50 value is determined by plotting the percentage of cell survival against the drug concentration.[3][4]

MTT_Assay_Workflow Start Start Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Add this compound/ Derivatives Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add MTT Solution Step3->Step4 Step5 Incubate Step4->Step5 Step6 Add DMSO Step5->Step6 Step7 Measure Absorbance Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow of the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[5]

References

Evodine's Inhibitory Effect on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the inhibitory effects of evodine on the Nuclear Factor-kappa B (NF-κ-B) signaling pathway. By objectively comparing its performance with other well-characterized NF-κB inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in inflammation, oncology, and drug discovery.

Comparative Analysis of NF-κB Inhibitors

This compound, an alkaloidal component isolated from the fruit of Evodia rutaecarpa, has demonstrated potent anti-inflammatory and anti-cancer activities, largely attributed to its ability to suppress the NF-κB signaling cascade.[1][2] This section provides a quantitative comparison of this compound with other known NF-κB inhibitors. While direct IC50 values for this compound in NF-κB reporter assays are not consistently reported in the literature, its potent biological effects, mediated by NF-κB inhibition, are well-documented.

CompoundTarget/AssayCell Line(s)StimulusIC50 ValueReference(s)
This compound (Evodiamine) Inhibition of cell invasion (NF-κB dependent)B16-F10 (Melanoma)-2.4 µM[2]
Inhibition of cell invasion (NF-κB dependent)LLC (Lewis Lung Carcinoma)-4.8 µM[2]
Inhibition of cell viabilityA549, H1299 (NSCLC)-~5 µM[3]
Parthenolide Inhibition of cytokine expression (downstream of NF-κB)THP-1 (Monocytes)LPS1.091-2.620 µM
Curcumin NF-κB Luciferase Reporter AssayRAW264.7 (Macrophages)LPS18 µM
NF-κB Luciferase Reporter Assay-TNF-α~57 µM
Bortezomib Cytotoxicity (NF-κB-dependent cancers)Jurkat, MOLT4, CEM (T-ALL)-4-12 nM

Note: The inhibitory potency of compounds can vary significantly based on the cell type, the stimulus used to activate the NF-κB pathway, and the specific assay employed. The data presented should be interpreted within this context.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental validation of NF-κB inhibitors, this section provides visual representations of the canonical NF-κB signaling pathway and a typical experimental workflow.

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a critical signaling cascade that responds to various inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). Its activation leads to the transcription of numerous pro-inflammatory and survival genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NF-κB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB->IκBα Bound & Inactive NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocation This compound This compound This compound->IKK_Complex Inhibition DNA κB DNA sites NF-κB_nuc->DNA Binding Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Activation

Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating NF-κB Inhibitors

A systematic approach is crucial for validating the inhibitory effect of a compound on the NF-κB pathway. The following workflow outlines the key experimental stages, from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_confirmation Confirmatory Assays cluster_mechanism Mechanistic Studies Start Start: Compound of Interest (e.g., this compound) Screening Initial Screening: NF-κB Luciferase Reporter Assay Start->Screening Confirmation Confirmatory Assays Screening->Confirmation Active Compound Mechanism Mechanistic Studies Confirmation->Mechanism Western_Blot Western Blot: - p-p65/p65 - p-IκBα/IκBα EMSA EMSA: NF-κB DNA Binding Conclusion Conclusion: Validated NF-κB Inhibitor Mechanism->Conclusion IKK_Assay IKK Kinase Assay Translocation p65 Nuclear Translocation (Immunofluorescence)

A typical experimental workflow for validating NF-κB inhibitors.

Detailed Experimental Protocols

This section provides standardized protocols for the key experiments used to assess the inhibitory effect of compounds on the NF-κ-B pathway.

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the transcriptional activity of NF-κB in response to a stimulus and in the presence of an inhibitor.

Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, HeLa, or RAW264.7) in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blot for Phosphorylated p65 and IκBα

Objective: To determine the effect of an inhibitor on the phosphorylation status of key proteins in the NF-κ-B signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549, H1299, or macrophages) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with TNF-α or LPS for a short duration (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, phospho-IκBα (Ser32), and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the DNA-binding activity of the NF-κB p65/p50 dimer to its consensus DNA sequence.

Methodology:

  • Nuclear Extract Preparation:

    • Treat cells with the test compound and/or stimulus as described for Western blotting.

    • Isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.

    • Determine the protein concentration of the nuclear extracts.

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Label the probe with a non-radioactive label such as biotin or a fluorescent dye.

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts (5-10 µg) in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

    • For supershift analysis, a specific antibody against the p65 or p50 subunit can be added to the reaction mixture.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

    • Transfer the separated complexes to a nylon membrane.

    • Detect the labeled probe using a chemiluminescent or fluorescent detection system.

Conclusion and Future Directions

This compound has been consistently shown to be a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action involves the direct inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[1] The available data, including IC50 values for its anti-invasive and cytotoxic effects, position this compound as a promising candidate for further investigation as a therapeutic agent for NF-κB-driven diseases.

Future research should focus on obtaining a direct IC50 value for this compound's inhibition of NF-κB transcriptional activity using a standardized reporter assay across multiple cell lines. This will enable a more direct and robust comparison with other well-established NF-κB inhibitors. Furthermore, preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in inflammatory diseases and cancer.

References

In silico docking comparison of Evodine and Evodone with anticancer targets.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of the binding affinities of two promising alkaloids, Evodine and Evodone, with key anticancer protein targets reveals insights into their potential as therapeutic agents. This guide provides a summary of their in silico docking performance, detailed experimental protocols for computational analysis, and a visualization of the pertinent signaling pathways.

Comparative Docking Analysis

An in silico molecular docking study was conducted to compare the binding affinities of this compound and Evodone against various protein targets implicated in cancer progression. The binding affinity, measured in kcal/mol, indicates the strength of the interaction between the ligand (this compound or Evodone) and the protein target. A more negative value suggests a stronger and more favorable interaction.

The results, summarized in the table below, indicate that this compound generally exhibits a stronger binding affinity for the tested anticancer targets compared to Evodone. This suggests that this compound may have a higher potential to inhibit the function of these proteins, a crucial aspect of cancer therapy.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
This compound Phosphoinositide 3-kinase (PI3K)3HHM-7.0[1]
Evodone Phosphoinositide 3-kinase (PI3K)3HHM-5.8[1]
This compound Topoisomerase I (TOP1)1T8I-35.97 (Binding Free Energy)[2][3]

Note: The binding free energy for this compound against Topoisomerase I was calculated using a different methodology, which may not be directly comparable to the binding affinity scores.

Experimental Protocols

The following provides a generalized, detailed methodology for in silico molecular docking studies, based on common practices in the field. This protocol is intended to serve as a guide for researchers conducting similar computational analyses.

1. Software and Resource Requirements:

  • Molecular Docking Software: AutoDock Vina is a widely used and validated open-source program for molecular docking.

  • Molecular Visualization Tool: PyMOL or Discovery Studio Visualizer for preparing molecules and visualizing docking results.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • Ligand Structure Database: PubChem or ZINC for obtaining the 3D structures of small molecules.

2. Ligand and Receptor Preparation:

  • Receptor Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.

    • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • The 3D structures of this compound and Evodone are obtained from a chemical database like PubChem.

    • The ligand structures are optimized to their lowest energy conformation.

    • Torsional degrees of freedom are defined to allow for flexibility during the docking process.

    • The prepared ligand structures are also saved in the PDBQT file format.

3. Grid Box Generation:

  • A three-dimensional grid box is defined around the active site of the target protein.

  • The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations within that space.

4. Molecular Docking Simulation:

  • AutoDock Vina is used to perform the docking calculations.

  • The program systematically searches for the optimal binding pose of the ligand within the defined grid box on the receptor.

  • The Lamarckian Genetic Algorithm is a commonly used search algorithm that combines a genetic algorithm with a local search method.

  • The program calculates the binding affinity for each predicted pose, and the pose with the lowest binding energy is considered the most favorable.

5. Analysis of Results:

  • The docking results are analyzed to identify the best binding poses and their corresponding binding affinities.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.

Signaling Pathway and Experimental Workflow

The anticancer effects of this compound have been linked to its ability to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The following diagrams illustrate a simplified representation of the PI3K/Akt signaling pathway and a general workflow for in silico docking studies.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Docking_Workflow cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (PubChem/ZINC) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Results Analysis (Binding Affinity & Pose) Docking->Analysis

Caption: General workflow for an in silico molecular docking study.

References

A Comparative Guide to the Synergistic Anticancer Effects of Curcumin, Resveratrol, and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Data on Synergistic Anticancer Effects of Evodine with Other Natural Products

Initial comprehensive searches for scientific literature on the synergistic anticancer effects of this compound in combination with other natural products such as curcumin, resveratrol, and quercetin have yielded no specific studies. The existing research predominantly focuses on the synergistic effects of these other well-known natural compounds with each other or in combination with conventional chemotherapeutic agents.

Therefore, this guide will pivot to a closely related and well-documented area: the synergistic anticancer effects of three extensively researched natural products—Curcumin, Resveratrol, and Quercetin. This comparative guide will adhere to the requested format, providing a detailed overview of their combined effects, experimental data, and methodologies for an audience of researchers, scientists, and drug development professionals.

The combination of natural products in cancer therapy is a promising strategy to enhance efficacy, reduce toxicity, and overcome drug resistance. This guide provides a comparative analysis of the synergistic anticancer effects of three potent phytochemicals: curcumin, resveratrol, and quercetin.

Synergistic Effects on Cancer Cell Viability and Apoptosis

The combination of curcumin, resveratrol, and quercetin has been shown to synergistically inhibit the proliferation of various cancer cell lines and induce apoptosis more effectively than when used as single agents.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies demonstrating the synergistic anticancer effects of these natural product combinations.

Table 1: Synergistic Inhibition of Cancer Cell Proliferation

CombinationCancer Cell LineConcentration (µM)% Inhibition (Combination)% Inhibition (Individual Agents)Combination Index (CI)Reference
Curcumin + ResveratrolHepa1-6 (Hepatocellular Carcinoma)Curcumin (5) + Resveratrol (10)~70%Curcumin (~25%), Resveratrol (~30%)< 1[1]
Curcumin + QuercetinMDA-MB-231 (Triple-Negative Breast Cancer)Curcumin (10) + Quercetin (20)Significantly higher than individual agentsDose-dependent inhibition by eachNot specified[2]
Curcumin + SilymarinDLD-1 (Colon Cancer)Curcumin (6.25) + Silymarin (50)~60%Curcumin (~25%), Silymarin (~15%)< 1[3]
Quercetin + LuteolinMCF-7 (Breast Cancer)Quercetin (20) + Luteolin (20)Significantly higher than individual agentsDose-dependent inhibition by each0.72[4]

Table 2: Enhancement of Apoptosis by Combination Treatment

CombinationCancer Cell LineObservationFold Increase in Apoptosis (vs. Control)Reference
Curcumin + ResveratrolHepa1-6 (Hepatocellular Carcinoma)Increased Caspase-3, -8, -9 activationSignificantly higher than individual agents[1]
Curcumin + SilymarinDLD-1 (Colon Cancer)Increased Caspase-3/7 activity5-fold[5]
Curcumin + ThymoquinoneA375 (Melanoma)Activation of mitochondrial apoptotic pathway via Caspase-9Significantly higher than individual agents[6]
Quercetin + DocetaxelMDA-MB-231 (Breast Cancer)Increased apoptotic responseSignificantly higher than individual agents[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies on the synergistic effects of these natural products.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: Cells are treated with various concentrations of the individual natural products and their combinations for 24 to 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Caspases, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The synergistic anticancer effects of these natural product combinations are often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

Synergy_Apoptosis_Pathway cluster_treatment Synergistic Treatment cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptosis Pathway Curcumin Curcumin ROS ↑ Reactive Oxygen Species (ROS) Curcumin->ROS Resveratrol Resveratrol Resveratrol->ROS Quercetin Quercetin Quercetin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 ↑ Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_invitro In Vitro Experiments Start Cancer Cell Culture Treatment Treatment with Natural Product Combinations Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Data Data Analysis MTT->Data Flow->Data WB->Data

References

Replicating published findings on Evodine-induced cell cycle arrest.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Evodine-induced cell cycle arrest with established chemotherapeutic agents, Doxorubicin and Paclitaxel. By presenting experimental data, detailed protocols, and visual pathways, this guide aims to facilitate the replication and extension of published findings on this compound's mechanism of action.

This compound, a quinolone alkaloid, has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest, primarily at the G2/M phase. This guide synthesizes published data to offer a comparative analysis against Doxorubicin and Paclitaxel, two widely used drugs that also interfere with cell cycle progression.

Comparative Analysis of Cell Cycle Arrest

To objectively assess the efficacy of this compound in halting cell proliferation, its effects on cell cycle distribution are compared with Doxorubicin and Paclitaxel in different cancer cell lines. The following tables summarize the percentage of cells in each phase of the cell cycle after treatment with the respective compounds.

Table 1: this compound - Effect on Cell Cycle Distribution in Human Ovarian Cancer Cells (A2780/WT)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control055.235.19.7
This compound0.153.833.512.7
This compound148.728.922.4
This compound1035.615.249.2

Table 2: Doxorubicin - Effect on Cell Cycle Distribution in Breast Cancer Cells [1][2]

Cell LineTreatmentConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7Control0---
Doxorubicin50---
Doxorubicin200---
Doxorubicin800--36.32
MDA-MB-231Control0---
Doxorubicin50---
Doxorubicin200---
Doxorubicin800--45.67
T47DControl----
Doxorubicin---60.58

Table 3: Paclitaxel - Effect on Cell Cycle Distribution in Glioma Cells (T98G) [3]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control47.015.237.8
Paclitaxel28.712.558.8

Impact on Key Cell Cycle Regulatory Proteins

The progression through the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The G2/M transition is primarily controlled by the CDK1/Cyclin B1 complex. The following table summarizes the effects of this compound, Doxorubicin, and Paclitaxel on these key proteins.

Table 4: Comparative Effects on G2/M Regulatory Proteins

CompoundEffect on Cyclin B1Effect on CDK1
This compound Upregulation of protein levels.Downregulation of protein levels in some cell lines, while upregulating in others. Inhibition of CDK1 activity through prevention of activating phosphorylation.
Doxorubicin Increased protein levels.Generally, no significant change in total protein levels, but activity is modulated.
Paclitaxel Accumulation of the protein.Accumulation of the protein.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms underlying this compound-induced cell cycle arrest and the experimental procedures used to study it, the following diagrams are provided.

Evodine_Signaling_Pathway This compound This compound Cell Cancer Cell This compound->Cell CDK1 CDK1 Cell->CDK1 Modulates CyclinB1 Cyclin B1 Cell->CyclinB1 Upregulates G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CDK1->G2M_Arrest Inhibition of activity leads to

This compound's proposed mechanism of G2/M cell cycle arrest.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Start Seed Cancer Cells Treatment Treat with this compound, Doxorubicin, or Paclitaxel Start->Treatment Harvest Harvest Cells Treatment->Harvest CellCycle Cell Cycle Analysis (Flow Cytometry) Harvest->CellCycle WesternBlot Protein Analysis (Western Blot) Harvest->WesternBlot Quantification Quantify Cell Cycle Phases & Protein Expression CellCycle->Quantification WesternBlot->Quantification Comparison Compare Effects of Different Compounds Quantification->Comparison

A typical experimental workflow for studying cell cycle arrest.

Detailed Experimental Protocols

To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Harvest: Harvest cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Western Blotting for Cyclin B1 and CDK1

This protocol outlines the general steps for detecting the protein levels of Cyclin B1 and CDK1.

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

References

Evodiamine's Double-Edged Sword: A Comparative Analysis of its Cytotoxicity in Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Evodiamine, a naturally occurring alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention within the scientific community for its potent anti-cancer properties. This guide provides a comprehensive comparison of the cytotoxic effects of Evodiamine on various cancer cell lines versus its impact on normal, healthy cells, supported by experimental data. The evidence suggests a promising therapeutic window for Evodiamine, demonstrating a selective and potent cytotoxic effect against malignant cells while exhibiting markedly lower toxicity towards their normal counterparts.

Quantitative Cytotoxicity Data

The selective cytotoxicity of Evodiamine is a key indicator of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Evodiamine in a range of human cancer cell lines compared to normal human cell lines. A lower IC50 value signifies a higher cytotoxic potency.

Cell LineCell TypeCancer Type (if applicable)IC50 (µM)Incubation Time (h)Assay
U2OSHuman OsteosarcomaBone6Not SpecifiedMTT
hFOB 1.19 Human Fetal Osteoblastic Normal Bone 105 Not Specified MTT
HepG2Human Hepatocellular CarcinomaLiver20Not SpecifiedMTT
PLHC-1Human Hepatocellular CarcinomaLiver20Not SpecifiedMTT
THLE-2 Human Normal Liver Normal Liver 100 Not Specified MTT
HT29Human Colorectal AdenocarcinomaColon3024CCK-8
HCT116Human Colorectal CarcinomaColon1524CCK-8
A549Human Lung CarcinomaLung22.4424MTT
LLCLewis Lung CarcinomaLung6.8648MTT
5637Human Bladder CarcinomaBladder148CCK-8
HT1197Human Bladder CarcinomaBladder348CCK-8
Primary Neonatal Rat Cardiomyocytes Rat Cardiomyocytes Normal Heart ~94 (28.44 µg/mL) 24 CCK-8
Normal Human Peripheral Blood Cells Human Lymphocytes Normal Blood Low Toxicity Not Specified Not Specified

The data clearly illustrates that Evodiamine is significantly more potent against a variety of cancer cell lines, with IC50 values in the low micromolar range. In stark contrast, the IC50 values for normal bone and liver cells are substantially higher, indicating a much lower level of toxicity.[1][2] For instance, Evodiamine is approximately 17.5 times more toxic to osteosarcoma cells (U2OS) than to normal osteoblastic cells (hFOB 1.19).[1] Similarly, a five-fold selectivity is observed for liver cancer cells over normal liver cells.[2] Furthermore, studies have reported that Evodiamine exhibits minimal toxicity against normal human peripheral blood cells.[3] However, it is noteworthy that some toxicity has been observed in primary neonatal rat cardiomyocytes, suggesting that cardiotoxicity could be a potential concern.[4]

Experimental Protocols

The following is a representative protocol for determining the cytotoxicity of Evodiamine using a colorimetric assay such as MTT or CCK-8, which are standard methods for assessing cell viability.

1. Cell Culture and Seeding:

  • Cancer and normal cell lines are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Evodiamine Treatment:

  • A stock solution of Evodiamine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of Evodiamine are made in the cell culture medium to achieve a range of final concentrations.

  • The culture medium from the wells is replaced with the medium containing the different concentrations of Evodiamine. A control group receives medium with the solvent at the same final concentration as the highest Evodiamine dose.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow Evodiamine to exert its cytotoxic effects.

4. Cell Viability Assay (MTT Assay Example):

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

  • The IC50 value, the concentration of Evodiamine that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log of the Evodiamine concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To understand the differential effects of Evodiamine, it is crucial to examine the molecular pathways it influences.

Evodiamine_Experimental_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture Cell Culture (Cancer & Normal Lines) Seeding Seeding in 96-well Plates CellCulture->Seeding Treatment Cell Treatment Seeding->Treatment EvodiaminePrep Evodiamine Dilution EvodiaminePrep->Treatment Incubation Incubation (24-72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, CCK-8) Incubation->ViabilityAssay DataAnalysis Data Analysis & IC50 Determination ViabilityAssay->DataAnalysis Evodiamine_Apoptosis_Pathway Evodiamine-Induced Apoptosis Signaling in Cancer Cells cluster_pro_apoptosis Pro-Apoptotic Effects cluster_anti_apoptosis Anti-Apoptotic Effects Evodiamine Evodiamine Bax Bax (Pro-apoptotic) Evodiamine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Evodiamine->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase9 Inhibits Evodiamine_PI3K_AKT_Pathway Inhibition of PI3K/AKT/p53 Pathway by Evodiamine Evodiamine Evodiamine RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Evodiamine->RTKs Inhibits PI3K PI3K RTKs->PI3K Activates AKT AKT PI3K->AKT Activates p53 p53 AKT->p53 Inhibits CellSurvival Cell Proliferation & Survival AKT->CellSurvival Apoptosis Apoptosis p53->Apoptosis

References

Safety Operating Guide

Proper Disposal of Evodine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Evodine (CAS: 6989-38-4), a naturally occurring alkaloid. This document provides procedural guidance to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing risks to personnel and the environment.

This compound, an alkaloid extracted from the fruits of Evodia rutaecarpa, requires careful management as a hazardous chemical waste. Adherence to the following protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 6989-38-4
Molecular Formula C₁₈H₁₉NO₅
Molecular Weight 329.35 g/mol
Physical Description White to off-white powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] All waste materials containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.[1] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

2. Waste Segregation and Collection: Proper segregation of this compound waste is critical to prevent accidental reactions and ensure compliant disposal.

  • Solid this compound Waste:

    • Collect pure this compound powder, contaminated weighing boats, paper, and other solid lab debris in a designated, clearly labeled hazardous waste container.

    • The container must be compatible with chemical waste and have a secure, tight-fitting lid.[3][4]

  • Liquid this compound Waste:

    • Collect solutions containing this compound in a separate, leak-proof hazardous waste container designated for organic or alkaloid solutions.[3]

    • Ensure the container is compatible with the solvents used. Do not mix with incompatible waste streams.[3]

  • Contaminated Sharps:

    • Any sharps, such as needles, Pasteur pipettes, or broken glass contaminated with this compound, must be placed in a designated, puncture-proof sharps container for hazardous waste.[3][4]

3. Labeling of Waste Containers: All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The chemical name: "this compound."

  • The CAS Number: "6989-38-4."

  • An indication of the hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation").[1]

  • The accumulation start date.

  • The name and contact information of the responsible researcher or laboratory.

4. Storage of Waste: Store sealed and labeled this compound waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.

5. Spill and Emergency Procedures: In the event of a spill, immediate and appropriate action must be taken.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

    • Place all contaminated materials into a labeled hazardous waste container.

    • Clean the spill area thoroughly with a suitable detergent and water solution.

    • Place all cleaning materials, including used gloves, into the hazardous waste container.

    • Seal the container and move it to the designated hazardous waste storage area.

  • First Aid Measures: [1]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

    • In Case of Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, consult a physician.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

6. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] Provide them with a complete and accurate inventory of the waste.

This compound Disposal Workflow

Evodine_Disposal_Workflow Start Start: This compound Waste Generation PPE Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste PPE->Segregate Solid Solid Waste (Pure this compound, Contaminated Debris) Segregate->Solid Liquid Liquid Waste (this compound Solutions) Segregate->Liquid Sharps Sharps Waste (Contaminated Needles, Glass) Segregate->Sharps Label Step 3: Label Waste Container (Name, CAS, Hazards) Solid->Label Liquid->Label Sharps->Label Store Step 4: Store in Designated Hazardous Waste Area Label->Store Arrange Step 5: Arrange for Professional Disposal (EHS or Contractor) Store->Arrange End End: Proper Disposal Complete Arrange->End

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Evodine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent bioactive compounds like Evodine are paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance for managing this compound in a laboratory setting.

This compound, an alkaloid extracted from the tetradium genus of plants, requires careful handling due to its toxicological profile.[1] Adherence to strict safety protocols is crucial to mitigate risks associated with its use.

Personal Protective Equipment (PPE) for Handling this compound

The consistent and correct use of Personal Protective Equipment (PPE) is the foundation of safe laboratory practice when working with this compound. Based on safety data sheet (SDS) guidelines, the following PPE is mandatory.[2][3]

PPE CategorySpecificationPurpose
Eye Protection Chemical safety gogglesProtects eyes from splashes or dust particles of this compound.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the compound.[2]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection NIOSH/MSHA-approved respirator (for dusts/aerosols)Recommended when handling the powder form to prevent inhalation.[2]

Quantitative Toxicity Data

This compound has been classified as toxic if swallowed.[4] The following table summarizes the available quantitative toxicity data.

MetricValueSpeciesReference
LD50 (Lethal Dose, 50%) 77.8 mg/kgNot Specified[5]
Acute Toxicity (Oral) Category 3N/A[4]

It is important to note that no occupational exposure limits (OELs) have been established for this compound by region-specific regulatory bodies.[6]

Experimental Protocols: Safe Handling and Disposal

A structured operational plan is essential for handling this compound safely throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, powdered this compound should be stored at -20°C.[2] The container should be stored locked up.[6]

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.

Preparation of Solutions
  • Work Area: Always handle this compound and its solutions in a designated and well-ventilated area, preferably within a chemical fume hood.[6]

  • Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2]

  • Procedure: Slowly add the solvent to the powdered this compound while gently vortexing to ensure complete dissolution. For cell culture experiments, a concentrated stock solution in DMSO can be prepared and subsequently diluted to the final working concentration in the cell culture medium.[2]

Spill Management
  • Ensure adequate ventilation and wear all required PPE.

  • Avoid dust formation.

  • Sweep up the spilled solid material and shovel it into a suitable container for disposal.[6]

  • For liquid spills, cover with an inert absorbent material.

  • Collect the absorbent material and any contaminated debris into a labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and any materials contaminated with it must be treated as hazardous chemical waste.[2][4]

Step-by-Step Disposal Protocol
  • Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[2]

  • Storage of Waste: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory, away from general traffic.

  • Disposal Method: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[2] This should be done through a licensed chemical waste disposal company.[7] The recommended method of disposal is incineration.[7]

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate should be collected as hazardous liquid waste.[2] Once decontaminated, the empty container can be disposed of as regular lab glass or plastic.[2]

Workflow for Safe Handling and Disposal of this compound

Evodine_Workflow This compound Handling and Disposal Workflow start Start receive Receive & Inspect This compound Container start->receive end_dispose End (Proper Disposal) store Store in Cool, Dry, Well-Ventilated Area (Locked) receive->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if powder) store->ppe handle Handle in Fume Hood ppe->handle experiment Perform Experiment handle->experiment spill Spill Occurs handle->spill waste_collection Collect All Contaminated Materials as Hazardous Waste experiment->waste_collection label_waste Label Waste Container: 'Hazardous Waste - this compound' waste_collection->label_waste store_waste Store Waste in Designated Secure Area label_waste->store_waste dispose Arrange for Disposal via Licensed Waste Company store_waste->dispose dispose->end_dispose spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Immediate Action spill_cleanup->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.